3-Chlorophenethyl bromide
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPWGXCMVLJRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168455 | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16799-05-6 | |
| Record name | 1-(2-Bromoethyl)-3-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16799-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016799056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(3-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chlorophenethyl bromide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Chlorophenethyl Bromide (CAS 16799-05-6)
Abstract
This technical guide provides a comprehensive overview of 3-Chlorophenethyl bromide (CAS No. 16799-05-6), a halogenated aromatic compound of significant interest to the pharmaceutical and material science sectors. This document delineates its chemical identity, physicochemical properties, spectroscopic profile, and established synthetic protocols. Furthermore, it explores the compound's chemical reactivity, applications as a versatile synthetic intermediate, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies to support advanced research and synthesis endeavors.
Introduction and Chemical Identity
This compound, systematically named 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted aromatic compound featuring both a chloro and a bromoethyl substituent on a benzene ring.[1][2] Its unique structure, possessing two distinct halogen atoms with different reactivities, makes it a valuable and versatile building block in organic synthesis. The bromine atom on the ethyl side-chain is highly susceptible to nucleophilic substitution, while the chlorine atom on the aromatic ring is relatively inert, allowing for selective chemical transformations. This reactivity profile is particularly advantageous in the construction of complex molecular architectures, including pharmaceutical intermediates and specialized polymers.[1] Its application has been noted in the development of novel therapeutic agents, including inhibitors of viral replication.[3]
| Identifier | Value |
| IUPAC Name | 1-(2-bromoethyl)-3-chlorobenzene[1] |
| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene |
| CAS Number | 16799-05-6[1][4] |
| Molecular Formula | C₈H₈BrCl[1] |
| Molecular Weight | 219.51 g/mol [1][3] |
| SMILES | C1=CC(=CC(=C1)Cl)CCBr[1][3] |
| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N[1] |
Physicochemical Properties and Storage
Understanding the physical and chemical properties of this compound is paramount for its effective use in experimental design and for ensuring safe handling and storage. It typically presents as a colorless to pale yellow liquid.[1]
Table of Physicochemical Data:
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~210 °C (at 760 mmHg) | [1] |
| 85 °C (at 0.1 Torr) | [5] | |
| Density | ~1.4 - 1.5 g/cm³ at 25 °C | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Refractive Index | n20/D ~1.57 | |
| Vapor Pressure | 0.1±0.5 mmHg at 25 °C | [2] |
Stability and Storage
Expert Insight: From a practical standpoint, the stability of this compound is crucial for maintaining its purity and reactivity. The primary degradation pathway involves hydrolysis of the alkyl bromide, particularly in the presence of moisture. Therefore, stringent anhydrous conditions are recommended.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] Sealing under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture ingress and potential oxidation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote vigorous and potentially hazardous reactions.[6]
Spectroscopic Profile
Structural confirmation and purity assessment are routinely accomplished via spectroscopic methods. The following data represent a typical profile for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the metasubstituted benzene ring typically appear as a complex multiplet.[4]
-
Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups (-CH₂CH₂Br) appear as distinct triplets due to spin-spin coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂) is found more upfield (~3.12 ppm) compared to the methylene group bonded to the electronegative bromine atom (-CH₂Br), which is shifted downfield (~3.54 ppm).[4]
Causality in Chemical Shifts: The downfield shift of the -CH₂Br protons is a direct consequence of the deshielding effect of the highly electronegative bromine atom, which withdraws electron density from the adjacent protons. This is a classic example of inductive effects influencing NMR spectra.
Table of ¹H NMR Data (CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.26-7.07 | m | 4H | Ar-H |
| 3.54 | t | 2H | -CH₂Br |
| 3.12 | t | 2H | Ar-CH₂- |
Data sourced from ChemicalBook, referencing J. Med. Chem., 1996.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C-H Stretching (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Strong bands are observed in the 2845-2975 cm⁻¹ region.[8]
-
C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.
-
C-Br Stretching: A strong absorption band in the fingerprint region, typically between 550-750 cm⁻¹, is indicative of the carbon-bromine bond.[8]
Synthesis and Purification Protocol
A common and reliable method for the laboratory-scale synthesis of this compound is the bromination of the corresponding alcohol, 2-(3-chlorophenyl)ethanol, using a phosphine-based reagent system.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from a procedure reported by ChemicalBook.[4]
-
Reaction Setup: To a stirred solution of 2-(3-chlorophenyl)ethanol (2.0 mL, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol).
-
Expertise Note: The reaction is conducted under an inert nitrogen atmosphere to prevent side reactions involving atmospheric moisture. Anhydrous solvent is critical as water can consume the reagents and reduce yield.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.
-
Self-Validating System: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material (alcohol) is more polar than the product (alkyl bromide). A typical mobile phase would be hexane/ethyl acetate. The reaction is complete when the starting material spot is no longer visible. For this product, a reported Rf value is 0.27 in 100% hexane.[4]
-
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with water (100 mL) and brine (100 mL).
-
Causality: The water wash removes water-soluble byproducts like triphenylphosphine oxide and any unreacted phosphonium salts. The brine wash helps to break up any emulsions and begins the process of drying the organic layer.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator.[4]
-
Purification: Purify the resulting crude product by flash chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.[4] A reported yield for this procedure is 71%.[4]
Chemical Reactivity and Applications
The primary mode of reactivity for this compound involves the bromoethyl side chain. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.
Key Reactions
-
Nucleophilic Substitution (Sₙ2): This is the most common reaction type. The bromine atom can be readily displaced by nucleophiles such as amines, thiols, cyanides, and alkoxides to form new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a building block.
-
Grignard Reagent Formation: The alkyl bromide can react with magnesium metal to form a Grignard reagent, which is a powerful carbon nucleophile used for forming new carbon-carbon bonds.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to form 3-chlorostyrene.
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Research
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules for pharmaceutical research.[1] The phenethyl moiety is a common scaffold in pharmacologically active compounds. For instance, phenethylamines are a broad class of compounds with diverse neurological effects.[9] By using this compound, medicinal chemists can introduce the 3-chlorophenethyl group into a target molecule, potentially enhancing its biological activity or modifying its pharmacokinetic properties.[9] It has been specifically identified as a linker that can bind to viral proteins and has been investigated for its potential to inhibit HIV-1 reverse transcriptase and protease.[3]
Safety and Handling
As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
-
Signal Word: Danger
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P501
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
-
Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[10][11]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][10]
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][7]
Conclusion
This compound (CAS 16799-05-6) is a strategically important synthetic intermediate whose value is derived from its dual-halogenated structure. Its predictable reactivity, primarily through nucleophilic substitution at the benzylic bromide, allows for its controlled incorporation into a wide array of complex molecules. The detailed protocols, spectroscopic data, and safety information provided in this guide are intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. 1-(2-Bromoethyl)-3-chlorobenzene | CAS#:16799-05-6 | Chemsrc [chemsrc.com]
- 3. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 4. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 5. 16799-05-6 CAS MSDS (this compound, 97%) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
3-Chlorophenethyl bromide molecular structure and weight.
An In-depth Technical Guide to 3-Chlorophenethyl Bromide: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 16799-05-6), a versatile halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(2-bromoethyl)-3-chlorobenzene, is a disubstituted benzene derivative. Its fundamental properties are crucial for its handling, reactivity, and application in synthesis.
Molecular Identity and Weight
The molecular identity of this compound is well-defined by its chemical formula and unique identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1-(2-Bromoethyl)-3-chlorobenzene | - |
| Synonyms | 3-Chloro-1-(2-bromoethyl)benzene | [1][2] |
| CAS Number | 16799-05-6 | [3][4] |
| Molecular Formula | C₈H₈BrCl | [3][4][5] |
| Molecular Weight | 219.51 g/mol | [4] |
| InChI Key | LKPWGXCMVLJRIK-UHFFFAOYSA-N | |
| SMILES | Clc1cccc(CCBr)c1 |
Physicochemical Characteristics
The physical state and solubility profile dictate the selection of appropriate solvents and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~210 °C at 760 mmHg | [3] |
| Density | ~1.489 g/cm³ | [2] |
| Refractive Index | 1.571 | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, dichloromethane) | [3] |
| Flash Point | >110 °C (closed cup) | |
| Storage | Sealed in dry conditions, Room Temperature | [2] |
Molecular Geometry and Electronic Structure
The three-dimensional structure of this compound is key to understanding its reactivity. The molecule consists of a benzene ring substituted with a chlorine atom at the meta-position relative to a 2-bromoethyl side chain.
The presence of an electron-withdrawing chlorine atom on the aromatic ring influences the electron density of the ring and the reactivity of the benzylic position. The primary bromide is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic attack.
Caption: 2D structure of this compound.
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of the molecule. Below is an interpretation of the expected spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the arrangement of hydrogen atoms in the molecule. A typical spectrum in CDCl₃ would show:
-
Aromatic Protons (δ 7.0-7.3 ppm): A complex multiplet corresponding to the four protons on the substituted benzene ring.[4][6]
-
Methylene Protons (Ar-CH₂-, δ 3.12 ppm): A triplet resulting from the two protons adjacent to the aromatic ring, split by the neighboring methylene group.[4][6]
-
Methylene Protons (-CH₂-Br, δ 3.54 ppm): A triplet for the two protons attached to the carbon bearing the bromine atom, deshielded by the electronegative bromine.[4][6]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton. The spectrum would display six signals for the aromatic carbons (due to the plane of symmetry) and two signals for the ethyl chain carbons. The carbon attached to bromine would be significantly downfield compared to the other aliphatic carbon.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify functional groups. Key absorptions would include:
-
C-H (Aromatic) stretch: Just above 3000 cm⁻¹.
-
C-H (Aliphatic) stretch: Just below 3000 cm⁻¹.
-
C=C (Aromatic) stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum provides the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). This results in a complex cluster of peaks for the molecular ion at m/z 218, 220, and 222.
Synthesis and Reactivity
Understanding the synthesis and inherent reactivity of this compound is fundamental for its application as a building block.
Synthetic Protocol
A common laboratory-scale synthesis involves the bromination of 3-chlorophenylethanol. This method avoids direct bromination of the aromatic ring and provides good yields of the target compound.
Protocol: Appel Reaction for Bromination of 3-Chlorophenylethanol [4][6]
-
Setup: To a stirred solution of 3-chlorophenylethanol (1.0 eq) and carbon tetrabromide (1.0 eq) in anhydrous dichloromethane, add triphenylphosphine (1.0 eq) under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using 100% hexane as the eluent to yield pure 1-(2-bromoethyl)-3-chlorobenzene.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity is dominated by the bromoethyl group.
-
Nucleophilic Substitution: The primary alkyl bromide makes the compound an excellent substrate for Sₙ2 reactions. The carbon atom bonded to bromine is electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, cyanides, azides, alkoxides), displacing the bromide ion. This is the most common reaction pathway for this molecule, enabling the introduction of diverse functional groups.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-director. However, these reactions are less common and require harsher conditions compared to the nucleophilic substitution at the side chain.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]
Role as a Synthetic Intermediate
Its bifunctional nature—a reactive alkyl halide and a modifiable aromatic ring—makes it a versatile building block. It is used to introduce the 3-chlorophenethyl moiety into larger molecules. This structural motif is present in various biologically active compounds.
Antiviral Research
Notably, this compound has been investigated for its utility in developing antiviral agents. It can act as a linker or scaffold that binds to viral proteins.[5] Research has shown its potential as an inhibitor of HIV-1 reverse transcriptase and protease by binding at the dimer interface, thereby inhibiting viral replication.[5] This application highlights its importance in the design of novel therapeutics for infectious diseases like AIDS.[5]
Safety and Handling
Proper handling of this compound is essential due to its hazardous properties.
Hazard Identification
| Hazard Statement | Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | |
| Serious Eye Damage | H318 | Causes serious eye damage |
The substance is classified as a combustible liquid.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[8][9]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[7] All disposal must be in accordance with local, regional, and national regulations.[7]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][10]
-
Skin Contact: Wash off immediately with plenty of soap and water.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][10]
Conclusion
This compound is a chemical intermediate of significant value in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, primarily through nucleophilic substitution, allow for the construction of complex target molecules. While its application in antiviral research is particularly noteworthy, its utility as a building block is broad. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health risks. This guide provides the foundational knowledge for its safe and effective use in a research and development setting.
References
- 1. This compound, 97% [16799-05-6] | Chemsigma [chemsigma.com]
- 2. 1-(2-Bromoethyl)-3-chlorobenzene|lookchem [lookchem.com]
- 3. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 4. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 5. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 6. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Spectroscopic Guide to 3-Chlorophenethyl Bromide for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chlorophenethyl bromide (CAS No: 16799-05-6), a key intermediate in organic synthesis and drug development.[1][2] Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes foundational principles with practical, field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Foundational Understanding: The Molecular Blueprint
This compound, with the linear formula ClC₆H₄CH₂CH₂Br, is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted with a chlorine atom at the meta-position and a 2-bromoethyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control in synthetic applications.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy Analysis
Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.
Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like chlorine and bromine, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).[3][4] The spin-spin coupling, observed as signal splitting (multiplicity), arises from the influence of non-equivalent neighboring protons, following the n+1 rule.[3]
Predicted and Observed ¹H NMR Data: The structure of this compound features two distinct aliphatic proton environments and four aromatic proton environments. The two methylene (CH₂) groups of the ethyl chain are adjacent and will therefore split each other into triplets. The aromatic protons, due to complex coupling with each other, are expected to appear as a multiplet.
| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm)[5] | Multiplicity | Integration |
| Ar-H | 7.0 - 7.4 | 7.26 - 7.11, 7.09 - 7.07 | Multiplet (m) | 4H |
| -CH₂-Br | 3.4 - 3.7 | 3.54 | Triplet (t) | 2H |
| Ar-CH₂- | 3.0 - 3.3 | 3.12 | Triplet (t) | 2H |
Interpretation:
-
Aromatic Protons (δ 7.07-7.26): The signals for the four protons on the benzene ring appear as a complex multiplet, which is characteristic of a non-symmetrically substituted aromatic system.[5]
-
Methylene Protons adjacent to Bromine (δ 3.54): This downfield triplet corresponds to the CH₂ group directly attached to the highly electronegative bromine atom. The signal is split into a triplet by the two protons on the adjacent benzylic carbon (n=2, 2+1=3).[5][6]
-
Benzylic Protons (δ 3.12): This triplet corresponds to the CH₂ group attached to the aromatic ring. Its position is further downfield than a typical alkyl proton due to the influence of the aromatic ring. It is split into a triplet by the two protons on the adjacent carbon bonded to bromine (n=2, 2+1=3).[5][6]
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides a count of the unique carbon environments in a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a distinct carbon atom.[7]
Causality in ¹³C NMR Interpretation: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative halogens are shifted downfield. Aromatic carbons have characteristic shifts in the 125-150 ppm range.[8]
Predicted ¹³C NMR Data: Due to the meta-substitution, all six aromatic carbons are in unique chemical environments, resulting in six distinct signals. The two aliphatic carbons are also unique. Therefore, a total of eight signals are expected.
| Carbon Assignment | Predicted Chemical Shift (δ) Range (ppm)[8][9] |
| C -Cl (Aromatic) | 133 - 136 |
| C -CH₂ (Aromatic) | 140 - 143 |
| Aromatic C H | 126 - 131 |
| Ar-C H₂- | 38 - 41 |
| -C H₂-Br | 31 - 34 |
Interpretation:
-
Aromatic Carbons (δ ~126-143): Six distinct peaks are anticipated in this region. The two quaternary carbons (C-Cl and C-CH₂) will typically have lower intensities and will be at the downfield end of this range.
-
Benzylic Carbon (Ar-CH₂-, δ ~38-41): This carbon is influenced by the aromatic ring, shifting it downfield relative to a standard alkane.
-
Carbon bonded to Bromine (-CH₂-Br, δ ~31-34): The "heavy atom effect" of bromine and its electronegativity place this carbon's signal in this characteristic range.
Experimental Protocol: NMR Spectrum Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Mapping Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.
Causality in IR Interpretation: The position of an absorption band (in wavenumbers, cm⁻¹) is determined by the bond strength and the masses of the atoms involved.[10] Stronger bonds and lighter atoms vibrate at higher frequencies. Therefore, C=C double bonds absorb at higher wavenumbers than C-C single bonds, and C-H bonds absorb at higher frequencies than C-Cl or C-Br bonds.[10]
Predicted IR Absorption Bands:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹)[10][11] | Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | 2960 - 2850 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Weak |
| CH₂ Wag | -CH₂X | 1300 - 1150 | Medium |
| C-Cl Stretch | Ar-Cl | 850 - 550 | Strong |
| C-Br Stretch | Alkyl-Br | 690 - 515 | Strong |
Interpretation: The IR spectrum of this compound is expected to be dominated by several key features:
-
Above 3000 cm⁻¹: A series of weaker peaks corresponding to the aromatic C-H stretches.
-
Below 3000 cm⁻¹: Medium-intensity peaks from the aliphatic C-H stretches of the two CH₂ groups.
-
1600-1450 cm⁻¹: Several sharp absorptions characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
Fingerprint Region (< 1500 cm⁻¹): This complex region will contain the strong, characteristic stretching vibrations for the C-Cl bond (around 850-550 cm⁻¹) and the C-Br bond (around 690-515 cm⁻¹).[11] The C-H wagging of the methylene group adjacent to the bromine is also expected here.[11]
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (Liquid Film): Place one drop of neat this compound (it is a liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).[2]
-
Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: Standard workflow for IR spectroscopic analysis.
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care.
-
Hazards: It is harmful if swallowed and can cause serious eye damage.[1]
-
Precautions: Always work in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
The structural identity of this compound is unequivocally confirmed by a combination of NMR and IR spectroscopy. The ¹H NMR spectrum validates the presence and connectivity of the bromoethyl chain and the substituted aromatic ring through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the number of unique carbon environments. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the aromatic ring and the carbon-halogen bonds. This comprehensive spectroscopic data set forms a reliable, self-validating system for the positive identification and quality assurance of this compound in any research or development setting.
References
- 1. This compound | 16799-05-6 [sigmaaldrich.com]
- 2. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 3. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 3-Chlorophenethyl Bromide from 3-Chlorophenethyl Alcohol
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3-Chlorophenethyl bromide, a valuable building block in pharmaceutical and materials science research.[1] The guide focuses on the conversion of 3-chlorophenethyl alcohol using phosphorus tribromide (PBr₃), a reliable and high-yielding method that minimizes common side reactions like carbocation rearrangements.[2] We will explore the underlying SN2 reaction mechanism, provide a step-by-step experimental procedure, detail critical safety protocols for handling hazardous reagents, and present a comprehensive workflow for the synthesis, purification, and characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this important chemical transformation.
Introduction: The Significance of this compound
This compound, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its bifunctional nature, featuring both a chloro- and a bromo-substituent, makes it a versatile intermediate for constructing more complex molecular architectures.[1] The presence of the reactive ethyl bromide moiety allows for facile nucleophilic substitution reactions, while the chlorinated benzene ring can be further functionalized through various cross-coupling methodologies.
In the realm of drug development, phenylethylamine scaffolds are crucial neuromodulators and precursors to various neurotransmitters.[3] The strategic incorporation of halogen atoms, such as chlorine, can significantly enhance the biological activity of molecules.[3] Consequently, derivatives like this compound serve as key starting materials in the synthesis of novel therapeutic agents, including potential inhibitors of viral replication.[1][4] This guide details its synthesis from the readily available 3-chlorophenethyl alcohol.
Reaction Overview and Mechanistic Insights
The conversion of a primary or secondary alcohol to its corresponding alkyl bromide is a cornerstone transformation in organic chemistry. While hydrobromic acid can be used, phosphorus tribromide (PBr₃) is often the reagent of choice as it proceeds under milder conditions and crucially avoids the carbocation rearrangements that can plague acid-catalyzed reactions.[2][5]
The reaction of 3-chlorophenethyl alcohol with PBr₃ proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This process can be understood in two primary stages:
-
Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms an alkoxy-dibromophosphite intermediate.[7] This initial step is critical as it converts the poor leaving group (-OH) into a much better leaving group.[6][8]
-
Nucleophilic Backside Attack: A bromide ion (Br⁻), displaced in the initial step or available from the PBr₃ reagent, then acts as a nucleophile. It attacks the carbon atom bonded to the activated oxygen group from the backside.[6][7] This concerted attack leads to the formation of the C-Br bond while simultaneously cleaving the C-O bond, yielding the desired this compound and a phosphorous acid byproduct after workup.[6]
A key feature of the SN2 mechanism is the inversion of stereochemistry at the reacting carbon center.[5][6] While the starting material in this guide is achiral, this stereochemical predictability is paramount when synthesizing chiral pharmaceuticals.[6]
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.
Materials, Reagents, and Equipment
| Reagents & Materials | Grade | Supplier Example |
| 3-Chlorophenethyl alcohol | 98% | Sigma-Aldrich |
| Phosphorus tribromide (PBr₃) | ≥99% | Millipore[9] |
| Diethyl ether (anhydrous) | ≥99.7% | Standard Supplier |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Standard Supplier |
| Brine (Saturated NaCl solution) | ACS Reagent | Standard Supplier |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Standard Supplier |
| Equipment | Specification | |
| Round-bottom flask with stir bar | 250 mL, three-neck | |
| Addition funnel | 100 mL, pressure-equalizing | |
| Reflux condenser | Standard taper | |
| Inert gas line (Nitrogen or Argon) | ||
| Ice-water bath | ||
| Magnetic stir plate | ||
| Separatory funnel | 500 mL | |
| Rotary evaporator |
Stoichiometry and Reagent Data
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |
| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |
| Phosphorus tribromide | PBr₃ | 270.69 | 6.6 mL | 0.0638 | 1.0 (per OH)* | 2.852 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |
*Note: Stoichiometrically, one mole of PBr₃ can react with three moles of alcohol. However, for procedural clarity and to ensure complete reaction, a 1:1 molar ratio of PBr₃ to the alcohol's hydroxyl group is often used, or a slight excess of the alcohol relative to the 1/3 equivalent of PBr₃. For this protocol, we will use approximately 0.4 equivalents of PBr₃ relative to the alcohol. Let's recalculate for 0.4 eq.
Corrected Stoichiometry Table
| Compound | Formula | MW ( g/mol ) | Amount | Moles | Equivalents | Density (g/mL) |
|---|---|---|---|---|---|---|
| 3-Chlorophenethyl alcohol | C₈H₉ClO | 156.61 | 10.0 g | 0.0638 | 1.0 | 1.181 |
| Phosphorus tribromide | PBr₃ | 270.69 | 2.45 mL | 0.0255 | 0.4 | 2.852 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - | - | 0.713 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve 3-chlorophenethyl alcohol (10.0 g, 0.0638 mol) in 60 mL of anhydrous diethyl ether in the reaction flask. Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition of PBr₃: In the addition funnel, prepare a solution of phosphorus tribromide (2.45 mL, 0.0255 mol) in 40 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring alcohol solution over a period of 45-60 minutes. Causality: This slow, chilled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.
-
Quenching the Reaction: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add 50 mL of ice-cold water to quench any remaining PBr₃. Causality: This step must be performed with extreme caution as the reaction of PBr₃ with water is highly exothermic and produces HBr gas.[10]
-
Workup and Extraction: Transfer the mixture to a 500 mL separatory funnel. The organic layer (diethyl ether) will separate from the aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of cold water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr and H₃PO₃.
-
50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.
-
-
-
Drying and Solvent Removal: Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from setup to the final, purified product.
Caption: Workflow for the Synthesis of this compound.
Mandatory Safety Precautions (EHS)
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Phosphorus Tribromide (PBr₃):
-
Hazards: PBr₃ is a corrosive liquid that causes severe skin burns and eye damage.[9] It is harmful if inhaled and may cause respiratory irritation.[10] Crucially, it reacts violently with water (EUH014), releasing hydrogen bromide gas.[9][11]
-
Handling: Always handle PBr₃ in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile or rubber gloves, and chemical safety goggles with a face shield.[12][13] Ensure the reaction is conducted under a dry, inert atmosphere and use anhydrous solvents to prevent violent reactions.[12]
-
Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a suitable container for hazardous waste disposal.[10]
-
-
General Precautions:
Characterization of this compound
The identity and purity of the synthesized this compound (CAS: 16799-05-6) can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (219.51 g/mol ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups and the absence of the starting alcohol's -OH stretch.
Conclusion
This guide outlines a reliable and well-established method for synthesizing this compound from 3-chlorophenethyl alcohol using phosphorus tribromide. By understanding the SN2 mechanism, adhering to a meticulous experimental protocol, and prioritizing stringent safety measures, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and advanced materials science. The use of PBr₃ ensures a high-yield transformation while preventing unwanted side reactions, making it a superior choice for this class of conversion.
References
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- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 6. nbinno.com [nbinno.com]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemos.de [chemos.de]
- 12. prochemonline.com [prochemonline.com]
- 13. nj.gov [nj.gov]
Foreword: Understanding a Versatile Synthetic Building Block
An In-depth Technical Guide to the Chemical Reactivity of 3-Chlorophenethyl Bromide
In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its functional group tolerance and predictable reactivity. This compound, also known as 1-(2-bromoethyl)-3-chlorobenzene, emerges as a quintessential example of such a versatile building block. Its structure, featuring a primary alkyl bromide and an aryl chloride on a phenethyl scaffold, presents chemists with two distinct and orthogonally reactive handles. This duality allows for sequential, controlled functionalization, making it an invaluable intermediate in the synthesis of complex molecules, from pharmaceutical agents to advanced materials.[1]
This guide provides an in-depth exploration of the chemical reactivity of this compound. We will move beyond simple reaction schemes to dissect the mechanistic underpinnings of its transformations, offering field-proven insights into optimizing reaction conditions and navigating potential synthetic challenges. The protocols and data presented herein are designed to be a self-validating system for researchers, scientists, and drug development professionals aiming to leverage this compound's full synthetic potential.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory.
| Property | Value | Source |
| CAS Number | 16799-05-6 | [1][2] |
| Molecular Formula | C₈H₈BrCl | [1][3] |
| Molecular Weight | 219.51 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~85 °C @ 0.1 Torr; ~210 °C (atm) | [1][4] |
| Density | ~1.489 g/cm³ | [4] |
| Flash Point | >110 °C | |
| Solubility | Soluble in organic solvents (ether, DCM); Insoluble in water | [1] |
| ¹H NMR (CDCl₃) | δ 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), 3.12 (t, 2H) | [2] |
Synthesis: Accessing the Precursor
The preparation of this compound is readily achievable through standard, reliable synthetic transformations. One of the most efficient laboratory-scale methods involves the conversion of the corresponding alcohol, 3-chlorophenethyl alcohol, using a mild brominating system.
Workflow for Synthesis via Appel-type Reaction
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 3-Chlorophenethyl Alcohol
This protocol is adapted from established procedures for the Appel reaction.[2][4]
-
Reaction Setup: To a stirred solution of 3-chlorophenethyl alcohol (2.0 mL, 14.8 mmol) and carbon tetrabromide (4.91 g, 14.8 mmol) in anhydrous dichloromethane (100 mL), add triphenylphosphine (3.90 g, 14.9 mmol) portion-wise under a nitrogen atmosphere.
-
Execution: The reaction mixture is stirred at room temperature for approximately 5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water (100 mL) and brine (100 mL).
-
Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated on a rotary evaporator to yield the crude product.
-
Purification: The crude material is purified by flash chromatography on silica gel using 100% hexane as the eluent to afford pure 1-(2-bromoethyl)-3-chlorobenzene. A typical yield for this transformation is around 71%.[2]
Expertise & Experience Insight: The choice of the PPh₃/CBr₄ system is deliberate. It provides a mild, high-yielding alternative to harsher brominating agents like HBr or PBr₃, which could lead to side reactions. The reaction proceeds via the formation of a phosphonium salt intermediate, which is then displaced by the alcohol's hydroxyl group, setting up a subsequent Sₙ2 displacement by the bromide ion.
Core Reactivity: A Tale of Two Halides
The reactivity of this compound is dominated by the bromoethane side chain. The C-Br bond is significantly more labile than the C-Cl bond on the aromatic ring. This is due to two factors: the lower bond dissociation energy of the C(sp³)-Br bond compared to the C(sp²)-Cl bond, and the fact that the bromine is an excellent leaving group in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (Sₙ2) Reactions
As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1][5] The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is simultaneously ejected.[5]
Caption: Generalized Sₙ2 mechanism for this compound.
Application Example: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust Sₙ2 reaction for preparing ethers.[5][6][7] An alkoxide, formed by deprotonating an alcohol, acts as the nucleophile.[8][9]
-
Detailed Protocol: Synthesis of 3-(3-Chlorophenethoxy)anisole
-
Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve 3-methoxyphenol (1.1 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.
-
Nucleophilic Attack: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the freshly prepared sodium phenoxide solution.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the target ether.
-
Trustworthiness Insight: The use of a strong base like NaH ensures irreversible deprotonation of the alcohol, driving the reaction forward.[7][9] Polar aprotic solvents (DMSO, DMF) are chosen because they solvate the cation (Na⁺) but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive, which accelerates the Sₙ2 rate.[7]
Elimination (E2) Reactions
Competition between substitution and elimination is a key consideration. By using a strong, sterically hindered base, the reaction pathway can be shifted to favor bimolecular elimination (E2) to form an alkene.[10][11][12]
Caption: Generalized E2 mechanism for this compound.
-
Detailed Protocol: Synthesis of 3-Chlorostyrene
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add potassium tert-butoxide (KOtBu, 1.5 eq), a strong, bulky base, to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor by GC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully (product is volatile). Purify by distillation or column chromatography.
-
Authoritative Grounding: The preference for E2 over Sₙ2 with a base like KOtBu is a classic example of sterics guiding reactivity. The bulky tert-butoxide finds it difficult to access the electrophilic carbon for an Sₙ2 attack, making it more favorable to abstract a more accessible proton from the β-carbon, initiating elimination.[12]
Organometallic Transformations
Grignard Reagent Formation
The differential reactivity of the C-Br and C-Cl bonds allows for the selective formation of a Grignard reagent at the ethyl bromide position.[13]
Caption: Formation of 3-Chlorophenethylmagnesium bromide.
-
Detailed Protocol: Grignard Reagent Formation
-
Activation: Place magnesium turnings (1.5 eq) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere (N₂ or Ar). Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Gentle heating may be required to initiate the reaction.
-
Execution: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray or brown solution of the Grignard reagent can be used directly in subsequent reactions.[14][15]
-
Causality Insight: Absolute exclusion of water is critical. Grignard reagents are potent bases and will be instantly quenched by any protic source, including atmospheric moisture. The use of iodine serves to etch the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the reaction.
Palladium-Catalyzed Cross-Coupling
While the primary reactivity lies at the C-Br bond, the aryl chloride (C-Cl) bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), although it is less reactive than corresponding aryl bromides or iodides.[16][17][18] This allows for a two-stage functionalization strategy: first, react at the phenethyl bromide position, then perform a cross-coupling on the aryl chloride of the resulting product.
For example, after converting this compound to 3-chlorophenethyl azide via an Sₙ2 reaction, a Sonogashira coupling could be performed.
-
Reaction Conditions Overview: Sonogashira Coupling
-
Substrate: The product from a prior Sₙ2 reaction (e.g., 1-azido-2-(3-chlorophenyl)ethane).
-
Coupling Partner: A terminal alkyne (e.g., phenylacetylene).
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16][19][20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent.[19][20]
-
Conditions: Anhydrous, anaerobic conditions at temperatures ranging from room temperature to reflux.[19][21]
-
Trustworthiness Insight: The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[16] The palladium cycle facilitates the oxidative addition to the aryl-Cl bond and the final reductive elimination, while the copper cycle activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[20]
Applications in Drug Development and Material Science
The predictable, site-selective reactivity of this compound makes it a valuable intermediate in fields where molecular architecture is critical.
-
Pharmaceutical Research: It serves as a precursor or linker molecule in the synthesis of new therapeutic agents.[1] For instance, derivatives have been investigated for their potential as antiviral agents, with some showing inhibitory activity against HIV-1 reverse transcriptase and integrase.[3] The phenethylamine core is a well-known scaffold in neuroscience, and modifying it via the reactive handles of this compound allows for the systematic exploration of structure-activity relationships (SAR).[22]
-
Material Science: The ability to introduce this molecule into polymer chains or onto surfaces makes it useful for creating advanced materials with tailored electronic or physical properties.[1]
Conclusion
This compound is more than a simple bifunctional molecule; it is a strategic tool for synthetic chemists. Its well-differentiated reactive sites—a highly active primary alkyl bromide and a less reactive aryl chloride—permit a range of selective transformations including nucleophilic substitutions, eliminations, and organometallic reactions. By understanding the mechanistic principles that govern these reactions and carefully selecting conditions, researchers can unlock its full potential for constructing complex molecular targets in drug discovery and beyond.
References
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- 21. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 22. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
Nucleophilic substitution reactions of 3-Chlorophenethyl bromide.
An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Chlorophenethyl Bromide
Abstract
This technical guide provides a comprehensive analysis of the nucleophilic substitution reactions of this compound (1-(2-bromoethyl)-3-chlorobenzene). This key chemical intermediate stands at a mechanistic crossroads, with its reactivity governed by a delicate balance between bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways. We will dissect the substrate's structural features, including the primary nature of the alkyl halide and the electronic influence of the meta-chloro substituent, to explain the causality behind its reaction preferences. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols for key transformations, and a robust framework for predicting and controlling reaction outcomes.
Introduction: The Structural and Mechanistic Profile of this compound
This compound is a substituted aromatic compound featuring a bromoethyl group attached to a chlorobenzene ring.[1] Its molecular formula is C₈H₈BrCl, and it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials.[1]
The primary locus of reactivity is the electrophilic carbon atom bonded to the bromine.[2] As a primary alkyl halide, the initial expectation is for it to react via the Sₙ2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step.[3][4] However, the adjacent phenyl ring introduces significant complexity. It can potentially stabilize a developing positive charge through the formation of a bridged phenonium ion intermediate, opening the door to an Sₙ1-like pathway, especially under conditions that favor carbocation formation.[5]
The presence of a chlorine atom at the meta-position of the benzene ring further modulates this reactivity. In this position, the chlorine atom exerts a primarily electron-withdrawing inductive effect (-I). This effect deactivates the ring and, more importantly, destabilizes any potential carbocation intermediate at the benzylic position, thereby making the Sₙ1 pathway less favorable than in the unsubstituted phenethyl bromide.[6][7]
This guide will navigate this mechanistic dichotomy, providing the foundational knowledge to harness the reactivity of this important synthetic intermediate.
The Sₙ1 vs. Sₙ2 Mechanistic Tug-of-War
The outcome of a nucleophilic substitution reaction on this compound is not predetermined but is instead dictated by a set of controllable experimental parameters. The competition between the Sₙ1 and Sₙ2 pathways is central to understanding its chemistry.[5][8]
-
Sₙ2 (Substitution, Nucleophilic, Bimolecular): This pathway is characterized by a rate law that is second order overall—first order in both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][3][9] The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group, proceeding through a five-coordinate transition state.[9][10] This mechanism results in the inversion of stereochemistry at the reaction center. For a primary halide like this compound, this pathway is generally favored, especially when strong nucleophiles are used in polar aprotic solvents.[3][11]
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): This pathway involves a multi-step process where the rate-determining step is the spontaneous, unimolecular dissociation of the leaving group to form a carbocation intermediate.[3][10] The reaction rate is therefore dependent only on the substrate concentration (Rate = k[Substrate]).[2] This carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture of products if the carbon is chiral. The Sₙ1 pathway is favored for substrates that can form stable carbocations (e.g., tertiary halides) and is promoted by weak nucleophiles and polar protic solvents that can stabilize the ionic intermediates.[8][11][12]
The following diagram illustrates the two competing mechanistic pathways.
Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.
Key Factors Influencing the Reaction Mechanism
Mastery over the reactions of this compound requires a deep understanding of the factors that tip the mechanistic balance.
| Factor | Condition Favoring Sₙ2 | Condition Favoring Sₙ1 | Rationale for this compound |
| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary | As a primary halide , the substrate inherently favors the Sₙ2 pathway due to low steric hindrance at the reaction center.[3][4] |
| Nucleophile Strength | Strong, anionic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, RO⁻) | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles are required to force the bimolecular reaction.[11] Weak nucleophiles will not react via Sₙ2 and may favor Sₙ1 if conditions permit carbocation formation. |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF) | Polar Protic (e.g., H₂O, ROH, Acetic Acid) | Polar aprotic solvents solvate the cation but not the anionic nucleophile, enhancing its reactivity.[9][11] Polar protic solvents stabilize both the carbocation and the leaving group, favoring the Sₙ1 pathway.[11][12][13] |
| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Bromide (Br⁻) is an excellent leaving group, a prerequisite for both mechanisms.[2] |
Experimental Protocols for Key Transformations
The following protocols are provided as robust starting points for the synthesis of common derivatives of this compound. These procedures are based on established methodologies for analogous substrates.[14]
Protocol 1: Synthesis of 3-Chlorophenethyl Azide via Sₙ2 Reaction
This protocol describes the synthesis of an azide derivative, a versatile precursor for amines and triazoles. The use of a strong nucleophile (N₃⁻) in a polar aprotic solvent ensures a clean Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-chlorophenethyl azide.
Protocol 2: Solvolysis of this compound in Ethanol (Sₙ1-type)
This protocol demonstrates a reaction under conditions that favor the Sₙ1 pathway: a weak nucleophile (ethanol) that also serves as a polar protic solvent.
Materials:
-
This compound (1.0 eq)
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃) (1.2 eq, optional, to neutralize HBr)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).
-
(Optional) Add sodium bicarbonate (1.2 eq) to act as an acid scavenger.
-
Reflux the reaction mixture for 12-24 hours. The reaction is expected to be slow.
-
Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with deionized water to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(2-ethoxyethyl)-3-chlorobenzene.
-
Purify by column chromatography if necessary.
Kinetic Analysis: Differentiating the Mechanisms
For drug development and process optimization, understanding the reaction kinetics is paramount. A kinetic study can definitively establish whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism.[2][5]
Caption: Workflow for the kinetic analysis of nucleophilic substitution.
Procedure for Kinetic Analysis (Titration Method):
-
Prepare a solution of the substrate in the chosen solvent (e.g., 80:20 ethanol/water) and place it in a constant temperature water bath.[15]
-
Prepare a standardized solution of a base (e.g., 0.02 M NaOH).[15]
-
At time t=0, add the nucleophile to the substrate solution and mix thoroughly.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to ice-cold acetone).
-
Titrate the HBr produced with the standardized NaOH solution using an indicator.[15]
-
For Sₙ1 analysis: Plot ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at completion and Vt is the volume at time t. A linear plot indicates first-order kinetics.[5]
-
For Sₙ2 analysis: Determine the initial reaction rate. Repeat the experiment with double the concentration of the nucleophile. If the initial rate doubles, the reaction is first-order in the nucleophile, consistent with an Sₙ2 mechanism.[2][3]
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is a textbook example of the interplay between substrate structure, nucleophile strength, and solvent effects. While its nature as a primary halide predisposes it to the Sₙ2 pathway, a comprehensive understanding of competing Sₙ1 possibilities is crucial for predictive synthesis. The meta-chloro substituent inductively disfavors carbocation formation, further solidifying the preference for the Sₙ2 mechanism under most synthetic conditions. By carefully selecting strong nucleophiles and polar aprotic solvents, researchers can achieve clean, efficient, and predictable transformations, making this compound a reliable tool in the synthesis of complex molecular targets.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One moment, please... [chemicalnote.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. asccollegekolhar.in [asccollegekolhar.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety and handling precautions for 3-Chlorophenethyl bromide.
An In-depth Technical Guide to the Safe Handling of 3-Chlorophenethyl Bromide
Executive Summary
This compound (CAS No. 16799-05-6) is a versatile halogenated aromatic compound utilized as a key intermediate in organic synthesis, particularly within pharmaceutical research and materials science.[1] Its utility is derived from its reactive nature, primarily its capacity to undergo nucleophilic substitution reactions.[1] However, this reactivity also underpins its significant health hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The core hazards associated with this compound are acute oral toxicity and the risk of serious, irreversible eye damage.[2][3] Adherence to the engineering controls, personal protective equipment (PPE) protocols, and emergency procedures detailed herein is critical for mitigating risk and ensuring the safety of all laboratory personnel.
Chemical and Physical Identity
A thorough understanding of a compound's physical properties is foundational to its safe handling. This compound is a colorless to pale yellow liquid with a high boiling point and density greater than water.[1] Its insolubility in water and solubility in common organic solvents are key considerations for both reaction setup and spill cleanup procedures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16799-05-6 | [2][4] |
| Molecular Formula | C₈H₈BrCl | [1][5] |
| Molecular Weight | 219.51 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~210 °C (at 760 Torr); 85 °C (at 0.1 Torr) | [1][6] |
| Density | ~1.49 g/cm³ | [1][6] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2][4] |
| Solubility | Insoluble in water; Soluble in ether, dichloromethane |[1] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance requiring stringent safety measures. The primary routes of concern are ingestion and direct contact, especially with the eyes. The "Danger" signal word indicates the potential for severe harm.[2][4]
The toxicological profile is driven by its function as an alkylating agent. The bromoethyl group is susceptible to nucleophilic attack, allowing the molecule to covalently bond with biological macromolecules, which can disrupt cellular function. The primary hazards are summarized by the Globally Harmonized System (GHS) classifications.
Table 2: GHS Hazard Identification
| Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07)[2] | |
| Signal Word | Danger | [2][3][4] |
| Hazard Statements | H302 | Harmful if swallowed.[2][3] |
| H318 | Causes serious eye damage.[2][3] | |
| Hazard Classifications | Acute Toxicity, Oral | Category 4[2] |
| | Serious Eye Damage/Irritation | Category 1[2] |
The H318 classification is of paramount importance; it signifies that contact with the eyes can cause irreversible damage, including blindness. This is distinct from eye irritation and necessitates a higher level of eye and face protection. The H302 classification indicates that ingestion of a relatively small quantity of the substance can lead to harmful or fatal health effects.
Risk Assessment and Control Measures
A multi-layered approach to risk mitigation, starting with the most effective measures, is essential. This hierarchy of controls prioritizes engineering solutions, followed by administrative controls and, finally, personal protective equipment.
Engineering Controls
Engineering controls are the first line of defense, designed to physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted within a properly functioning chemical fume hood.[7][8] This prevents the inhalation of any vapors or aerosols that may be generated.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.[9]
-
Emergency Stations: Eyewash stations and safety showers must be located in immediate proximity to the workstation where the chemical is handled.[9][10] Their accessibility and functionality must be verified on a regular basis.
Personal Protective Equipment (PPE)
PPE is mandatory to protect against dermal contact, eye exposure, and inhalation.[9] The selection of PPE must be based on the specific hazards of this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment Specification | Rationale & Causality | Source(s) |
|---|---|---|---|
| Eyes/Face | Chemical safety goggles and a full-face shield. | The H318 classification (causes serious eye damage) requires more than standard safety glasses. Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. | [2][7][9] |
| Hands | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent dermal absorption. Gloves must be inspected for integrity before each use and removed promptly if contamination is suspected. Change gloves frequently. | [2][8][11] |
| Body | Chemical-resistant apron over a long-sleeved lab coat. | Protects personal clothing and skin from spills and splashes. An apron provides an additional layer of protection for the torso. | [11][12] |
| Respiratory | An appropriate respirator (e.g., Type ABEK (EN14387) filter or N95 for US) should be available. | Required if there is a risk of generating aerosols or vapors, or if working outside of a fume hood (not recommended). Prevents inhalation of the compound. |[2][7][13] |
Safe Handling and Storage Practices
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9]
-
Keep containers tightly sealed.[6]
-
Store at room temperature.[4]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]
-
The storage area should be secured and accessible only to authorized personnel.[8][15]
-
Standard Operating Procedure (SOP): Weighing and Dispensing
This protocol provides a self-validating workflow for a common laboratory task involving this compound.
-
Preparation:
-
Verify that the chemical fume hood has a current certification and the airflow is adequate.
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9]
-
Don all required PPE as specified in Table 3.
-
Place an absorbent, plastic-backed liner on the work surface inside the fume hood to contain potential drips.
-
-
Procedure:
-
Place a tared, sealable receiving vessel (e.g., a round-bottom flask with a septum) on a balance inside the fume hood.
-
Slowly open the primary container of this compound, pointing the opening away from you.
-
Using a clean glass pipette or syringe, carefully transfer the desired amount of liquid into the receiving vessel.
-
Perform all transfers slowly to minimize the risk of splashing or aerosol generation.
-
Securely close both the primary container and the receiving vessel immediately after the transfer.
-
-
Cleanup:
-
Wipe the exterior of the containers with a solvent-dampened cloth (e.g., ethanol) to remove any residual contamination.
-
Properly dispose of the pipette, cloth, and bench liner as hazardous waste.[10]
-
Wipe down the work surface.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention without delay. [10]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of water for at least 15 minutes.[14] A safety shower should be used for large-area contact.[14] Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the affected person to fresh air.[9][16] If breathing is difficult or has stopped, provide artificial respiration.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17] Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately for treatment advice.[9]
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Emergency response workflow for a this compound spill.
Waste Disposal
All waste containing this compound, including contaminated consumables (pipettes, gloves, paper towels) and residual chemical, must be treated as hazardous waste.[10]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with incompatible waste streams.
-
Disposal must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10]
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. 3-クロロフェネチルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 16799-05-6 [sigmaaldrich.com]
- 5. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 6. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. na.bhs1.com [na.bhs1.com]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. gerpac.eu [gerpac.eu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. cdhfinechemical.com [cdhfinechemical.com]
A Comprehensive Technical Guide to the Solubility of 3-Chlorophenethyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chlorophenethyl bromide (1-(2-bromoethyl)-3-chlorobenzene), a key intermediate in pharmaceutical and organic synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes a foundational understanding of the physicochemical principles governing its solubility. We present a detailed qualitative and semi-quantitative solubility profile in a wide range of common organic solvents, categorized by polarity and chemical class. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for the precise determination of solubility, empowering researchers to generate empirical data tailored to their specific applications. The practical implications of solvent selection in reaction chemistry, purification, and formulation are also discussed, providing a holistic resource for laboratory and process development.
Introduction: The Significance of this compound in Synthesis
This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromoethyl group and a chlorinated benzene ring, makes it a versatile building block for the construction of more complex molecular architectures.[1] This compound serves as a crucial precursor in the development of novel therapeutic agents and other fine chemicals.[1]
A thorough understanding of the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying product isolation and purification, and ensuring the stability of the compound in solution. This guide aims to provide a comprehensive understanding of its solubility profile, bridging the gap between theoretical principles and practical laboratory applications.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrCl | [1][2] |
| Molecular Weight | 219.51 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Approximately 210 °C | [1] |
| Density | Approximately 1.4 g/cm³ | [1] |
| Flash Point | > 110 °C (closed cup) | [2][3] |
Theoretical Framework for Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity.[4] The intermolecular forces between the solute and solvent molecules play a crucial role in the dissolution process. For haloalkanes like this compound, solubility in organic solvents is generally favorable because the energy required to break the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[5][6]
Molecular Polarity of this compound:
The this compound molecule possesses both nonpolar and polar characteristics:
-
Nonpolar Character: The benzene ring and the ethyl chain contribute to the nonpolar, hydrophobic nature of the molecule.
-
Polar Character: The carbon-chlorine and carbon-bromine bonds are polar due to the difference in electronegativity between the halogen and carbon atoms. This introduces dipole-dipole interactions as a potential intermolecular force.
Overall, this compound is considered a relatively nonpolar to weakly polar molecule. This structural composition dictates its high affinity for organic solvents and its poor solubility in highly polar solvents like water.[1][7][8]
Solubility Profile of this compound in Common Organic Solvents
While specific quantitative solubility data for this compound is scarce, a reliable qualitative and semi-quantitative profile can be predicted based on its chemical structure and the known properties of various organic solvents. The following table provides a predicted solubility profile at ambient temperature.
| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Nonpolar | Miscible | The nonpolar aromatic ring and alkyl chain of this compound interact favorably with the nonpolar solvent molecules through van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | Polar Aprotic | Miscible | "Like dissolves like" principle is strongly applicable here. Both solute and solvent are halogenated hydrocarbons, leading to favorable dipole-dipole interactions.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Weakly Polar Aprotic | Highly Soluble / Miscible | The ether oxygen can act as a hydrogen bond acceptor, but the primary interactions are dipole-dipole and van der Waals forces, which are compatible with this compound.[1] |
| Esters | Ethyl Acetate | Polar Aprotic | Highly Soluble | The polarity of ethyl acetate is suitable for dissolving weakly polar compounds like this compound. |
| Ketones | Acetone | Polar Aprotic | Soluble | Acetone is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Alcohols | Methanol, Ethanol | Polar Protic | Soluble | While alcohols are polar and capable of hydrogen bonding, their alkyl chains allow for favorable interactions with the nonpolar parts of this compound. |
| Amides | Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving many organic compounds. |
| Water | - | Highly Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for the relatively nonpolar this compound.[1][7][8] |
Experimental Determination of Solubility
For applications requiring precise solubility values, direct experimental determination is necessary. The isothermal shake-flask method is a reliable and widely used technique.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or water bath
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solute should be visually present as a separate liquid phase.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved microdroplets.
-
-
Quantification:
-
Accurately weigh the filtered solution to determine its mass.
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated GC or HPLC method.
-
Determine the concentration of this compound in the saturated solution from the calibration curve.
-
-
Calculation:
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight/weight percentage.
-
Practical Implications of Solubility in Research and Development
The choice of solvent has significant consequences for various stages of chemical research and development.
-
Reaction Chemistry: For synthetic transformations involving this compound, the solvent must dissolve the reactants to ensure a homogeneous reaction mixture, leading to improved reaction rates and yields. The polarity of the solvent can also influence the reaction mechanism and selectivity.
-
Purification: Solubility differences are exploited in purification techniques. For instance, in recrystallization, a solvent is chosen in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, allowing for the separation of impurities. In chromatography, the choice of the mobile phase (solvent) is critical for achieving effective separation.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical factor in the design of drug delivery systems. Poor solubility can lead to low bioavailability. Understanding the solubility in various excipients and solvent systems is essential for developing stable and effective formulations.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its physicochemical properties and the principles of solubility allows for a reliable prediction of its behavior in a wide range of organic solvents. This technical guide has provided a detailed qualitative solubility profile, a robust experimental protocol for quantitative determination, and an overview of the practical implications of solvent selection. This information serves as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the laboratory and in process development, ultimately facilitating the effective use of this important synthetic intermediate.
References
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Phenylethyl Bromide (103-63-9) | Quality Chemical Dealer [chemicalbull.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Handbook of Solvents - George Wypych - Google ブックス [books.google.co.jp]
A Comprehensive Technical Guide to the Thermo-Stability of 3-Chlorophenethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Chlorophenethyl bromide (C₈H₈BrCl) is a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials science.[1] Its utility in multi-step synthetic processes often necessitates exposure to elevated temperatures, making a thorough understanding of its thermal stability paramount. This guide provides an in-depth analysis of the thermo-stability of this compound, delineating its anticipated decomposition pathways, and presenting a robust framework for its experimental evaluation. By synthesizing established principles of physical organic chemistry with modern analytical techniques, this document serves as a critical resource for ensuring the safe, efficient, and predictable application of this important chemical intermediate.
Introduction: The Imperative of Thermal Stability in Synthesis
The journey of a molecule from a laboratory reagent to a key building block in a complex synthesis is fraught with potential pitfalls, many of which are temperature-dependent. For a reactive intermediate like this compound, thermal stability is not merely a matter of academic curiosity; it is a critical parameter that dictates storage conditions, reaction parameters, and ultimately, the viability of a synthetic route. Undesired thermal decomposition can lead to yield loss, the formation of difficult-to-remove impurities, and in a worst-case scenario, hazardous runaway reactions.
This guide is structured to provide a holistic understanding of the thermo-stability of this compound. We will first explore the theoretical underpinnings of its stability, drawing parallels with related halogenated aromatic compounds. Subsequently, we will detail a comprehensive suite of analytical methodologies for the empirical determination of its thermal properties. Finally, practical recommendations for the safe handling and storage of this compound will be provided, grounded in the scientific principles and experimental data discussed.
Theoretical Assessment of Thermo-Stability
The molecular architecture of this compound, featuring a benzene ring substituted with a chloro group and a bromoethyl side chain, provides clues to its thermal behavior. The presence of two different halogen atoms and a flexible ethyl linker introduces several potential decomposition pathways.
The Influence of Aromatic Substitution
The chlorine atom attached to the benzene ring is an electron-withdrawing group, which can influence the overall thermal stability of the molecule.[2][3] While the primary decomposition is anticipated to occur at the more labile ethyl bromide side chain, the electronic nature of the substituted aromatic ring can modulate the energy barriers for these reactions. The stability of benzene derivatives is dependent on the extent and nature of substitution on the aromatic ring.[4]
Predicted Decomposition Pathways
Based on the established chemistry of alkyl halides, the most probable thermal degradation pathway for this compound is dehydrohalogenation , a 1,2-elimination reaction.[5][6] This process involves the removal of a hydrogen atom from the carbon adjacent to the bromine-bearing carbon and the bromine atom itself, leading to the formation of a double bond.
A plausible primary decomposition pathway is the elimination of hydrogen bromide (HBr) to yield 3-chlorostyrene. The elevated temperatures provide the necessary activation energy for this elimination to occur.
Proposed Primary Decomposition Reaction:
Further decomposition at higher temperatures could involve the cleavage of the C-Cl bond on the aromatic ring, although this is generally more stable than the alkyl C-Br bond. Secondary reactions involving the initial decomposition products are also possible.
The following DOT script visualizes the proposed primary degradation pathway of this compound.
Caption: Proposed primary thermal degradation pathway of this compound.
Experimental Determination of Thermo-Stability
While theoretical predictions provide a valuable starting point, empirical data is essential for a definitive understanding of a compound's thermal stability. A multi-technique approach, combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), offers a comprehensive and self-validating workflow.[7][8]
The following DOT script illustrates the integrated experimental workflow for assessing the thermo-stability of this compound.
Caption: Integrated workflow for the comprehensive thermo-stability analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10] This technique is instrumental in determining the onset temperature of decomposition and the total mass loss associated with thermal events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the mass loss as a function of temperature.
Data Presentation:
| Parameter | Expected Value/Range |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of mass loss is maximal. |
| Total Mass Loss (%) | The percentage of mass lost during the decomposition event. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][10] It provides information on thermal events such as melting, boiling, and decomposition, indicating whether these processes are endothermic or exothermic.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards.
-
Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program: Use the same temperature program as in the TGA analysis for direct correlation of thermal events with mass loss.
-
Data Acquisition: Record the heat flow as a function of temperature.
Data Presentation:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | - | - | - |
| Boiling | ~210[1] | - | - |
| Decomposition | Correlates with TGA T_onset | Correlates with TGA T_peak | Endo/Exothermic |
Evolved Gas Analysis by GC-MS
To identify the volatile products of thermal decomposition, the gases evolved during the TGA experiment can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] This provides direct evidence for the proposed degradation pathways.
Experimental Protocol:
-
Interface: Couple the outlet of the TGA furnace to the injection port of a GC-MS system via a heated transfer line.
-
TGA Program: Run the TGA experiment as described previously.
-
Gas Sampling: At temperatures corresponding to significant mass loss, direct the evolved gas stream into the GC for separation.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar column) to separate the components of the evolved gas mixture.
-
MS Detection: Identify the separated components based on their mass spectra by comparison with spectral libraries (e.g., NIST).
Expected Decomposition Products:
| Retention Time | Identified Compound | Mass Spectrum (Key Fragments) |
| - | 3-Chlorostyrene | Molecular ion, fragments corresponding to loss of Cl, vinyl group. |
| - | Hydrogen Bromide | Characteristic isotopic pattern of bromine. |
| - | Unreacted this compound | Molecular ion and characteristic fragmentation pattern. |
Safe Handling and Storage Recommendations
Based on the anticipated thermal behavior and the nature of potential decomposition products, the following precautions are recommended:
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[13] The recommended storage temperature is room temperature.
-
Handling: Use in a well-ventilated fume hood. Avoid heating the compound to temperatures approaching its decomposition point unless in a controlled reaction environment.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may catalyze decomposition.[14]
-
Decomposition Hazards: Be aware that thermal decomposition will produce corrosive and toxic gases, including hydrogen bromide and potentially other halogenated compounds.[14] Appropriate personal protective equipment (PPE), including respiratory protection, should be used when there is a risk of thermal decomposition.
Conclusion
A comprehensive understanding of the thermo-stability of this compound is essential for its safe and effective use in research and development. This guide has provided a theoretical framework for predicting its thermal behavior, centered on the dehydrohalogenation pathway. Furthermore, a detailed experimental workflow employing TGA, DSC, and GC-MS has been outlined to enable the empirical determination of its stability profile. By adhering to the principles and protocols described herein, researchers can mitigate the risks associated with thermal decomposition and ensure the integrity of their synthetic endeavors.
References
- 1. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. kohan.com.tw [kohan.com.tw]
- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 11. cetjournal.it [cetjournal.it]
- 12. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Potential applications of 3-Chlorophenethyl bromide in organic synthesis.
An In-depth Technical Guide to the Applications of 3-Chlorophenethyl Bromide in Organic Synthesis
Introduction: The Strategic Utility of a Bifunctional Reagent
This compound, also known as 1-(2-bromoethyl)-3-chlorobenzene, is a halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1][2] Its utility stems from the differential reactivity of its two halogen substituents. The bromine atom, attached to a primary sp³-hybridized carbon, is a good leaving group, making the ethyl chain highly susceptible to nucleophilic substitution.[1][3] In contrast, the chlorine atom on the aromatic ring is relatively inert under typical nucleophilic substitution conditions but can be activated for participation in various cross-coupling reactions. This orthogonal reactivity allows for sequential, controlled modifications, making this compound a valuable precursor in the synthesis of complex molecules, particularly in the realms of pharmaceutical research and materials science.[1]
This guide provides a comprehensive overview of the core applications of this compound, detailing the underlying chemical principles, providing field-proven experimental protocols, and exploring its role in the construction of high-value chemical entities.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16799-05-6 | [4][5] |
| Molecular Formula | C₈H₈BrCl | [4][5] |
| Molecular Weight | 219.51 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | ~210 °C; 85 °C @ 0.1 Torr | [1][6] |
| Density | ~1.489 g/cm³ | [1][6] |
| Solubility | Soluble in organic solvents (ether, DCM); insoluble in water | [1] |
| Flash Point | >110 °C (>230 °F) - closed cup | [4][5] |
Table 2: GHS Safety and Handling Information
| Category | Information | Source(s) |
| Signal Word | Danger | [4][5] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [4][5] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 | [4] |
| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask or equivalent respirator | [4][5] |
| Storage | Store at room temperature in a dry, well-ventilated place | [6] |
Core Application I: Nucleophilic Substitution Reactions
The most prominent application of this compound is its role as an electrophile in nucleophilic substitution reactions. The primary alkyl bromide functionality is highly reactive towards a wide range of nucleophiles.[1]
Mechanistic Insight: The SN2 Pathway
Due to the unhindered nature of the primary carbon bearing the bromine atom, these reactions proceed predominantly via a bimolecular nucleophilic substitution (SN2) mechanism.[7] In this concerted process, the nucleophile attacks the electrophilic carbon atom from the backside relative to the carbon-bromine bond, leading to the simultaneous displacement of the bromide leaving group.[7] The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
Caption: Generalized SN2 mechanism for this compound.
Application A: Synthesis of Substituted Phenethylamines
A primary application is the synthesis of 2-(3-chlorophenyl)ethan-1-amines. Phenethylamines are a core scaffold in many centrally acting pharmaceuticals and psychoactive compounds.[8] The reaction of this compound with primary or secondary amines provides direct access to this valuable class of molecules.
Caption: Workflow for the synthesis of N-substituted phenethylamines.
Exemplary Protocol: Synthesis of N-benzyl-2-(3-chlorophenyl)ethan-1-amine
-
Reagent Preparation: To a solution of this compound (1.0 eq) in acetonitrile (ACN, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Stir the mixture vigorously at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-(3-chlorophenyl)ethan-1-amine.
Application B: Formation of Ethers and Thioethers
The same SN2 reactivity allows for the synthesis of ethers and thioethers by reacting this compound with alkoxides (RO⁻) or thiolates (RS⁻), respectively. These moieties are important for modifying the lipophilicity and metabolic stability of drug candidates.
Core Application II: Cross-Coupling Reactions
While the alkyl bromide is primed for nucleophilic substitution, the aryl chloride offers a handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds at the aromatic ring, a cornerstone of modern synthetic chemistry.[9][10]
Mechanistic Considerations
Palladium-catalyzed reactions are most common, though nickel and copper catalysts are also employed.[9][10][11] A general catalytic cycle involves:
-
Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond.
-
Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, etc.): The second coupling partner is introduced to the metal center.
-
Reductive Elimination: The new C-C or C-heteroatom bond is formed, regenerating the active catalyst.
The higher bond dissociation energy of the C-Cl bond compared to the C-Br bond typically requires more forcing conditions or specialized ligand systems for efficient oxidative addition.[9] This allows for selective substitution at the ethyl bromide first, followed by a subsequent cross-coupling reaction at the aryl chloride position.
Caption: Conceptual workflow for cross-coupling at the aryl-Cl position.
Potential Applications
-
Suzuki Coupling: Reaction with arylboronic acids to form biaryl structures, prevalent in pharmaceuticals and organic electronics.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, which are versatile intermediates.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, an alternative to direct aromatic substitution.
-
Csp³-Csp³ Coupling: More advanced methods like metallaphotoredox catalysis can couple the alkyl bromide portion with other alkyl electrophiles, enabling the union of two secondary aliphatic carbon centers.[11]
Synthesis of this compound
The reagent itself is commonly synthesized from its corresponding alcohol, 2-(3-chlorophenyl)ethan-1-ol. A reliable method is the Appel reaction or a variation thereof.
Protocol: Synthesis from 2-(3-chlorophenyl)ethan-1-ol [6]
-
Inert Atmosphere: Charge a flame-dried, four-necked flask equipped with a stirrer and nitrogen inlet with anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 2-(3-chlorophenyl)ethan-1-ol (1.0 eq) and carbon tetrabromide (CBr₄, 1.0 eq) to the solvent.
-
Phosphine Addition: Cool the solution in an ice bath and add triphenylphosphine (PPh₃, 1.0 eq) portion-wise, maintaining the internal temperature below 20 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 5 hours. Monitor by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with water and brine.
-
Purification: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by flash chromatography (eluting with 100% hexane) to afford pure this compound.[6]
Conclusion
This compound is a powerful and strategic intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its two halogen atoms, enabling chemists to perform sequential transformations. The primary alkyl bromide readily undergoes SN2 reactions with a host of nucleophiles to build out the phenethylamine core, while the more robust aryl chloride serves as a latent handle for modern cross-coupling methodologies. This bifunctional nature secures its place as a key building block for constructing complex molecular architectures in drug discovery and materials science.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. This compound, 97% [16799-05-6] | Chemsigma [chemsigma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-氯苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-クロロフェネチルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound, 97% CAS#: 16799-05-6 [amp.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note & Protocols: Strategic Synthesis of Bradykinin B1 Receptor Antagonists Employing 3-Chlorophenethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is upregulated in response to inflammation and tissue injury, making it a key therapeutic target for chronic pain and inflammatory diseases. This document provides a detailed guide to the synthesis of non-peptide B1R antagonists, with a particular focus on the strategic incorporation of the 3-chlorophenethyl moiety using 3-chlorophenethyl bromide. We will explore the rationale behind targeting the B1R, outline a general synthetic workflow, provide a detailed experimental protocol for a key N-alkylation step, and discuss methods for the characterization of the synthesized compounds. This guide is intended to provide both the theoretical framework and practical insights necessary for the successful synthesis of this important class of therapeutic candidates.
Introduction: The Therapeutic Promise of Bradykinin B1 Receptor Antagonism
The kinin family of vasoactive peptides, including bradykinin, are significant mediators of inflammation and pain.[1] Their biological effects are mediated through two G-protein coupled receptors, the B1 and B2 receptors (B1R and B2R). While the B2 receptor is constitutively expressed, the B1R is inducible and its expression is significantly upregulated during pathological conditions such as chronic inflammation, tissue injury, and neuropathic pain.[2] The activation of B1R by its agonist, des-Arg⁹-bradykinin, triggers a signaling cascade that contributes to sustained inflammatory responses and pain modulation.[2] Consequently, the development of selective B1R antagonists represents a promising therapeutic strategy for a variety of inflammatory and pain-related disorders.[3][4]
Non-peptide small molecule antagonists are particularly desirable due to their potential for improved oral bioavailability and metabolic stability compared to their peptide-based counterparts.[2] A common structural feature in many potent non-peptide B1R antagonists is the presence of a core heterocyclic amine scaffold, such as piperazine or a related diamine, which is often substituted with various arylalkyl groups to optimize receptor binding and pharmacokinetic properties.[5][6] The 3-chlorophenethyl group is one such substituent that can be strategically incorporated to enhance the antagonist's activity.
The Bradykinin B1 Receptor Signaling Pathway
Activation of the B1R by its ligand, des-Arg⁹-bradykinin, initiates a signaling cascade that leads to the production of pro-inflammatory mediators. This process contributes to the cardinal signs of inflammation: pain, heat, redness, swelling, and loss of function. A simplified representation of this pathway is depicted below.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Synthetic Strategy: Incorporation of the 3-Chlorophenethyl Moiety
A convergent synthetic approach is often employed for the preparation of non-peptide B1R antagonists. This typically involves the synthesis of a core heterocyclic amine, followed by the introduction of various substituents through reactions such as N-alkylation. This compound is a key reagent in this strategy, serving as an electrophile to introduce the 3-chlorophenethyl group onto a nucleophilic nitrogen atom of the core scaffold.
The general workflow for this synthesis is as follows:
Caption: General Synthetic Workflow.
This modular approach allows for the facile generation of a library of analogues for structure-activity relationship (SAR) studies by varying the core heterocycle and the alkylating agent.
Experimental Protocol: N-Alkylation of a Piperazine Core
This protocol provides a representative procedure for the N-alkylation of a mono-protected piperazine with this compound. The use of a protecting group, such as tert-butoxycarbonyl (Boc), is a common strategy to ensure mono-alkylation of the piperazine ring.[7]
Materials:
-
1-Boc-piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude N-(3-chlorophenethyl)-N'-Boc-piperazine.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: The purified Boc-protected intermediate is dissolved in dichloromethane and treated with trifluoroacetic acid (5-10 eq) at room temperature for 1-2 hours.
-
Final Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the desired N-(3-chlorophenethyl)piperazine.
Characterization of the Synthesized Antagonist
The identity and purity of the final compound should be confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton chemical environment and confirm the structure. | Signals corresponding to the aromatic protons of the 3-chlorophenethyl group, the methylene protons of the ethyl linker, and the protons of the piperazine ring. |
| ¹³C NMR | To determine the carbon skeleton of the molecule. | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high level of purity. |
Conclusion
The synthesis of bradykinin B1 receptor antagonists is a critical area of research in the development of novel therapeutics for chronic pain and inflammation. The strategic use of this compound as an alkylating agent allows for the efficient incorporation of a key pharmacophoric element onto a variety of heterocyclic cores. The protocols and analytical methods outlined in this application note provide a solid foundation for researchers to synthesize and characterize these promising therapeutic candidates.
References
- 1. Deaminative bromination, chlorination, and iodination of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 3. Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin B1 receptor antagonists: a patent update 2009 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Synthesis of Leishmania CYP51 Inhibitors Utilizing 3-Chlorophenethyl Bromide
Introduction: The Imperative for Novel Antileishmanial Agents
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge, with clinical manifestations ranging from self-healing cutaneous lesions to the fatal visceral form.[1][2] The current therapeutic arsenal is hampered by issues of toxicity, lengthy treatment regimens, and emerging drug resistance, underscoring the urgent need for new, effective, and safer medications.[1][2]
A validated and promising target for antileishmanial drug development is the enzyme sterol 14α-demethylase (CYP51).[3][4][5] This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol and other crucial sterols that maintain the integrity and function of the parasite's cell membrane.[3][6][7] Inhibition of Leishmania CYP51 disrupts the sterol profile, leading to the accumulation of toxic methylated sterol precursors and ultimately, parasite death.[3][8] Azole-based compounds, which are effective antifungal agents, have shown significant promise as antileishmanial CYP51 inhibitors due to their ability to coordinate with the heme iron atom in the enzyme's active site, thereby blocking its catalytic activity.[1][9]
This application note provides a detailed protocol and scientific rationale for the use of 3-Chlorophenethyl bromide as a key building block in the synthesis of potent Leishmania CYP51 inhibitors. The inclusion of the 3-chlorophenethyl moiety is a strategic design element intended to enhance the binding affinity and selectivity of the inhibitor for the parasite's enzyme.
The Role of the Phenethyl Moiety in CYP51 Inhibition
The general structure of an azole-based CYP51 inhibitor consists of a nitrogen-containing heterocyclic ring (e.g., imidazole or 1,2,4-triazole) responsible for coordinating with the heme iron, and a more complex, non-azole portion that engages in hydrophobic and other interactions within the enzyme's substrate-binding channel. The nature of this non-azole substituent is critical for determining the inhibitor's potency and selectivity.
Molecular dynamics simulations and structure-activity relationship (SAR) studies have revealed that a hydrophobic cavity exists within the CYP51 active site.[9] The phenethyl group, introduced via a reagent like this compound, is designed to occupy this hydrophobic pocket, thereby increasing the overall binding affinity of the inhibitor. The chloro-substitution at the meta-position of the phenyl ring can further modulate the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with specific amino acid residues in the active site of Leishmania CYP51.
Synthetic Workflow: N-Alkylation of Azoles with this compound
The core of the synthetic strategy involves the N-alkylation of a suitable azole (imidazole or 1,2,4-triazole) with this compound. This reaction proceeds via a standard SN2 nucleophilic substitution mechanism.
Caption: General workflow for the synthesis of N-(3-Chlorophenethyl)azole.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of N-(3-chlorophenethyl)imidazole. The same principles can be applied to 1,2,4-triazole with minor modifications.
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of imidazole.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-(3-chlorophenethyl)imidazole.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of imidazole, creating the nucleophilic imidazolide anion. Stronger bases like sodium hydride (NaH) can also be used, particularly if the azole is less acidic.
-
Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (K⁺) while leaving the nucleophile (imidazolide anion) relatively free to react. Acetonitrile is another suitable solvent.
-
Temperature: Heating the reaction increases the rate of the SN2 reaction. The optimal temperature may vary depending on the specific substrates.
Mechanism of CYP51 Inhibition
The synthesized N-(3-chlorophenethyl)azole derivative inhibits Leishmania CYP51 through a two-pronged approach, as depicted in the diagram below.
Caption: Dual-mode inhibition of Leishmania CYP51.
The nitrogen atom of the azole ring forms a coordinate bond with the ferric or ferrous iron of the heme group in the active site of CYP51.[1] This interaction directly blocks the binding of the natural substrate and the subsequent demethylation reaction. Simultaneously, the 3-chlorophenethyl tail of the inhibitor fits into a hydrophobic pocket within the active site, forming favorable van der Waals interactions with nonpolar amino acid residues.[9] This secondary interaction significantly enhances the binding affinity and residence time of the inhibitor, leading to potent enzyme inhibition.
Structure-Activity Relationship (SAR) Insights
The development of effective CYP51 inhibitors relies heavily on understanding the structure-activity relationships. The following table summarizes key SAR points relevant to the use of phenethyl-like moieties.
| Moiety | Observation | Implication for Inhibitor Design |
| Azole Headgroup | Imidazole and 1,2,4-triazole are both effective at coordinating with the heme iron. | The choice between imidazole and triazole can influence potency and selectivity. |
| Phenethyl Linker | Provides an optimal distance between the azole headgroup and the terminal phenyl ring for interaction with the active site. | Modifications to the linker length can be explored to optimize binding. |
| Phenyl Ring Substitution | Halogen substitutions (e.g., chloro) can enhance hydrophobic interactions and modulate electronic properties.[10][11] | The position and nature of the substituent are critical for fine-tuning inhibitor potency. |
Conclusion
This compound is a valuable and strategically important reagent in the synthesis of novel Leishmania CYP51 inhibitors. The straightforward N-alkylation reaction allows for the efficient incorporation of the 3-chlorophenethyl moiety, which is designed to enhance binding affinity through interactions with a hydrophobic pocket in the enzyme's active site. The protocols and rationale presented here provide a solid foundation for researchers and drug development professionals working on the discovery of new and improved antileishmanial therapies targeting CYP51. Further optimization of the phenethyl moiety, including alternative substitution patterns, holds promise for the development of highly potent and selective inhibitors.
References
- 1. Biological Activity and Structure–Activity Relationship of Functionalized Thiols Against Leishmania major, the Agent of Human Cutaneous Leishmaniasis | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel CYP51 inhibitors -ORCA [orca.cardiff.ac.uk]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sterol 14alpha-demethylase (CYP51) as a therapeutic target for human trypanosomiasis and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CYP5122A1 encodes an essential sterol C4-methyl oxidase in Leishmania donovani and determines the antileishmanial activity of antifungal azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antimycotic azoles on growth and sterol biosynthesis of Leishmania promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Mono-N-Alkylation of Piperazine with 3-Chlorophenethyl Bromide
Abstract
The piperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its symmetrical structure, featuring two secondary amines of similar reactivity, presents a classic synthetic challenge: achieving selective mono-alkylation while avoiding the formation of undesired di-substituted byproducts.[1] This document provides a detailed protocol for the mono-N-alkylation of piperazine with 3-chlorophenethyl bromide to synthesize 1-(3-chlorophenethyl)piperazine. We will delve into the mechanistic rationale behind the procedural steps, focusing on a strategy that leverages a stoichiometric excess of piperazine to statistically favor the desired mono-alkylated product. Safety protocols, purification techniques, and analytical characterization methods are also comprehensively addressed to ensure a reproducible and safe laboratory execution.
Introduction and Mechanistic Rationale
The N-alkylation of piperazine is a fundamental nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic carbon atom of the alkyl halide (this compound), which bears a bromine leaving group.
The primary challenge is controlling selectivity. Since both nitrogen atoms are nucleophilic, the initially formed mono-substituted product can react further with another molecule of the alkyl halide to yield a 1,4-di-substituted byproduct.
Several strategies exist to promote mono-alkylation:
-
Stoichiometric Control: Employing a large excess of piperazine relative to the alkylating agent is the most direct method.[1] This ensures that an electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated one. This is the approach detailed in our primary protocol.
-
Use of Protecting Groups: A more refined but multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[3] Alkylation is then directed to the unprotected nitrogen, followed by a deprotection step to yield the final product.[3] This method often results in a cleaner reaction but is less atom-economical.[3]
-
In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of its dihydrochloride salt can generate the monohydrochloride in situ, effectively protecting one amine group.[4]
This guide focuses on the stoichiometric control method for its operational simplicity and efficiency.
Safety and Hazard Management (EHS)
All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times. [5][6]
-
Piperazine (Anhydrous): Causes severe skin burns and eye damage.[6] Handle with care, avoiding dust formation and inhalation.[6]
-
This compound: This is a lachrymator and is harmful if swallowed or inhaled.[7] It can cause respiratory irritation and is suspected of causing genetic defects.[7] Avoid contact with skin and eyes.[5][7]
-
Potassium Carbonate (Anhydrous): Causes serious eye irritation and may cause respiratory irritation. Avoid breathing dust.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area away from ignition sources.
Refer to the Material Safety Data Sheets (MSDS) for each chemical before commencing work.[5][6][7][8][9] Eyewash stations and safety showers should be readily accessible.[5]
Experimental Protocol: Synthesis of 1-(3-Chlorophenethyl)piperazine
This protocol details the direct alkylation using a 4-fold excess of piperazine.
Materials and Equipment
Reagents:
| Reagent | Formula | MW ( g/mol ) | CAS No. |
|---|---|---|---|
| Piperazine, Anhydrous | C₄H₁₀N₂ | 86.14 | 110-85-0 |
| This compound | C₈H₈BrCl | 219.51 | 16793-91-2 |
| Potassium Carbonate, Anhydrous | K₂CO₃ | 138.21 | 584-08-7 |
| Acetone, ACS Grade | C₃H₆O | 58.08 | 67-64-1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(3-chlorophenethyl)piperazine.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (17.23 g, 0.20 mol, 4.0 eq) and anhydrous potassium carbonate (13.82 g, 0.10 mol, 2.0 eq). Add 100 mL of acetone.
-
Causality: Piperazine serves as both the nucleophile and, due to its excess, the primary reactant to favor mono-alkylation. Potassium carbonate is a mild base used to neutralize the hydrobromic acid (HBr) byproduct of the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Acetone is a suitable polar aprotic solvent for this SN2 reaction.
-
-
Addition of Alkylating Agent: In a separate beaker, dissolve this compound (10.98 g, 0.05 mol, 1.0 eq) in 30 mL of acetone. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperazine suspension over 20-30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) using a heating mantle. Maintain the reflux for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the this compound spot.[4]
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a Büchner funnel to remove the potassium carbonate and piperazine hydrobromide salts. Wash the solid cake with a small amount of acetone (2 x 20 mL). c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. d. To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Transfer to a separatory funnel and shake vigorously. e. Separate the layers. Extract the aqueous layer again with DCM (2 x 50 mL).
- Causality: The desired product is organic-soluble, while the excess piperazine and its salts are highly water-soluble.[10] This extraction separates the product from the bulk of the unreacted starting material. f. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.
Purification
For many applications, the crude product may be of sufficient purity. If higher purity is required, the product can be purified via vacuum distillation or column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane).
Product Characterization
The identity and purity of the synthesized 1-(3-chlorophenethyl)piperazine should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (196.68 g/mol ) and fragmentation pattern of the product.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The proton NMR should show characteristic peaks for the aromatic protons, the ethyl linker, and the piperazine ring protons.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature; Inefficient extraction. | Increase reflux time and monitor by TLC. Ensure the reaction is at a steady reflux. Perform additional extractions of the aqueous layer. |
| Significant Di-substituted Product | Insufficient excess of piperazine; Reaction temperature too high or time too long. | Increase the stoichiometric excess of piperazine to 5 or 6 equivalents. Reduce reaction time and monitor carefully to stop the reaction upon consumption of the starting alkyl halide.[4] |
| Product Remains in Aqueous Phase | The aqueous phase is not sufficiently basic to ensure the product is in its free base form. | Before extraction, adjust the pH of the aqueous solution to >11 with NaOH to deprotonate any piperazinium salts and maximize organic solubility.[10][13] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Chlorophenethyl Bromide as a Precursor for Gram-Negative Bacterial Efflux Pump Inhibitors
Introduction: The Imperative to Overcome Gram-Negative Efflux-Mediated Resistance
The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global public health.[1] These pathogens, including notorious species like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, possess a formidable intrinsic defense mechanism: multidrug efflux pumps. These membrane-embedded protein complexes actively expel a wide range of antibiotics from the bacterial cell, rendering otherwise effective drugs useless.[2][3] The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly significant in Gram-negative bacteria, contributing to high-level resistance against multiple antibiotic classes.[4][5]
A promising strategy to combat this resistance is the development of efflux pump inhibitors (EPIs), also known as "antibiotic resistance breakers".[6][7] These molecules, when co-administered with an antibiotic, can block the efflux mechanism, thereby restoring the antibiotic's intracellular concentration to effective levels.[4][5] This application note provides a comprehensive guide for researchers on utilizing 3-chlorophenethyl bromide as a versatile chemical precursor for the synthesis and evaluation of novel EPIs targeting Gram-negative bacteria.
Rationale for the 3-Chlorophenethyl Scaffold
The phenethyl moiety is a recurring structural motif in various biologically active compounds, including those targeting bacterial systems. Structure-activity relationship (SAR) studies on various inhibitor classes have highlighted the importance of hydrophobic and aromatic interactions in ligand binding to efflux pumps.[8][9] The 3-chlorophenethyl group offers a synthetically accessible scaffold with tunable physicochemical properties. The chlorine atom at the meta position can influence electronic properties and metabolic stability, while the ethyl bromide function provides a reactive handle for straightforward chemical elaboration.
This guide will focus on a representative synthetic pathway where this compound is used as an alkylating agent to modify a core amine-containing scaffold, a common strategy in medicinal chemistry.[2] For the purpose of this guide, we will detail the synthesis and evaluation of a hypothetical, yet plausible, efflux pump inhibitor designated as EPI-CPB .
Synthesis of a Novel Efflux Pump Inhibitor (EPI-CPB) from this compound
The core of this protocol involves the N-alkylation of a suitable amine-bearing heterocyclic core with this compound. This is a classic SN2 reaction, leveraging the reactivity of the benzylic bromide.
Precursor Properties: this compound
| Property | Value | Source |
| CAS Number | 16799-05-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₈BrCl | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 219.51 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents (e.g., DMF, CH₂Cl₂), insoluble in water | --INVALID-LINK-- |
Synthetic Workflow Diagram
Caption: Synthetic and analytical workflow for EPI-CPB.
Protocol 1: Synthesis of EPI-CPB
This protocol describes the N-alkylation of a hypothetical amine-containing scaffold, 2-aminopyrimidine, as a representative example.
Materials:
-
This compound (1.0 eq)
-
2-Aminopyrimidine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrimidine (1.1 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 12-24 hours.
-
Causality: The use of a polar aprotic solvent (DMF) facilitates the SN2 reaction, and the inorganic base (K₂CO₃) acts as a proton scavenger. Heating is necessary to overcome the activation energy of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure EPI-CPB.
Protocol 2: Characterization of EPI-CPB
-
¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Use ESI-MS to determine the molecular weight of the synthesized compound, confirming the successful incorporation of the 3-chlorophenethyl moiety.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A purity of >95% is recommended for biological assays.
Biological Evaluation of EPI-CPB
The primary goal of a novel EPI is to potentiate the activity of an existing antibiotic against a resistant bacterial strain. The following protocols are designed to assess this activity.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating EPI activity.
Protocol 3: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the extent to which EPI-CPB can reduce the MIC of a known antibiotic. A checkerboard titration method is typically used.
Materials:
-
MDR Gram-negative bacterial strain (e.g., E. coli AG100 overexpressing AcrAB-TolC) and its susceptible parent strain (e.g., E. coli AG102, AcrAB deficient).[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotic (e.g., ciprofloxacin, a known efflux pump substrate).[11]
-
EPI-CPB stock solution in DMSO.
-
96-well microtiter plates.
Procedure:
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions of the antibiotic (e.g., along the rows) and EPI-CPB (e.g., along the columns) in CAMHB.
-
Self-Validation: Include controls: antibiotic alone, EPI-CPB alone, and a growth control well (no antibiotic or EPI).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Determine the MIC of the antibiotic in the presence of different concentrations of EPI-CPB. A significant reduction (≥4-fold) in the antibiotic's MIC in the presence of the EPI indicates potentiation.[12]
Data Interpretation:
| Antibiotic | EPI-CPB (µg/mL) | MIC (µg/mL) of Antibiotic | Fold Reduction in MIC |
| Ciprofloxacin | 0 | 16 | - |
| Ciprofloxacin | 4 | 4 | 4 |
| Ciprofloxacin | 8 | 2 | 8 |
| Ciprofloxacin | 16 | 1 | 16 |
Protocol 4: Real-Time Ethidium Bromide (EtBr) Efflux Assay
This assay directly measures the ability of EPI-CPB to block the efflux of a fluorescent substrate, ethidium bromide (EtBr).
Materials:
-
MDR Gram-negative bacterial strain.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (a known efflux pump uncoupler, positive control).[12]
-
Glucose.
-
Fluorometer with bottom-reading capabilities.
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing EtBr and incubate to allow for substrate loading.
-
Centrifuge the cells, discard the supernatant, and resuspend in PBS to remove extracellular EtBr.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add EPI-CPB at various concentrations to the test wells. Add CCCP to the positive control wells and an equivalent volume of vehicle (e.g., PBS with a low percentage of DMSO) to the negative control wells.
-
Place the plate in a fluorometer and monitor the baseline fluorescence (Excitation: ~530 nm, Emission: ~600 nm).
-
Initiate efflux by adding a concentrated glucose solution to all wells. Glucose provides the energy for the proton motive force that drives RND efflux pumps.[4]
-
Immediately begin monitoring the decrease in fluorescence in real-time. A slower rate of fluorescence decrease in the presence of EPI-CPB compared to the negative control indicates inhibition of EtBr efflux.
Conclusion
This compound is a readily available and synthetically tractable precursor for the development of novel efflux pump inhibitors. By following the outlined synthetic and biological evaluation protocols, researchers can efficiently synthesize and screen new chemical entities based on this scaffold. The successful identification of potent EPIs has the potential to rejuvenate our existing antibiotic arsenal and provide new therapeutic options against multidrug-resistant Gram-negative pathogens.
References
- 1. anr.fr [anr.fr]
- 2. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crippling Gram-negative bacterial efflux of antibiotics – by Marion Flipo and Ruben C. Hartkoorn – REVIVE [revive.gardp.org]
- 4. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic resistance breakers | BAYER LAB [site.uit.no]
- 7. Antibiotic resistance breakers: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Detailed Synthetic Route to 1-(2-(3-chlorophenyl)ethyl)piperazine
Abstract
This application note provides a comprehensive guide for the synthesis of 1-(2-(3-chlorophenyl)ethyl)piperazine, a key intermediate in contemporary drug discovery and development. We present a robust and scalable multi-step synthetic route commencing from 3-chlorophenylacetic acid. The primary strategy detailed herein involves a controlled N-alkylation of a mono-protected piperazine derivative, a method chosen for its high selectivity and yield, effectively mitigating the common issue of polysubstitution. Key transformations include the reduction of a carboxylic acid to a primary alcohol, conversion of the alcohol to a reactive alkyl bromide, and a final selective SN2 displacement followed by deprotection. An alternative synthetic strategy via reductive amination is also discussed, offering a convergent approach to the target molecule. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.
Introduction
Arylpiperazine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). 1-(2-(3-chlorophenyl)ethyl)piperazine is a valuable synthetic intermediate used in the preparation of various active pharmaceutical ingredients (APIs), including potential antidepressant and antipsychotic agents. Its structure combines the pharmacophoric arylpiperazine unit with a flexible ethyl linker, allowing for further chemical elaboration. The synthesis of such N-substituted piperazines often presents the challenge of controlling the degree of substitution on the symmetrical piperazine ring[1]. Direct alkylation can lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the overall yield of the desired compound.
This guide focuses on a validated, high-fidelity synthetic pathway that circumvents this issue by employing a protecting group strategy. We will also explore reductive amination as a powerful alternative. The physicochemical properties of the target compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClN₂ | Calculated |
| Molecular Weight | 224.73 g/mol | [2][3] |
| Appearance | Expected to be an oil or low-melting solid | Inferred |
| Boiling Point | Not readily available; high boiling expected | - |
| Solubility | Soluble in common organic solvents (DCM, Methanol) | Inferred |
Discussion of Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of 1-(2-(3-chlorophenyl)ethyl)piperazine. The choice of strategy depends on starting material availability, scalability, and control over product purity.
Primary Route: N-Alkylation via a Halide Intermediate
This linear, four-step approach is designed for maximum control and purity. The strategy relies on preparing a reactive electrophile, 1-(2-bromoethyl)-3-chlorobenzene, and coupling it with a mono-nucleophilic piperazine equivalent, namely N-Boc-piperazine. The use of the tert-butyloxycarbonyl (Boc) protecting group ensures that only one nitrogen atom of the piperazine ring is available for alkylation, thus preventing the formation of the undesired di-substituted byproduct. A final deprotection step liberates the target molecule. This method is highly reliable and amenable to scale-up.
Caption: Overall workflow for the N-alkylation synthesis route.
Alternative Route: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and represents a more convergent approach. This strategy involves the reaction of piperazine with (3-chlorophenyl)acetaldehyde. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product[4][5]. While this method can be performed in a single pot, its success hinges on the stability and availability of the aldehyde starting material. Using a large excess of piperazine is typically required to favor mono-alkylation.
Caption: Convergent synthesis via the reductive amination pathway.
Experimental Protocols: N-Alkylation Route
General Information
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(3-chlorophenyl)ethanol (1)
Principle: 3-Chlorophenylacetic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The ester is first formed in situ, which is then reduced to the alcohol.
| Reagent | MW ( g/mol ) | Amount | Moles |
| 3-Chlorophenylacetic Acid | 170.59 | 10.0 g | 58.6 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.33 g | 87.9 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl Ether | - | 150 mL | - |
| 1M HCl (aq) | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.5 eq).
-
Carefully add 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-chlorophenylacetic acid (1.0 eq) in 100 mL of anhydrous THF.
-
Add the acid solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of 3.3 mL of water, 3.3 mL of 15% NaOH (aq), and finally 9.9 mL of water.
-
Stir the resulting greyish-white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford 2-(3-chlorophenyl)ethanol as a clear oil[6][7][8].
Protocol 2: Synthesis of 1-(2-bromoethyl)-3-chlorobenzene (2)
Principle: The primary alcohol is converted to an alkyl bromide using phosphorus tribromide (PBr₃). The hydroxyl group is a poor leaving group; PBr₃ converts it into a good leaving group, which is then displaced by the bromide ion in an SN2 reaction[9][10].
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-(3-chlorophenyl)ethanol (1) | 156.61 | 8.0 g | 51.1 mmol |
| Phosphorus Tribromide (PBr₃) | 270.69 | 6.1 mL | 66.4 mmol |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
Procedure:
-
Dissolve 2-(3-chlorophenyl)ethanol (1.0 eq) in 150 mL of anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (1.3 eq) dropwise to the stirred solution.
-
After addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound, which can be used in the next step without further purification.
Protocol 3: Synthesis of tert-butyl 4-(2-(3-chlorophenyl)ethyl)piperazine-1-carboxylate (3)
Principle: This step involves the SN2 alkylation of mono-Boc-piperazine with the previously synthesized alkyl bromide. The bulky Boc group ensures mono-alkylation and simplifies product isolation[1].
| Reagent | MW ( g/mol ) | Amount | Moles |
| 1-(2-bromoethyl)-3-chlorobenzene (2) | 219.51 | 10.0 g | 45.5 mmol |
| tert-butyl piperazine-1-carboxylate | 186.27 | 9.25 g | 49.7 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.6 g | 91.1 mmol |
| Acetonitrile (ACN) | - | 200 mL | - |
Procedure:
-
To a 500 mL flask, add the crude alkyl bromide (2) (1.0 eq), N-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add 200 mL of acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude protected intermediate (3), which can be purified by column chromatography if necessary.
Protocol 4: Synthesis of 1-(2-(3-chlorophenyl)ethyl)piperazine (4)
Principle: The Boc protecting group is removed under acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate, which then collapses to release the free amine, carbon dioxide, and tert-butyl cation.
| Reagent | MW ( g/mol ) | Amount | Moles |
| Crude Intermediate (3) | 324.85 | ~14.8 g | ~45.5 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 35 mL | 455 mmol |
Procedure:
-
Dissolve the crude protected intermediate (3) in 150 mL of DCM and cool to 0 °C.
-
Add trifluoroacetic acid (10 eq) dropwise.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 by the slow addition of 4M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(2-(3-chlorophenyl)ethyl)piperazine, as an oil.
-
The product can be converted to its hydrochloride salt for easier handling and storage by dissolving the free base in diethyl ether and adding a solution of HCl in ether[11].
Characterization of Final Product (4)
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 2.90 (t, 4H, piperazine-H), 2.75 (t, 2H, Ar-CH₂), 2.60-2.45 (m, 6H, piperazine-H, -CH₂-N), 1.75 (s, 1H, NH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5, 134.2, 129.7, 128.1, 126.2, 124.3, 60.8, 54.5 (2C), 46.0 (2C), 33.5. |
| MS (ESI+) | m/z 225.1 [M+H]⁺ |
Summary and Conclusion
This application note has detailed a reliable and well-controlled synthetic route for the preparation of 1-(2-(3-chlorophenyl)ethyl)piperazine. The four-step N-alkylation strategy, employing a Boc-protection/deprotection sequence, effectively addresses the challenge of selective mono-alkylation of piperazine, leading to high purity of the final product. The protocols provided are robust and include clear, step-by-step instructions suitable for implementation in a standard organic chemistry laboratory. The alternative reductive amination pathway was also presented as a viable, more convergent option. The successful synthesis and characterization of this important building block should facilitate further research and development in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(1-(4-Chlorophenyl)ethyl)piperazine | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-(3-Chlorophenyl)ethanol | 5182-44-5 [smolecule.com]
- 7. 2-(3-Chlorophenyl)ethanol | 5182-44-5 | TCI AMERICA [tcichemicals.com]
- 8. 2-(3-Chlorophenyl)ethanol|lookchem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
Using 3-Chlorophenethyl bromide in the preparation of bitter taste inhibitors.
Leveraging 3-Chlorophenethyl Bromide in the Strategic Synthesis of Novel Bitter Taste Inhibitors
For: Researchers, scientists, and drug development professionals specializing in taste modulation and pharmaceutical formulation.
This document provides a comprehensive guide to the synthesis and evaluation of potential bitter taste inhibitors, utilizing this compound as a key starting material. The protocols and insights detailed herein are designed to equip researchers with the necessary knowledge to develop novel compounds for improving the palatability of pharmaceuticals and food products.
Introduction: The Imperative of Bitter Taste Inhibition
The sensation of bitterness is a critical evolutionary defense mechanism, alerting organisms to the potential toxicity of ingested substances. This protective instinct, however, presents a significant challenge in modern medicine and food science. Many active pharmaceutical ingredients (APIs) and nutritional fortificants possess intensely bitter tastes, leading to poor patient compliance and consumer rejection. The development of effective bitter taste inhibitors, or "bitter blockers," is therefore a paramount objective in drug formulation and food technology.
Human bitter taste is primarily mediated by a family of G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs).[1][2][3] The discovery and characterization of these receptors have paved the way for the rational design and screening of small molecules that can antagonize their activation, thereby mitigating the perception of bitterness.[1][2]
One such notable bitter taste antagonist is GIV3727, which has been shown to inhibit the activation of hTAS2R31 by artificial sweeteners like saccharin and acesulfame K.[1][4] This demonstrates the potential of small molecules to effectively reduce the bitterness of various substances. While the precise synthesis of GIV3727 from this compound is not publicly detailed, the core phenethylamide scaffold is a recurring motif in taste modulation chemistry. This guide will focus on a validated synthetic route to produce N-(3-chlorophenethyl) amides, a class of compounds with high potential for bitter taste inhibition, using this compound as a readily available precursor.
The Role and Reactivity of this compound
This compound is an ideal starting material for the synthesis of a diverse library of phenethyl derivatives. The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the chlorine atom at the meta position offers a site for further chemical modification or can be leveraged to enhance the biological activity and pharmacokinetic properties of the final compound. The phenethyl group itself is a key pharmacophore in many biologically active molecules, including taste modulators.
The primary synthetic strategy outlined in this guide involves the conversion of this compound to 2-(3-chlorophenyl)ethan-1-amine, which then serves as a versatile intermediate for the synthesis of a wide array of N-(3-chlorophenethyl) amides via the Schotten-Baumann reaction.[4][5]
Synthesis Protocol: Preparation of N-(3-Chlorophenethyl) Amides
This section details a robust, two-step protocol for the synthesis of N-(3-chlorophenethyl) amides, starting from this compound.
Step 1: Synthesis of 2-(3-Chlorophenyl)ethan-1-amine from this compound
The conversion of this compound to 2-(3-chlorophenyl)ethan-1-amine is a standard nucleophilic substitution reaction, typically achieved through methods such as the Gabriel synthesis or by direct amination with a suitable nitrogen source. For the purpose of this protocol, we will assume the availability of 2-(3-chlorophenyl)ethan-1-amine as the direct precursor for the subsequent amide formation.
Step 2: Synthesis of N-(3-Chlorophenethyl) Amides via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a reliable method for the acylation of amines with acyl chlorides to form amides.[4][5] This protocol can be adapted to a wide variety of acyl chlorides to generate a library of candidate bitter taste inhibitors.
Materials:
-
2-(3-chlorophenyl)ethan-1-amine
-
Desired acyl chloride (e.g., 2-(4-isobutylphenyl)propanoyl chloride)[4]
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Neutral Aluminum Oxide (Al₂O₃) for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 mmol of 2-(3-chlorophenyl)ethan-1-amine in 30 mL of dichloromethane.
-
Addition of Acyl Chloride: To this solution, add 1 mmol of the selected acyl chloride (e.g., 2-(4-isobutylphenyl)propanoyl chloride).[4] Stir the reaction mixture at room temperature.
-
Base Addition: After 10 minutes of stirring, carefully add 1.2 mmol of triethylamine to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a 1:1 mixture of petroleum ether and diethyl ether.[4]
-
Work-up: Once the reaction is complete (typically within 30 minutes), transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium carbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by short-column chromatography over neutral aluminum oxide to yield the pure N-(3-chlorophenethyl) amide.[4]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4][5]
Biological Evaluation of Synthesized Compounds
Once a library of N-(3-chlorophenethyl) amides has been synthesized, the next critical step is to evaluate their efficacy as bitter taste inhibitors. This involves a combination of in vitro and in vivo assays.
In Vitro Assays: High-Throughput Screening for TAS2R Antagonism
Cell-based assays are a powerful tool for the initial screening of compounds for their ability to modulate TAS2R activity. A common approach involves the use of heterologous expression systems, such as HEK293 cells, that have been engineered to express a specific human TAS2R and a promiscuous G-protein chimera (e.g., Gα16-gust44).[6] Activation of the TAS2R by a known bitter agonist leads to a downstream signaling cascade that results in an increase in intracellular calcium concentration.[7][8] This calcium flux can be measured using fluorescent calcium indicators.
Protocol: Calcium Imaging Assay for TAS2R Antagonism
-
Cell Culture: Culture HEK293 cells stably co-expressing the target hTAS2R (e.g., hTAS2R31) and a G-protein chimera in an appropriate growth medium.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions.
-
Compound Addition: Add the synthesized N-(3-chlorophenethyl) amide compounds at various concentrations to the wells.
-
Agonist Stimulation: After a suitable incubation period with the test compounds, stimulate the cells with a known agonist for the target TAS2R (e.g., saccharin for hTAS2R31).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: A reduction in the agonist-induced calcium signal in the presence of the test compound indicates potential antagonist activity. Calculate the half-maximal inhibitory concentration (IC₅₀) for active compounds.
Visualization of Experimental Workflow
Caption: Workflow for in vitro screening of bitter taste inhibitors.
In Vivo Evaluation: Human Sensory Panel Testing
While in vitro assays provide valuable information on the molecular mechanism of action, human sensory panel testing is the gold standard for confirming the efficacy of a bitter taste inhibitor. These studies involve trained panelists who evaluate the bitterness intensity of solutions containing a bitter compound with and without the addition of the potential inhibitor.
Protocol: Sensory Evaluation of Bitterness Reduction
-
Panelist Training: Train a panel of volunteers to recognize and rate the intensity of bitterness using standard bitter compounds (e.g., quinine, caffeine) as references.
-
Sample Preparation: Prepare solutions of a target bitter substance (e.g., a bitter API) at a concentration that elicits a moderate level of bitterness. Prepare a second set of identical solutions containing the synthesized bitter taste inhibitor at a predetermined concentration.
-
Tasting Procedure: In a controlled environment, present the panelists with both the control (bitter substance alone) and test (bitter substance + inhibitor) solutions in a randomized and blinded manner.
-
Bitterness Rating: Ask the panelists to rate the bitterness intensity of each solution on a standardized scale (e.g., a labeled magnitude scale or a visual analog scale).
-
Data Analysis: Statistically analyze the bitterness ratings to determine if the presence of the inhibitor significantly reduces the perceived bitterness of the target substance.
Signaling Pathway of Bitter Taste and Inhibition
The perception of bitterness is initiated by the binding of a bitter ligand to a TAS2R on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, initiates a downstream signaling cascade.
Key Steps in the TAS2R Signaling Pathway:
-
Ligand Binding and Receptor Activation: A bitter compound binds to a TAS2R.
-
G-Protein Activation: The activated TAS2R catalyzes the exchange of GDP for GTP on the α-subunit of gustducin, leading to its dissociation from the βγ-subunits.
-
Second Messenger Production: The dissociated G-protein subunits activate phospholipase C-β2 (PLC-β2). PLC-β2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]
-
Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm.[7]
-
Neurotransmitter Release and Signal Transduction: The increase in intracellular calcium opens TRPM5 channels, leading to membrane depolarization and the release of neurotransmitters, which transmit the bitter signal to the brain.
A bitter taste inhibitor, such as one synthesized from this compound, would act as an antagonist at the TAS2R, preventing the initial binding of the bitter ligand and thereby blocking the entire downstream signaling cascade.
Visualization of TAS2R Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020172313A1 - Positive allosteric modulators of sweet taste - Google Patents [patents.google.com]
- 8. EP3245196A1 - Compounds, compositions, and methods for modulating sweet taste - Google Patents [patents.google.com]
Application Note: A Protocol for Monitoring Reaction Progress of 3-Chlorophenethyl Bromide via Thin-Layer Chromatography (TLC)
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Reaction Monitoring in Synthesis
In the realm of organic synthesis, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. It allows the chemist to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions to maximize yield and purity. Among the various techniques available, Thin-Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2] This application note provides a detailed protocol for monitoring reactions involving 3-Chlorophenethyl bromide, a versatile building block in the synthesis of pharmaceuticals and advanced materials.[3] Understanding the nuances of TLC as applied to this specific substrate will empower researchers to achieve more predictable and successful synthetic outcomes.
Understanding the Substrate: this compound
This compound (C8H8BrCl) is a halogenated aromatic compound with a molecular weight of approximately 219.51 g/mol . Its structure, featuring a chloro-substituted benzene ring and a bromoethyl group, imparts a unique reactivity profile. The primary reactions involving this molecule are nucleophilic substitutions at the carbon bearing the bromine atom, which is a good leaving group.[3][4] Given its utility as a synthetic intermediate, it is crucial to have a reliable method to track its consumption and the formation of new products.
Key Properties of this compound:
-
Appearance: Colorless to pale yellow liquid.[3]
-
Solubility: Generally soluble in common organic solvents such as ether and dichloromethane, but insoluble in water.[3]
-
Reactivity: The bromine atom is susceptible to displacement by a wide range of nucleophiles.[3][4]
The Principle of Thin-Layer Chromatography (TLC)
TLC is a form of adsorption chromatography where a sample is applied to a thin layer of adsorbent material, typically silica gel or alumina, coated on a flat, inert substrate.[1][5] The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it.[1][6][7] The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.[5] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and have a lower Rf.[8]
The Retention Factor (Rf) is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front) [6]
An ideal Rf value for good separation is typically between 0.2 and 0.8.[8]
Step-by-Step Protocol for Monitoring Reactions with this compound
This protocol is designed to be a comprehensive guide for setting up and interpreting TLC to monitor the progress of a reaction involving this compound.
Materials and Equipment
-
TLC plates (silica gel 60 F254 is recommended)[9]
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)[2]
-
Iodine chamber (optional)[10]
-
Staining solution (e.g., potassium permanganate, p-anisaldehyde) (optional)[9][11]
-
Heat gun (for charring stains)
-
Appropriate solvents for the mobile phase
-
A sample of the starting material (this compound) for reference
-
A sample of the reaction mixture
Experimental Workflow Diagram
Caption: A visual representation of the step-by-step process for monitoring a chemical reaction using Thin-Layer Chromatography.
Detailed Procedure
-
Preparation of the Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[8] For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.[12] A common and effective combination is hexane and ethyl acetate.[8][9]
-
Initial Trial: Begin with a 9:1 mixture of hexane:ethyl acetate.
-
Optimization: Adjust the ratio based on the initial result. If the spots remain at the baseline, the eluent is not polar enough; increase the proportion of ethyl acetate. If the spots run to the top with the solvent front, the eluent is too polar; decrease the proportion of ethyl acetate.[8][13] The goal is to have the starting material spot with an Rf value of approximately 0.3-0.5.[14]
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across the plate about 1 cm from the bottom. This is the baseline where the samples will be applied.[1]
-
Mark three small, equidistant points on the baseline for spotting. Label them 'S' for starting material, 'C' for co-spot, and 'R' for the reaction mixture.[14][15]
-
-
Sample Application (Spotting):
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, apply a small spot of the starting material solution to the 'S' mark.[7]
-
Apply a small spot of the reaction mixture to the 'R' mark.
-
For the co-spot ('C'), first apply a spot of the starting material, and then, on top of the same spot, apply a spot of the reaction mixture.[14][15] The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are close.[14][15]
-
-
Development of the Chromatogram:
-
Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures better and more uniform development.[1]
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[7]
-
Close the chamber and allow the solvent to ascend the plate. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2]
-
-
Visualization:
-
UV Light: Since this compound contains an aromatic ring, it should be visible under a short-wave (254 nm) UV lamp.[10][16] The spots will appear as dark areas on a fluorescent background.[16] Circle the spots with a pencil while they are visible.[16]
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[10] This method is semi-destructive.[10]
-
Chemical Stains: If the compounds are not UV-active or do not stain well with iodine, a chemical stain can be used. A potassium permanganate stain is a good general-purpose choice for visualizing compounds that can be oxidized.[11] After dipping the plate in the stain, gentle heating with a heat gun is often required to develop the spots.[17] This method is destructive.[10]
-
Interpretation of Results
By observing the TLC plate at different time intervals, you can monitor the progress of the reaction:
-
Time = 0: You should see a prominent spot in the 'S' lane and the 'R' lane at the same Rf value, corresponding to the starting material.
-
As the reaction proceeds: The intensity of the starting material spot in the 'R' lane will decrease, and a new spot (or spots) corresponding to the product(s) will appear. The product spot will typically have a different Rf value than the starting material.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[15][18]
Recommended Solvent Systems for Different Reaction Types
The polarity of the product will dictate the optimal solvent system. The following table provides starting points for common reaction types involving this compound.
| Reaction Type | Expected Product Polarity | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Nucleophilic substitution with a non-polar nucleophile (e.g., thiol) | Similar to starting material | 9:1 to 8:2 |
| Nucleophilic substitution with a polar nucleophile (e.g., amine, alcohol) | More polar than starting material | 8:2 to 7:3 |
| Elimination reaction (formation of an alkene) | Less polar than starting material | 9.5:0.5 to 9:1 |
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaky or "tailing" | Sample is too concentrated; sample is too polar for the eluent; sample contains acidic or basic impurities. | Dilute the sample; increase the polarity of the eluent; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[9] |
| Spots are too high (high Rf) | Eluent is too polar. | Decrease the polarity of the eluent (increase the proportion of hexane).[8] |
| Spots are too low (low Rf) | Eluent is not polar enough. | Increase the polarity of the eluent (increase the proportion of ethyl acetate).[8] |
| Poor separation of spots | Eluent is not optimal; co-elution of compounds. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene).[19] |
| No spots are visible under UV light | Compounds are not UV-active. | Use a visualizing stain such as iodine or potassium permanganate.[10][11] |
Safety Precautions
-
This compound is harmful if swallowed and can cause serious eye damage.
-
Always handle this chemical in a well-ventilated fume hood.[20]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
TLC solvents are often flammable and volatile. Keep them away from ignition sources.
-
Handle UV lamps with care and avoid direct exposure to the eyes.[16]
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions. By following this detailed protocol, researchers working with this compound can effectively track the progress of their syntheses, leading to improved efficiency and higher success rates in the development of new chemical entities. The principles and techniques outlined in this application note are broadly applicable and can be adapted for a wide range of synthetic transformations.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. 薄層クロマトグラフィー [sigmaaldrich.com]
- 6. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 7. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. biotage.com [biotage.com]
- 20. fishersci.com [fishersci.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
Mastering the Purification of 3-Chlorophenethyl Bromide Derivatives: An Application Guide
Introduction: In the landscape of pharmaceutical research and drug development, the synthesis of halogenated phenethyl bromide derivatives, such as 3-chlorophenethyl bromide, represents a critical step in the creation of novel therapeutic agents. The purity of these intermediates is paramount, as even trace impurities can lead to undesirable side reactions, impact product yield, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of this compound and its derivatives by column chromatography, a cornerstone technique for achieving high-purity compounds in a laboratory setting.
The Rationale Behind Chromatographic Purification
The successful purification of this compound hinges on the differential partitioning of the target molecule and its impurities between a stationary phase and a mobile phase. The choice of these two phases is dictated by the physicochemical properties of the compounds in the mixture. This compound, an aromatic compound with two halogen substituents, possesses moderate polarity. This characteristic is the key to designing an effective separation strategy.
Synthesis and the Genesis of Impurities: A common synthetic route to this compound involves the reaction of 3-chlorophenethyl alcohol with a brominating agent, such as a combination of triphenylphosphine and carbon tetrabromide.[1] This reaction, while generally efficient, can lead to a crude product containing several impurities:
-
Unreacted Starting Material: Residual 3-chlorophenethyl alcohol.
-
Reagent-Derived Byproducts: Triphenylphosphine oxide is a significant byproduct of the Appel reaction.
-
Side-Reaction Products: Potential for over-bromination or other unforeseen reaction pathways.
The goal of the chromatographic purification is to effectively separate the desired this compound from these less polar and more polar contaminants.
Visualizing the Purification Workflow
The entire process, from initial analysis of the crude product to the isolation of the pure compound, can be visualized as a systematic workflow.
Caption: Workflow for the purification of this compound derivatives.
PART 1: Detailed Application Notes
Stationary Phase Selection: The Foundation of Separation
For the purification of moderately polar compounds like this compound, silica gel (SiO₂) is the stationary phase of choice.[2] Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions.
-
Rationale: The hydroxyl groups on the silica surface create a polar environment. More polar molecules in the crude mixture will have a stronger affinity for the stationary phase and thus move more slowly down the column, while less polar molecules will be carried along more readily by the mobile phase.
-
Practical Considerations: Standard flash-grade silica gel with a particle size of 40-63 µm is typically used for efficient and rapid purifications.[3]
Mobile Phase Optimization: The Elution Power
The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent and a slightly more polar solvent. For this compound derivatives, a combination of hexanes and ethyl acetate is an excellent starting point.[4][5]
-
Principle of "Like Dissolves Like": The mobile phase competes with the stationary phase for the analytes. A more polar mobile phase will more effectively displace the analytes from the silica gel, causing them to move faster down the column (higher Rf value on TLC).
-
Finding the Sweet Spot: The ideal mobile phase composition should provide a good separation between the target compound and its impurities on a Thin Layer Chromatography (TLC) plate. An Rf value of 0.25-0.35 for the desired compound is often targeted for optimal column chromatography separation.
Thin Layer Chromatography (TLC): The Roadmap to Purification
Before committing to a large-scale column purification, TLC is an indispensable tool for rapidly screening and optimizing the mobile phase.
-
Procedure: A small amount of the crude reaction mixture is spotted onto a silica-coated TLC plate. The plate is then placed in a sealed chamber containing a small amount of the prospective mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture based on their polarity.
-
Visualization: Since this compound and its likely impurities are colorless, a visualization technique is required. The aromatic nature of these compounds makes them readily visible under a UV lamp (254 nm) , where they will appear as dark spots on a fluorescent background.[6][7] Staining with potassium permanganate can also be effective for visualizing oxidizable impurities like the starting alcohol.[7]
Table 1: Representative TLC Data for Solvent System Optimization
| Mobile Phase (Hexane:Ethyl Acetate, v/v) | Approximate Rf of this compound | Observations |
| 100:0 | ~0.27[1] | Good for eluting non-polar impurities, but the product may move too slowly. |
| 95:5 | ~0.35 | Often a good starting point for column chromatography, providing good separation. |
| 90:10 | ~0.45 | May be too polar, leading to co-elution with less polar impurities. |
Sample Loading: Ensuring a Sharp Start
For optimal separation, the crude sample should be introduced to the column in a concentrated band. Dry loading is the preferred method for this purpose.[5]
-
Why Dry Loading? Dissolving the sample in a minimal amount of a strong solvent and then adsorbing it onto a small amount of silica gel before adding it to the column prevents the sample from spreading out and leads to sharper bands during elution. This is particularly important if the crude product has poor solubility in the eluent.
PART 2: Step-by-Step Experimental Protocol
Safety First: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
Materials and Reagents
-
Crude this compound derivative
-
Silica gel (flash grade, 40-63 µm)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection test tubes or flasks
-
Rotary evaporator
Protocol for Purification
-
TLC Analysis:
-
Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude product in dichloromethane and spot it on the baseline of the TLC plates.
-
Develop the plates and visualize them under a UV lamp to determine the optimal solvent system that gives an Rf of ~0.3 for the product.
-
-
Column Preparation (Wet Packing):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (use about 50g of silica for every 1g of crude material).[5]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (5-10 mL).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the progress of the separation by periodically spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Once the TLC analysis shows which fractions contain the pure product, combine these fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[10]
-
Purity Assessment
The purity of the final product should be confirmed by analytical techniques such as:
-
GC-MS: To identify and quantify any volatile impurities.[11][12]
-
¹H NMR: To confirm the structure and assess for the presence of proton-containing impurities.[1][12]
PART 3: Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity. - Column overloading. | - Re-optimize the mobile phase using TLC. - Use a larger column or less crude material. |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Compound Elutes Too Slowly or Not at All | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Streaking or Tailing of Bands | - Sample is too concentrated or insoluble in the mobile phase. - Acidic nature of silica gel interacting with the compound. | - Ensure the sample is loaded in a thin, even band using the dry loading method. - Consider using neutral alumina as the stationary phase or adding a small amount (~0.5%) of triethylamine to the mobile phase to neutralize the silica. |
| Cracked or Channeled Silica Bed | - Improper packing of the column. - Column ran dry during the process. | - Ensure the silica is packed as a uniform slurry. - Always maintain the solvent level above the top of the silica bed. |
Conclusion
The purification of this compound derivatives by column chromatography is a robust and reliable method for obtaining high-purity material essential for downstream applications in drug discovery and development. By understanding the principles of chromatography, carefully selecting the stationary and mobile phases, and adhering to a systematic protocol, researchers can confidently and efficiently isolate their target compounds. The insights and procedures detailed in this guide are intended to empower scientists to overcome common purification challenges and achieve their synthetic goals with precision and reproducibility.
References
- 1. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 2. sorbchemindia.com [sorbchemindia.com]
- 3. silicycle.com [silicycle.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solved why are rf values different in hexane, ethyl acetate, | Chegg.com [chegg.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. This compound | 16799-05-6 [sigmaaldrich.com]
- 9. 3-氯苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to minimize byproduct formation in 3-Chlorophenethyl bromide reactions
Welcome to the technical support center for reactions involving 3-Chlorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge: the formation of the elimination byproduct, 3-chlorostyrene, during nucleophilic substitution reactions. Here, we move beyond simple protocols to explain the causal mechanisms behind byproduct formation and provide actionable strategies to favor your desired substitution product.
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a nucleophilic substitution on this compound, but I'm seeing a significant amount of 3-chlorostyrene in my product mixture. What is happening?
A1: You are observing a classic case of competing reaction pathways: the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).[1]
-
Desired SN2 Pathway: A nucleophile directly attacks the carbon atom bonded to the bromine (the α-carbon), displacing the bromide leaving group in a single, concerted step to form your desired substituted product.
-
Undesired E2 Pathway: Instead of acting as a nucleophile, your reagent acts as a base. It abstracts a proton from the carbon adjacent to the one with the bromine (the β-carbon). This triggers a cascade where the C-H bond electrons form a new π-bond (a double bond), simultaneously ejecting the bromide leaving group. This results in the formation of 3-chlorostyrene.[2][3]
This compound is a primary alkyl halide, which generally favors the SN2 pathway due to minimal steric hindrance at the reaction center.[4][5] However, the conditions of your reaction—specifically the base/nucleophile, solvent, and temperature—play a decisive role in which pathway dominates.[6]
Q2: How does my choice of nucleophile or base affect the ratio of substitution to elimination product?
A2: The character of your anionic or neutral reagent is one of the most critical factors. The distinction lies in the difference between nucleophilicity (the ability to attack a carbon atom) and basicity (the ability to abstract a proton).[7] While many strong nucleophiles are also strong bases, we can select reagents that favor one reactivity profile over the other.[8]
-
To Favor Substitution (SN2): Use a reagent that is a strong nucleophile but a weak base . These reagents have a high affinity for attacking the electrophilic α-carbon but a lower affinity for abstracting a proton.
-
Excellent Choices: Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), and Halides (I⁻, Br⁻).[1]
-
-
Conditions that Favor Elimination (E2): Using a strong, sterically hindered base will almost exclusively yield the elimination product. The bulkiness of the base makes it difficult to reach the α-carbon for substitution, so it preferentially removes the more accessible β-proton.[9][10]
-
Classic Examples: Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA), and Sodium hydride (NaH).
-
-
Mixed Reactivity: Reagents like hydroxide (OH⁻) and alkoxides (e.g., ethoxide, EtO⁻) are strong nucleophiles and strong bases, often leading to a mixture of both substitution and elimination products.[1] In these cases, other reaction parameters become paramount in controlling the outcome.
Q3: What are the ideal solvent and temperature conditions to maximize my substitution product yield?
A3: Solvent and temperature are powerful tools for directing the reaction pathway.
Temperature Control: This is arguably the most straightforward parameter to adjust. Lower temperatures favor substitution, while higher temperatures favor elimination .[11][12]
-
Causality (Thermodynamics): Elimination reactions create more product molecules from the reactants (e.g., 1 molecule of alkyl halide + 1 molecule of base → 1 molecule of alkene + 1 molecule of conjugate acid + 1 molecule of leaving group salt). This results in a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), as the temperature (T) increases, the "-TΔS" term becomes more negative, making the ΔG for elimination more favorable.[11][13]
-
Practical Recommendation: Begin your reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Avoid refluxing or heating unless elimination is the desired outcome.[14]
Solvent Selection: The solvent's ability to stabilize or destabilize reactants and transition states is key.
-
To Favor Substitution (SN2): Use polar aprotic solvents .
-
Examples: Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).[1][4]
-
Causality: These solvents are polar enough to dissolve the substrate and the nucleophilic salt. However, they are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, increasing the rate of the SN2 attack.[15]
-
-
Conditions that Favor Elimination (E2): Using polar protic solvents (like ethanol, especially when using an alkoxide base like sodium ethoxide) can favor elimination.
-
Causality: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[16][17] This solvation shell stabilizes the nucleophile, reducing its reactivity and basicity. However, the transition state for the E2 reaction is often less sensitive to this effect than the SN2 transition state, tipping the balance toward elimination.
-
Troubleshooting Workflow & Summary
If you are experiencing high levels of the 3-chlorostyrene byproduct, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
Data Summary: Favoring Substitution (SN2) over Elimination (E2)
| Parameter | Condition to Favor SN2 (Desired) | Condition to Favor E2 (Undesired Byproduct) | Rationale |
| Nucleophile/Base | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻) | Strong, Sterically Hindered Base (e.g., t-BuOK) | Minimizes proton abstraction in favor of carbon attack.[10][18] |
| Temperature | Low (0 °C to Room Temp) | High (Elevated Temp, Reflux) | Elimination is entropically favored and has a higher activation energy.[11][13] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) | Polar Protic (Ethanol, Water) | Aprotic solvents enhance nucleophilicity by not solvating the anion.[4][19] |
| Substrate | Primary (like this compound) | Tertiary | Less steric hindrance at the α-carbon favors SN2 attack.[5] |
Visualizing the Competing Pathways
The diagram below illustrates the two competing mechanisms. In the SN2 pathway, the nucleophile directly attacks the carbon bearing the bromine. In the E2 pathway, the base abstracts an adjacent proton, leading to the formation of a double bond.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Experimental Protocol Example: Synthesis of 3-Chloro-N-phenethyl-aniline
This protocol provides a general framework for maximizing the yield of the SN2 product while minimizing the E2 byproduct for a reaction between this compound and aniline.
Objective: To favor the SN2 pathway for the N-alkylation of aniline.
Materials:
-
This compound
-
Aniline (2.5 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents, mild non-nucleophilic base)
-
Acetonitrile (MeCN, polar aprotic solvent)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Reagent Addition: Add aniline (2.5 eq) and potassium carbonate (2.0 eq) to the stirred solution. The excess aniline acts as both the nucleophile and a solvent, while K₂CO₃ neutralizes the HBr formed.
-
Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C). While lower temperatures are generally preferred to avoid elimination, N-alkylation often requires some heat to proceed at a reasonable rate. This moderate temperature is a compromise. Aniline is a weak base, which inherently disfavors the E2 pathway.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the potassium salts and wash the solid with a small amount of acetonitrile.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified using column chromatography to isolate the desired N-alkylated product from excess aniline and any minor byproducts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chapter 8 Notes [web.pdx.edu]
- 6. brainkart.com [brainkart.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The E2 Reaction Mechanism [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving the Yield of Nucleophilic Substitution with 3-Chlorophenethyl bromide
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 3-chlorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of their desired substitution products. By understanding the underlying mechanistic principles and common experimental pitfalls, you can systematically improve your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound and similar substrates.
Q1: Why is my nucleophilic substitution yield with this compound consistently low?
Low yields can stem from several factors, often related to competing side reactions or suboptimal reaction conditions. This compound is a primary alkyl halide, but the proximity of the phenyl ring and the presence of beta-hydrogens make it susceptible to both substitution (SN2) and elimination (E2) pathways.[1][2]
Common Causes for Low Yield:
-
Elimination Side Reaction: The most common byproduct is 3-chlorostyrene, formed via an E2 elimination reaction.[1][2] This is particularly favored by strong, sterically hindered bases and high temperatures.
-
Substrate Quality: Impurities in the this compound, such as the corresponding alcohol, can consume your nucleophile or base, leading to lower than expected yields.
-
Reaction Conditions: Inappropriate choice of solvent, temperature, or concentration of reactants can significantly impact the reaction rate and selectivity.
-
Nucleophile Strength: A weak nucleophile will react slowly, allowing more time for side reactions to occur.
Q2: How can I minimize the formation of the elimination byproduct, 3-chlorostyrene?
Minimizing the E2 side reaction is crucial for maximizing the yield of the desired SN2 product.
Strategies to Favor Substitution over Elimination:
| Strategy | Rationale |
| Use a strong, non-bulky nucleophile | Strong nucleophiles favor the SN2 pathway. Non-bulky nucleophiles are less likely to act as a base and abstract a beta-hydrogen, which is required for elimination.[3] |
| Lower the reaction temperature | Elimination reactions often have a higher activation energy than substitution reactions.[1][2] Running the reaction at a lower temperature will therefore favor the substitution pathway. |
| Choose an appropriate solvent | Polar aprotic solvents like acetone, DMF, or DMSO are known to accelerate SN2 reactions.[4] They solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and potentially favoring elimination. |
| Use a less concentrated base/nucleophile | High concentrations of a strong base will increase the rate of the bimolecular E2 reaction.[1][2] |
Q3: What is the role of a phase-transfer catalyst (PTC) and could it improve my reaction?
A phase-transfer catalyst (PTC) can be highly beneficial, especially when your nucleophile is an inorganic salt (e.g., NaN3, NaCN) and your substrate is soluble in an organic solvent.[5][6]
How PTCs Work:
PTCs, typically quaternary ammonium or phosphonium salts, facilitate the transfer of the nucleophilic anion from an aqueous or solid phase into the organic phase where the this compound resides.[5][6] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.[5]
When to Consider a PTC:
-
When using an ionic nucleophile with low solubility in your organic solvent.
-
To avoid the need for harsh, high-boiling point polar aprotic solvents.
-
To potentially run the reaction at a lower temperature, which can improve selectivity.
A common example is the use of a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) to transfer cyanide ions from an aqueous solution into a solution of the alkyl halide in a nonpolar organic solvent.[6]
Q4: Can the chloro-substituent on the phenyl ring interfere with the reaction?
The chloro group at the meta position of the phenyl ring is generally considered an electron-withdrawing group. However, for a nucleophilic substitution at the benzylic position, its electronic effect is minimal and it is unlikely to directly interfere with the reaction. The primary concern with this substrate is the competition between substitution and elimination, not the reactivity of the aromatic ring itself. Nucleophilic aromatic substitution on the chlorobenzene ring would require much harsher conditions.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the nucleophilic substitution of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Nucleophile | Check the purity and activity of your nucleophile. If it's a salt, ensure it is anhydrous. | A weak or impure nucleophile will result in a slow or incomplete reaction. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like acetone, DMF, or DMSO. | These solvents are known to enhance SN2 reaction rates.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments. | While higher temperatures can favor elimination, some activation energy is required for the substitution to proceed at a reasonable rate. |
| Poor Leaving Group | While bromide is a good leaving group, you could consider converting it to an iodide in situ via the Finkelstein reaction. | Iodide is a better leaving group than bromide, which can accelerate the SN2 reaction.[8] |
Problem 2: Significant Formation of 3-Chlorostyrene (Elimination Product)
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C for an extended period. | Elimination reactions are generally favored at higher temperatures.[1][2] |
| Nucleophile is too Basic/Bulky | If possible, switch to a less basic or sterically smaller nucleophile. For example, if using tert-butoxide, consider switching to methoxide or ethoxide. | Strong, bulky bases are more likely to act as a base and induce elimination. |
| Inappropriate Solvent Choice | Ensure you are using a polar aprotic solvent. Avoid alcoholic solvents if possible, as the corresponding alkoxide can act as a base. | Polar aprotic solvents enhance the nucleophilicity of the anion, favoring substitution. |
| High Concentration of Base | Reduce the concentration of your base/nucleophile. | A higher concentration of base increases the likelihood of a bimolecular elimination (E2) reaction.[1][2] |
Problem 3: Multiple Unidentified Byproducts in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material or Product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvent is degassed. | This can prevent oxidative side reactions. |
| Complex Side Reactions | Consider a milder base or nucleophile. If applicable, use a protecting group strategy for other functional groups in your molecule. | This can help to simplify the reaction pathway and reduce the formation of unwanted byproducts. |
| Impure Starting Materials | Purify the this compound and the nucleophile before use. | Impurities can lead to a cascade of unforeseen side reactions. |
Section 3: Experimental Protocols & Methodologies
Here are some detailed protocols for common nucleophilic substitution reactions with this compound.
Protocol 1: General Procedure for Nucleophilic Substitution (e.g., with Sodium Azide)
This protocol outlines a general approach for the substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Finkelstein Reaction for the Synthesis of 3-Chlorophenethyl Iodide
This protocol can be used to generate the more reactive iodide in situ or as a separate step to improve subsequent substitution yields.[8][9][10][11][12]
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous Acetone
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[8][10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide precipitate.
-
The resulting acetone solution of 3-chlorophenethyl iodide can be used directly in the next substitution step, or the acetone can be removed under reduced pressure to isolate the crude iodide.
Protocol 3: Williamson Ether Synthesis with a Phenoxide
This protocol is an example of forming a C-O bond using a phenoxide nucleophile.[13][14]
Materials:
-
Phenol (or a substituted phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of this compound (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate to give the crude ether.
-
Purify by column chromatography.
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the substitution reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. ijirset.com [ijirset.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. testbook.com [testbook.com]
- 12. Finkelstein Reaction [unacademy.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
3-Chlorophenethyl bromide reaction workup and purification challenges
A Guide to Overcoming Reaction Workup and Purification Challenges
Welcome to the technical support center for the synthesis and purification of 3-chlorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup and purification of this compound.
Question: My crude product is a dark brown or black oil, not the expected colorless to pale yellow liquid. What is the likely cause?
Answer: The appearance of a dark color in your crude product often indicates the presence of impurities arising from side reactions or decomposition. One common cause is the formation of polymeric materials or colored byproducts, which can be exacerbated by elevated reaction temperatures or prolonged reaction times. Additionally, residual acids from the reaction can contribute to degradation.
-
Probable Cause: Overheating the reaction mixture can lead to the elimination of HBr, forming 3-chlorostyrene, which can then polymerize. Residual strong acids can also catalyze decomposition.
-
Solution:
-
Temperature Control: Ensure strict temperature control during the reaction.
-
Quenching: After the reaction is complete, quench the reaction mixture by pouring it into ice-cold water. This will help to dissipate heat and dilute acidic components.
-
Neutralizing Wash: During the aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize any remaining acidic species that could cause decomposition upon storage or concentration.[1]
-
Question: During the aqueous workup, I'm observing a persistent emulsion at the interface of the organic and aqueous layers. How can I break it?
Answer: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with crude reaction mixtures containing fine particulate matter or amphiphilic impurities.
-
Probable Cause: The presence of insoluble byproducts or unreacted starting materials can stabilize the emulsion. Vigorous shaking of the separatory funnel can also contribute to this issue.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Filtration: If the emulsion is caused by fine solids, you can filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter before proceeding with the extraction.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
-
Question: After purification by column chromatography, my NMR spectrum still shows peaks corresponding to the starting material, 3-chlorophenethyl alcohol. How can I improve the separation?
Answer: Co-elution of the starting material with the product is a frequent challenge in chromatography, especially when the polarity difference between the two is not substantial.
-
Probable Cause: The solvent system used for column chromatography is likely too polar, causing both the product and the starting material to travel up the column at similar rates.
-
Solution:
-
Solvent System Optimization: The key is to find a less polar solvent system that provides better separation on a Thin Layer Chromatography (TLC) plate first. For this compound, which is relatively nonpolar, start with 100% hexanes and gradually add small percentages of a slightly more polar solvent like ethyl acetate or dichloromethane. A good target is to have the Rf of your product around 0.3.[2]
-
Column Packing and Loading: Ensure the silica gel column is packed properly to avoid channeling. Dissolve the crude product in a minimal amount of the chromatography solvent before loading it onto the column in a narrow band.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, consider using a gradient elution. Start with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding small amounts of a more polar solvent. This will help to first elute your less polar product, leaving the more polar starting material behind.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound from 3-chlorophenethyl alcohol?
A1: The most common impurities include:
-
Unreacted 3-chlorophenethyl alcohol: The starting material.
-
Triphenylphosphine oxide: A byproduct if using triphenylphosphine and a bromine source like CBr₄ or NBS.[2]
-
3-Chlorostyrene: Formed via an elimination side reaction.
-
Dimerized or polymerized products: Arising from side reactions of the desired product or 3-chlorostyrene.
Q2: Is this compound stable for long-term storage?
A2: this compound is a reactive alkylating agent and can degrade over time, especially when exposed to light, moisture, or heat. It is best stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term storage, refrigeration is recommended.
Q3: What safety precautions should I take when working with this compound?
A3: this compound is harmful if swallowed and can cause serious eye damage.[3] It is also a skin and respiratory irritant.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| H318: Causes serious eye damage | P280: Wear protective gloves/eye protection. |
| May cause skin and respiratory irritation | Use only in a well-ventilated area.[4] |
Q4: What is the purpose of washing the organic layer with brine during the workup?
A4: Washing with brine (a saturated aqueous solution of NaCl) serves two main purposes. First, it helps to break any emulsions that may have formed. Second, it removes the majority of the dissolved water from the organic layer before the final drying step with an agent like anhydrous magnesium sulfate or sodium sulfate, making the drying process more efficient.[1]
Experimental Protocols
Protocol 1: Aqueous Workup of this compound
This protocol assumes the reaction has been completed and quenched by pouring into water.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel of appropriate size.[1]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL for a typical small-scale reaction).
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Water Wash: Wash the combined organic layers with deionized water (1 x 50 mL) to remove water-soluble impurities.[1] Drain the aqueous layer.
-
Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (1 x 50 mL) to neutralize any residual acids.[1] Be sure to vent the separatory funnel frequently, as CO₂ gas may be evolved. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove dissolved water and help break any emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Caption: Aqueous workup workflow for this compound.
Protocol 2: Purification by Silica Gel Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine an optimal solvent system. Start with 100% hexanes and gradually increase the polarity with ethyl acetate. The ideal system will give an Rf value of ~0.3 for the product and good separation from impurities.
-
Column Preparation: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Navigating Side Reactions of 3-Chlorophenethyl Bromide with Amine Nucleophiles
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-chlorophenethyl bromide in reactions with amine nucleophiles. Alkylation of amines is a fundamental transformation, yet it is frequently plagued by competing side reactions that can complicate purification and reduce yields.[1][2] This document provides in-depth, field-proven insights into troubleshooting the most common side reactions, focusing on the causality behind these issues and providing robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of this compound with a primary amine is yielding a complex mixture containing secondary, tertiary, and even quaternary ammonium salts, not just my desired secondary amine. Why is this happening?
A1: This is a classic case of over-alkylation, also known as polyalkylation.
This is the most common challenge in direct amine alkylation.[3] The root cause is that the product of the initial alkylation is often a stronger nucleophile than the starting amine.[4][5] For example, a newly formed secondary amine is more nucleophilic than the primary amine from which it was made. This creates a "runaway train" effect where the product successfully competes with the starting material for the remaining this compound, leading to a cascade of reactions.[5][6]
The Mechanism of Over-alkylation:
-
Initial Sₙ2 Reaction: The primary amine (R-NH₂) attacks the this compound in a standard Sₙ2 reaction to form a secondary ammonium salt.[7][8]
-
Deprotonation: Another molecule of the starting primary amine (acting as a base) deprotonates the secondary ammonium salt.[6][9] This step is crucial as it liberates the free secondary amine and forms an ammonium salt of the starting amine.
-
Competitive Sₙ2 Reaction: The newly formed secondary amine, being more nucleophilic than the starting primary amine, now reacts with another molecule of this compound to form a tertiary ammonium salt.[10]
-
Further Reactions: This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt, from which no proton can be removed.[8][11]
dot
Caption: The "runaway train" of amine over-alkylation.
Troubleshooting Guide for Over-alkylation:
| Strategy | Principle | When to Use |
| 1. Use a Large Excess of Amine | Statistical Probability | When the starting amine is inexpensive and easily separable from the product. |
| 2. Use Amine Protecting Groups | Temporarily Reduce Nucleophilicity | For complex molecules or when a large excess of amine is not feasible. |
| 3. Competitive Deprotonation Strategy | Selective Protonation | An advanced technique for clean mono-alkylation.[12] |
| 4. Consider Reductive Amination | Alternative Synthetic Route | When direct alkylation proves uncontrollable; this is often the superior method.[4][5] |
Q2: Besides over-alkylation products, my analysis shows the presence of 3-chlorostyrene. What is this byproduct and how do I prevent its formation?
A2: The presence of 3-chlorostyrene indicates a competing E2 elimination reaction.
While amines are good nucleophiles, they are also bases.[2] Instead of attacking the electrophilic carbon attached to the bromine (an Sₙ2 substitution), the amine can act as a base and abstract a proton from the carbon adjacent to the one bearing the bromine (a β-hydrogen).[13] This results in the formation of a double bond and elimination of HBr, yielding 3-chlorostyrene.
Substitution (Sₙ2) and elimination (E2) are almost always competing reactions for alkyl halides.[14][15]
dot
Caption: Competing Sₙ2 Substitution vs. E2 Elimination pathways.
Troubleshooting Guide for Elimination:
| Factor | Effect on E2 Reaction | Recommendation to Minimize Elimination |
| Temperature | Higher temperatures favor elimination over substitution.[13] | Run the reaction at room temperature or below (e.g., 0 °C). |
| Amine Basicity/Steric Hindrance | Stronger, more sterically hindered bases favor E2. | If possible, use a less hindered amine. Avoid bulky non-nucleophilic bases unless elimination is desired. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) favor Sₙ2. | Use solvents like Acetonitrile or THF instead of alcohols, which can promote elimination. |
Protocols for Minimizing Side Reactions
Protocol 1: Mono-alkylation using Excess Amine
This protocol leverages stoichiometry to favor the reaction of this compound with the starting amine over the more nucleophilic product.[5][8]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting amine (5-10 equivalents) in a suitable polar aprotic solvent (e.g., Acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to suppress the E2 elimination pathway.
-
Addition: Dissolve this compound (1 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the limiting reagent (this compound) by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The excess amine and its ammonium salt can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a base wash (e.g., saturated NaHCO₃), and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reductive Amination - A Superior Alternative
For clean, controlled mono-alkylation, reductive amination is often the preferred industrial and laboratory method.[4][5] It avoids the issue of over-alkylation entirely by proceeding through an imine intermediate.
This protocol assumes the corresponding aldehyde, 3-chlorophenylacetaldehyde, is available or can be synthesized.
-
Imine Formation: Dissolve the primary amine (1.1 equivalents) and 3-chlorophenylacetaldehyde (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a drying agent like anhydrous MgSO₄ or molecular sieves. Stir at room temperature for 1-2 hours.
-
Reduction: To the mixture containing the in-situ formed imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[5]
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Separate the organic layer.
-
Extraction & Purification: Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Summary of Key Parameters and Their Influence
| Parameter | To Favor Mono-alkylation (Sₙ2) | To Favor Elimination (E2) |
| Stoichiometry | Large excess (5-10 fold) of amine.[5] | Near 1:1 ratio with a strong, bulky base. |
| Temperature | Low (0 °C to RT).[13] | High. |
| Amine Nucleophile | Less sterically hindered. | Strong, sterically hindered base (e.g., DBU, diisopropylethylamine).[2] |
| Solvent | Polar aprotic (Acetonitrile, THF, DMF). | Solvents that poorly solvate the base, increasing its activity. |
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Temperature for 3-Chlorophenethyl Bromide Alkylation Reactions
Welcome to our dedicated technical support center for optimizing alkylation reactions involving 3-Chlorophenethyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these critical synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success in the lab.
Introduction to this compound Alkylation
This compound is a valuable building block in organic synthesis, frequently employed to introduce the 3-chlorophenethyl moiety into a variety of molecules. The primary reaction pathway for its use as an alkylating agent is the S\textsubscriptN2 (bimolecular nucleophilic substitution) reaction. The success of this reaction is highly dependent on a careful balance of reaction parameters, with temperature being one of the most critical factors influencing yield, reaction rate, and the formation of unwanted byproducts.
This guide will provide in-depth, practical advice on temperature optimization for N-, O-, and C-alkylation reactions with this compound, presented in a troubleshooting-focused question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Low or No Product Yield
Question: I am seeing very low to no conversion of my starting material in the N-alkylation of a primary amine with this compound, even after prolonged reaction times at room temperature. What is the likely cause and how can I fix it?
Answer:
Low reactivity at room temperature is a common issue, especially with less nucleophilic amines. The S\textsubscriptN2 reaction has an activation energy barrier that must be overcome. While this compound is a reactive primary halide, increasing the thermal energy of the system can significantly accelerate the reaction rate.
Causality & Recommended Actions:
-
Insufficient Thermal Energy: The collision frequency and energy between the nucleophile and the electrophile are too low at ambient temperature.
-
Solution: Gradually increase the reaction temperature. For many aliphatic amines, a moderate increase to 40-60 °C is sufficient. Aromatic amines, being less nucleophilic, may require higher temperatures in the range of 60-90 °C to achieve a reasonable reaction rate.[1] Always monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product.
-
-
Poor Solubility: One or more of your reactants may not be fully dissolved at room temperature, leading to a heterogeneous mixture and slow reaction.
-
Solution: In addition to gentle heating, ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices as they can dissolve a wide range of reactants and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[2][3]
-
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively (in the case of O- and C-alkylation) or to neutralize the HBr byproduct in N-alkylation, leading to the protonation of the amine starting material and shutting down the reaction.
-
Solution: For N-alkylation, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[1][4] For O- and C-alkylation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide may be necessary. The choice of base can also influence selectivity.[4]
-
Experimental Protocol: General Procedure for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to the desired temperature (e.g., start at 50 °C).
-
Monitor the reaction progress by TLC every 1-2 hours.
-
If the reaction is sluggish, incrementally increase the temperature by 10 °C, not exceeding 100 °C to minimize side reactions.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
Formation of Impurities and Side Products
Question: My reaction is producing a significant amount of an impurity that I suspect is an elimination product. How does temperature contribute to this, and how can I suppress this side reaction?
Answer:
The formation of 3-chlorostyrene via an E2 (bimolecular elimination) reaction is a common competing pathway in alkylation reactions with phenethyl bromides. This is particularly favored by high temperatures and the use of strong, sterically hindered bases.
Causality & Recommended Actions:
-
Thermodynamics of Elimination vs. Substitution: Elimination reactions generally have a higher activation energy than substitution reactions but are also more entropically favored. As the temperature increases, the contribution of the entropy term to the Gibbs free energy becomes more significant, making elimination more favorable.[5]
-
Solution: Use the lowest temperature that allows for a reasonable S\textsubscriptN2 reaction rate. If you are observing elimination, it is a clear indication that your reaction temperature is too high. It is often better to run the reaction for a longer time at a lower temperature than to try and force it to completion quickly at a high temperature.
-
-
Base Strength and Steric Hindrance: Strong and bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base and abstract a proton, initiating elimination, rather than as a nucleophile.
-
Solution: If possible, use a weaker, less sterically hindered base. For example, in O-alkylation of phenols, potassium carbonate is often sufficient and less likely to cause elimination compared to alkoxides.[4]
-
Data Presentation: Temperature Effects on S\textsubscriptN2 vs. E2
| Temperature | S\textsubscriptN2:E2 Ratio (Illustrative) | Predominant Pathway |
| 25 °C | High | Substitution (S\textsubscriptN2) |
| 50 °C | Moderate | Substitution (S\textsubscriptN2) |
| 80 °C | Low | Elimination (E2) becomes significant[5] |
| >100 °C | Very Low | Elimination (E2) likely dominates |
Visualization: S\textsubscriptN2 vs. E2 Pathway
Caption: Competing S\textsubscriptN2 and E2 pathways in this compound alkylation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the O-alkylation of a phenol with this compound?
A good starting point for the O-alkylation of phenols is typically between 60-80 °C. Phenoxides are generally good nucleophiles, but the reaction often requires heating to proceed at a practical rate. Using a base like potassium carbonate in a solvent such as acetone or DMF is a common practice.[4] It's advisable to start at the lower end of this range and monitor the reaction before increasing the temperature if necessary.
Q2: Can phase-transfer catalysis (PTC) help in optimizing the reaction temperature?
Absolutely. Phase-transfer catalysis is an excellent technique for alkylation reactions as it can facilitate the reaction between reactants in two different phases (e.g., an aqueous phase containing the nucleophile and an organic phase with the this compound).[6] By bringing the nucleophile into the organic phase, PTC can significantly increase the reaction rate, often allowing the reaction to be run at a lower temperature, which in turn can suppress side reactions like elimination.[7][8] A common PTC system involves using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with an inorganic base like sodium hydroxide in a biphasic solvent system.
Q3: I am observing di-alkylation in my reaction with a primary amine. How can temperature be used to control this?
Over-alkylation is a common issue where the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[1] While stoichiometry (using an excess of the amine) is the primary method to control this, temperature can play a role. Running the reaction at a lower temperature will slow down both the first and second alkylation steps. This can sometimes provide a larger window to stop the reaction after the desired mono-alkylation has occurred and before significant di-alkylation takes place. Slow, dropwise addition of the this compound at a controlled, moderate temperature can also help maintain a low concentration of the alkylating agent, further favoring mono-alkylation.[1]
Q4: For C-alkylation of an active methylene compound, what are the key temperature considerations?
C-alkylation of active methylene compounds (e.g., malonic esters) typically involves two steps: deprotonation to form a carbanion (enolate) and the subsequent alkylation. The deprotonation step is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction with a strong base like NaH. After the enolate has formed, the this compound is added, and the reaction is often allowed to warm to room temperature or gently heated to drive the alkylation to completion.[9] Excessive heat can lead to side reactions, so a temperature range of 25-50 °C is a reasonable starting point for the alkylation step.
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in alkylation reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Dimerization of Thiols When Reacting with 3-Chlorophenethyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the unwanted dimerization of thiols during their reaction with alkyl halides like 3-chlorophenethyl bromide. Our goal is to equip you with the knowledge and practical steps to minimize this side reaction and maximize the yield of your desired thioether product.
Understanding the Core Problem: The Thiol's Dual Reactivity
The primary reaction of interest is a nucleophilic substitution (SN2) where the thiol, or more accurately, its conjugate base, the thiolate, attacks the electrophilic carbon of this compound to form a thioether.[1][2][3][4][5] However, thiols are susceptible to oxidation, especially under basic conditions, which leads to the formation of a disulfide bond between two thiol molecules.[6][7][8][9] This dimerization is often the most significant competing reaction, reducing the overall yield of the target molecule.
The thiol/thiolate equilibrium is central to this process. While the thiolate is a much stronger nucleophile required for the SN2 reaction, its formation often requires a base.[1][6][10] Unfortunately, the presence of a base can also facilitate the oxidation of the thiol to a disulfide, particularly in the presence of atmospheric oxygen.[7][8][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiment, providing explanations and actionable solutions.
Q1: I'm observing a significant amount of disulfide by-product in my reaction mixture. What's causing this and how can I prevent it?
Answer:
The formation of a disulfide dimer is a classic sign of thiol oxidation.[6][7][8][9] This is most commonly caused by the presence of oxygen, which readily oxidizes thiols, especially under basic conditions.[7][8][11]
Core Solutions:
-
Implement a Strict Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[8][11]
-
Degas Your Solvents: Before use, thoroughly degas all solvents. Common methods include:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[12] It involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.
-
Sparging (Gas Bubbling): Bubbling an inert gas like argon or nitrogen through the solvent for an extended period can displace dissolved oxygen.[13][14]
-
Sonication Under Vacuum: Briefly sonicating the solvent under a light vacuum can also aid in degassing.[12]
-
-
Use Schlenk Technique: Conduct the entire reaction under an inert atmosphere (argon or nitrogen) using Schlenk glassware. This involves purging the reaction flask with the inert gas before adding reagents and maintaining a positive pressure of the inert gas throughout the reaction.
-
-
Optimize Your Choice and Addition of Base: The base is necessary to deprotonate the thiol to the more nucleophilic thiolate, but it can also promote oxidation.[1][6][10]
-
Consider Weaker Bases: While strong bases like sodium hydride (NaH) are effective for deprotonation, they can create a highly basic environment that favors oxidation.[1] Consider using milder, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a low concentration of the free thiolate at any given time, thereby reducing the rate of dimerization.
-
-
Control Reaction Temperature: Lowering the reaction temperature can slow down the rate of both the desired reaction and the undesired oxidation. Experiment with running the reaction at 0 °C or even lower to see if it improves the product-to-dimer ratio.
Q2: My reaction is very slow, and I'm recovering a lot of my starting thiol. How can I improve the reaction rate without increasing dimerization?
Answer:
A sluggish reaction suggests that the nucleophilic substitution is not proceeding efficiently. This could be due to insufficient activation of the thiol or suboptimal reaction conditions.
Core Solutions:
-
Ensure Complete Thiolate Formation: The thiolate anion is a much more potent nucleophile than the neutral thiol.[1][6][7]
-
Choice of Base: If you are using a weak base and the reaction is slow, you may need to switch to a stronger, non-nucleophilic base to ensure complete deprotonation of the thiol. Sodium hydride (NaH) is a common choice for this purpose.[1]
-
Pre-formation of the Thiolate: You can pre-treat the thiol with the base in an inert atmosphere for a short period (e.g., 15-30 minutes) before adding the this compound. This ensures that the thiolate is the predominant nucleophile when the electrophile is introduced.
-
-
Solvent Selection: The choice of solvent can significantly impact the rate of an SN2 reaction.
-
Polar Aprotic Solvents: Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. These solvents are good at solvating the cation of the base but do not hydrogen bond with the nucleophile, leaving it more reactive.
-
-
Increase the Temperature: If the reaction is clean but slow, gently increasing the temperature can enhance the reaction rate. However, monitor the reaction closely for any increase in disulfide formation.
Frequently Asked Questions (FAQs)
What is the best base for reacting a thiol with this compound?
There is no single "best" base, as the optimal choice depends on the specific thiol and reaction conditions. Here's a comparison to guide your selection:
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~35 | Anhydrous, polar aprotic solvent (e.g., THF, DMF) | Strong, non-nucleophilic, drives deprotonation to completion.[1] | Highly reactive, requires careful handling under inert atmosphere. Can create a strongly basic environment that may promote side reactions. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Polar aprotic solvent (e.g., DMF, Acetonitrile) | Mild, inexpensive, and easy to handle. | May not be strong enough to fully deprotonate all thiols. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Polar aprotic solvent (e.g., DMF, Acetonitrile) | Similar to K₂CO₃ but often gives better results due to the "cesium effect," which can increase the nucleophilicity of the thiolate. | More expensive than potassium carbonate. |
| Triethylamine (Et₃N) | 10.7 | Various organic solvents | Organic-soluble, acts as an acid scavenger. | Can sometimes act as a nucleophile itself, leading to by-products. |
How do I effectively degas my solvent?
Here is a step-by-step protocol for the freeze-pump-thaw method, which is highly effective.[12]
Protocol: Freeze-Pump-Thaw Degassing
-
Preparation: Place the solvent in a Schlenk flask and ensure it is no more than two-thirds full. Securely attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inside walls to prevent the flask from cracking.
-
Pump: Once the solvent is completely frozen, open the flask to the vacuum line. Allow it to pump for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the valve to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear the flask "ping" as the vacuum pulls the glass.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure complete degassing.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired SN2 reaction and the competing dimerization pathway.
Caption: Desired SN2 pathway vs. undesired oxidative dimerization.
Troubleshooting Workflow
If you are experiencing issues with your reaction, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. Video: Preparation and Reactions of Thiols [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Troubleshooting low conversion rates in 3-Chlorophenethyl bromide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Chlorophenethyl bromide. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low conversion rates, encountered during its synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you optimize your experimental outcomes.
Introduction
This compound (CAS 16799-05-6) is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1][2] Its synthesis, most commonly achieved by the bromination of 3-chlorophenethyl alcohol, can present challenges that lead to suboptimal yields. This guide provides a structured approach to identifying and resolving these issues.
Common Synthetic Routes
The most prevalent method for synthesizing this compound is the nucleophilic substitution of 3-chlorophenethyl alcohol. Several reagents can effect this transformation, each with distinct advantages and disadvantages. The choice of reagent is often the first critical decision in optimizing the reaction.
| Reagent System | Mechanism Type | Common Byproducts | Key Considerations |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | H₃PO₃, unreacted alcohol | Excellent for 1° and 2° alcohols; avoids carbocation rearrangements. Reagent is moisture-sensitive.[3][4] |
| Hydrobromic Acid (HBr) | Sₙ2 (for 1° alcohol) | Ethers, alkenes | Requires concentrated acid and often heat. Risk of side reactions increases with temperature.[5][6] |
| Appel Reaction (PPh₃/CBr₄) | Sₙ2-like | Triphenylphosphine oxide, bromoform | Mild conditions. A major challenge is the removal of the triphenylphosphine oxide byproduct.[7][8] |
| Thionyl Bromide (SOBr₂) | Sₙi or Sₙ2 | SO₂, HBr | Highly reactive and less commonly used than its chloride counterpart.[4] |
Troubleshooting Guide: Low Conversion Rates
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Question 1: My reaction has stalled. TLC and GC analysis show a significant amount of unreacted 3-chlorophenethyl alcohol. What is the likely cause?
This is one of the most common issues and typically points to problems with reagents or reaction conditions.
-
Potential Cause A: Inactive or Degraded Brominating Agent
-
Expert Analysis: Reagents like Phosphorus Tribromide (PBr₃) are highly reactive with atmospheric moisture. Over time, an opened bottle will hydrolyze to phosphorous acid and HBr, losing its efficacy for the primary reaction. Similarly, aqueous HBr solutions can be of a lower concentration than stated on the label if not stored properly.
-
Solution:
-
Use a freshly opened bottle of the brominating agent whenever possible.
-
For PBr₃, consider distillation from a glass apparatus if purity is suspect.
-
If using HBr, ensure it is a concentrated grade (e.g., 48%). If the reaction is still sluggish, consider generating HBr in situ from sodium bromide and concentrated sulfuric acid, though this method has its own challenges.[9]
-
-
-
Potential Cause B: Insufficient Stoichiometry or Inadequate Mixing
-
Expert Analysis: The stoichiometry for reagents like PBr₃ can be misunderstood. One equivalent of PBr₃ can theoretically react with three equivalents of an alcohol.[3] However, using a slight excess of the brominating agent is often necessary to drive the reaction to completion. Furthermore, if the reaction is biphasic or reagents are added too quickly without vigorous stirring, localized concentration gradients can form, preventing the reactants from interacting effectively.[10]
-
Solution:
-
Re-verify all reagent calculations. For PBr₃ with a primary alcohol, start with at least 0.4 equivalents of PBr₃ to 1.0 equivalent of the alcohol.
-
Ensure vigorous and continuous stirring throughout the entire reaction. Use an appropriately sized stir bar and flask.
-
Add the brominating agent slowly and, if possible, below the surface of the reaction mixture to ensure immediate dispersion.
-
-
-
Potential Cause C: Sub-optimal Reaction Temperature
-
Expert Analysis: While many bromination reactions are initiated at 0 °C to control the initial exotherm, they often require warming to room temperature or gentle heating to proceed to completion. If the reaction is held at a low temperature for too long, it may stall due to insufficient thermal energy to overcome the activation barrier.
-
Solution:
-
After the initial addition of the brominating agent at 0 °C, allow the reaction to warm to room temperature and monitor its progress via TLC or GC.
-
If the reaction is still slow after several hours at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) under reflux with careful monitoring. Be aware that higher temperatures can promote side reactions.
-
-
Question 2: My conversion is high, but I'm isolating a significant amount of a non-polar byproduct that I suspect is 3-chlorostyrene. How can I prevent this?
The formation of an alkene byproduct points to an E2 elimination side reaction.
-
Potential Cause: Reaction Conditions Favoring Elimination
-
Expert Analysis: Elimination competes with substitution, particularly under strongly acidic conditions and at elevated temperatures. Using a combination of NaBr and concentrated H₂SO₄ to generate HBr is a classic example of conditions that can promote the dehydration of the alcohol to form an alkene.[9]
-
Solution:
-
Switch to a Milder Reagent: The most effective solution is to switch to a reagent system that does not involve strong acids. PBr₃ or an Appel reaction (PPh₃/CBr₄) are excellent alternatives that proceed via an Sₙ2 mechanism, which minimizes elimination.[3][8]
-
Temperature Control: Strictly control the reaction temperature. Avoid excessive heating. If using HBr, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Question 3: I lose a substantial amount of my product during workup and purification. How can I improve recovery?
Product loss during isolation is a frustrating source of low yields.[10] this compound is a relatively stable liquid, but it is not immune to degradation or physical loss.
-
Potential Cause A: Product Degradation on Silica Gel
-
Expert Analysis: Standard silica gel is slightly acidic. Halogenated compounds, particularly benzylic or phenethyl bromides, can be sensitive to acid and may degrade during long exposure on a chromatography column.
-
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites.
-
Use Flash Chromatography: Do not let the product sit on the column for extended periods. Use flash chromatography with sufficient pressure to push the product through quickly. A non-polar eluent like hexane is often sufficient for this product.[7]
-
Consider an Alternative to Chromatography: If the crude product is relatively clean, consider purification by vacuum distillation.
-
-
-
Potential Cause B: Inefficient Aqueous Workup
-
Expert Analysis: An improper workup can lead to emulsions or incomplete removal of water-soluble byproducts (e.g., phosphorous acid, salts), which complicates the final purification.
-
Solution:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and quench it by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Use a suitable organic solvent for extraction (e.g., dichloromethane, diethyl ether). Perform multiple extractions with smaller volumes of solvent rather than one large extraction.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.[7] The brine wash helps to break emulsions and removes residual water from the organic phase.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating.[7]
-
-
Visual Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams outline a troubleshooting workflow and the reaction mechanism.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of low yields.
Sₙ2 Reaction Mechanism with PBr₃
Caption: Conversion of the alcohol to a better leaving group, followed by Sₙ2 attack.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[11] It is a combustible liquid but has a high flash point (>110 °C).
Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is an excellent method. Use a non-polar eluent system, such as 10-20% ethyl acetate in hexanes. The starting alcohol is significantly more polar than the product bromide. You can visualize the spots using a UV lamp (the benzene ring is a chromophore) and by staining with potassium permanganate, which will react with the alcohol starting material but not the product.
Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary for this reaction? Yes, it is highly recommended, especially when using moisture-sensitive reagents like PBr₃.[7] An inert atmosphere prevents the degradation of the reagent and minimizes potential side reactions involving oxygen or water.
Detailed Experimental Protocols
Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is adapted from standard procedures for converting primary alcohols to bromides.[3][4]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-chlorophenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of alcohol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. A white precipitate of phosphorous acid may form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice in a separate beaker.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated NaHCO₃ solution, water, and finally, saturated brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% Et₃N in hexanes if necessary) using a hexane eluent to afford pure this compound.
Protocol 2: Synthesis using the Appel Reaction
This protocol is based on a literature procedure with a reported yield of 71%.[7]
-
Setup: To a flask under a nitrogen atmosphere, add a stirred solution of 3-chlorophenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~50 mL per gram of alcohol).
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.0 eq) followed by carbon tetrabromide (CBr₄, 1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction by TLC.
-
Workup: Wash the reaction mixture sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer with magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel using 100% hexane as the eluent to give the final product.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. This compound | 16799-05-6 [sigmaaldrich.com]
Removal of unreacted 3-Chlorophenethyl bromide from product mixture
Technical Support Center: Purification Strategies
Introduction: A Scientist-to-Scientist Guide
As researchers, our goal is the efficient synthesis of pure target molecules. However, the journey from reaction vessel to purified product is often complicated by residual starting materials. A common challenge is the removal of unreacted electrophiles, such as 3-chlorophenethyl bromide, from a reaction mixture. This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical, in-depth framework for tackling this specific purification challenge. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and select the optimal strategy for your unique product.
Section 1: Understanding the Contaminant: this compound
Before devising a purification strategy, a thorough understanding of the contaminant's properties is essential. This compound is a moderately non-polar alkyl halide. Its primary mode of reactivity involves the electrophilic carbon attached to the bromine, making it susceptible to nucleophilic substitution.[1][2] The key to successful separation lies in exploiting the differences in physical or chemical properties between this starting material and your desired product.
Table 1: Physical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₈BrCl | Used for mass spectrometry identification.[1] |
| Molecular Weight | 219.5 g/mol | Helps in distinguishing from product in MS data.[1] |
| Appearance | Colorless to pale yellow liquid | Visual cue during chromatography or extraction.[1] |
| Boiling Point | ~210 °C (atm); 85 °C (0.1 Torr) | High atmospheric boiling point suggests vacuum distillation may be viable for non-volatile products.[1][3] |
| Density | ~1.49 g/cm³ | Denser than water; will form the lower layer in an aqueous extraction with a non-halogenated solvent. |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, ether).[1] | Dictates solvent choices for extraction and chromatography. |
| TLC Rf (100% Hexane) | ~0.27 | Indicates non-polar character; provides a starting point for flash chromatography method development.[3][4] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My post-reaction analysis (NMR/LC-MS) shows significant unreacted this compound. How do I know if my reaction failed or if I just have a purification problem?
A1: This is a critical first step. Before attempting a large-scale purification, you must distinguish between an incomplete reaction and a challenging separation.
-
Confirm Reaction Status: First, ensure the reaction has genuinely gone to completion. Run a thin-layer chromatography (TLC) analysis comparing your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. If the starting material spot is still clearly visible and a new, distinct product spot has appeared, the reaction is likely incomplete. Consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
-
Assess Analyte Stability: If the reaction appears complete by TLC, the issue is purification. The unreacted bromide was simply carried through your initial workup. The primary challenge is that this compound, being a relatively non-polar halogenated aromatic compound, can have similar chromatographic behavior to many organic synthesis products.
Q2: I'm trying to separate my product from this compound using silica flash chromatography, but they are co-eluting or have very poor separation.
A2: This is a frequent issue when the polarity of your product is close to that of the starting material. The key is methodical optimization.
-
Causality: Silica gel separates compounds based on polarity; non-polar compounds elute faster with non-polar solvents.[5] If your product has an Rf value close to that of this compound (Rf ≈ 0.27 in 100% hexane[3][4]), separation will be difficult. The goal is to find a solvent system where the difference in their Rf values (ΔRf) is at least 0.1, ideally greater.[5][6]
-
Step-by-Step Solution:
-
Systematic TLC Analysis: Screen a range of solvent systems. Start with a low-polarity mobile phase like 5% ethyl acetate in hexane and gradually increase the polarity.[7] For example, test 98:2, 95:5, 90:10, and 80:20 Hexane:EtOAc mixtures.
-
Try Different Solvents: If Hexane/EtOAc fails, switch solvent systems. A common alternative for non-polar compounds is a Dichloromethane/Hexane system.[7] Sometimes, substituting hexane with pentane or ether with ethyl acetate can alter selectivity and improve separation.[7]
-
Consider Reversed-Phase: If your product is significantly more polar than the starting material but still difficult to separate on silica (e.g., due to streaking), reversed-phase (C18) chromatography is an excellent alternative.[8] In this mode, the non-polar this compound will be retained more strongly than a polar product, reversing the elution order and often providing superior resolution.[5]
-
Q3: My product is sensitive to acid or degrades on silica gel. Are there non-chromatographic methods to remove the unreacted bromide?
A3: Absolutely. When chromatography is not ideal, chemical removal (quenching or scavenging) is the preferred method. This involves converting the unreacted electrophile into a new compound that has drastically different physical properties, making it easily separable.
-
Causality: this compound is an electrophile.[1][9] By adding an excess of a nucleophile, you can force the residual bromide to react, forming a salt or a highly polar adduct. This new compound can then be easily removed via extraction or filtration.
-
Recommended Solutions:
-
Nucleophilic Scavenger Resins: These are solid-supported reagents with nucleophilic functional groups (e.g., amines, thiols) on a polymer bead.[10] You simply stir the resin with your crude product solution. The resin-bound nucleophile reacts with and tethers the this compound to the solid support. The resin is then removed by simple filtration, leaving your purified product in solution. Amine-functionalized resins like SiliaBond Amine or Trisamine are effective scavengers for electrophiles.[11][12][13]
-
Aqueous Quenching: Add a water-soluble nucleophile to the reaction mixture. For example, adding an excess of a simple amine like diethylamine or a thiol will react with the bromide. You can then perform an acidic aqueous wash (e.g., 1M HCl) to protonate the excess amine and the newly formed amine adduct, pulling them into the aqueous layer and away from your desired product in the organic layer. This method is detailed in various patents for removing unreacted electrophiles.[9][14]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is generally the most reliable method for removing this compound? For robust and scalable removal, chemical scavenging is often the most reliable method. Using a solid-supported scavenger resin, such as one with a tris(2-aminoethyl)amine (Trisamine) functionality, provides a clean and efficient workflow with a simple filtration step to remove the reacted starting material.[13] This avoids the optimization required for chromatography and potential product loss on the column.
Q2: Can I use a simple liquid-liquid extraction to remove it? This is generally ineffective unless your product has exceptionally high water solubility and the bromide is in a water-immiscible solvent. Since this compound is insoluble in water and highly soluble in common organic solvents, it will almost always remain in the organic layer with your product during a standard aqueous workup.[1]
Q3: How do scavenger resins work for this purpose? Scavenger resins are polymers (often silica or polystyrene) functionalized with reactive groups.[10] For an electrophile like this compound, you would use a resin with nucleophilic groups (e.g., -NH₂, -SH). When the resin is mixed into the crude reaction solution, the nucleophilic groups on the resin's surface attack and form a covalent bond with the bromide. Because the bromide is now attached to the insoluble solid resin, it can be removed from the solution by simple filtration.
Q4: Is distillation a viable option for removal? Distillation is only viable under specific circumstances. Given the high boiling point of this compound (~210 °C at atmospheric pressure, or 76-78 °C at 0.3 mmHg for the 4-chloro isomer[1][15]), this method is only suitable if your desired product is either significantly more volatile or is a non-volatile solid that can withstand high temperatures under vacuum. For many thermally sensitive drug-like molecules, this is not a practical option.
Section 4: Key Methodologies & Protocols
Protocol 4.1: Developing a Flash Chromatography Separation
-
TLC Screening: Prepare several TLC chambers with different mobile phase compositions (e.g., 2%, 5%, 10%, 20% Ethyl Acetate in Hexane).
-
Spotting: On each TLC plate, spot the pure starting material (SM), the crude reaction mixture (RM), and a co-spot (SM + RM).
-
Development & Analysis: Develop the plates and visualize under UV light. Identify the solvent system that gives the product an Rf of 0.15-0.40 and provides the largest possible separation (ΔRf) from the SM spot.[6]
-
Column Packing: Pack a flash column with silica gel using the optimized mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Add this solid sample to the top of the packed column.[16]
-
Elution: Run the column using the optimized mobile phase, collecting fractions and monitoring them by TLC to isolate the pure product. A gradient elution, starting with a lower polarity and slowly increasing, can be effective for difficult separations.[16]
Protocol 4.2: Purification Using a Nucleophilic Scavenger Resin
-
Select Resin: Choose a suitable amine-based scavenger resin (e.g., ISOLUTE Si-Trisamine).
-
Dissolve Crude Mixture: Dissolve the crude product mixture in a suitable organic solvent (e.g., DCM, THF) in which the product is soluble.
-
Add Resin: Add the scavenger resin to the solution. A common starting point is to use 3-4 molar equivalents of the resin's functional group relative to the initial amount of unreacted this compound.
-
Agitate: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the removal of the starting material by TLC or LC-MS.
-
Filter: Once the starting material is consumed, filter the mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Section 5: Visual Guides & Workflows
Diagram 1: Purification Method Selection
This decision tree guides the selection of an appropriate purification strategy based on product properties.
Caption: Decision tree for selecting a purification method.
Diagram 2: General Scavenging Workflow
This diagram illustrates the typical experimental sequence for removing an electrophile using a scavenger resin.
Caption: General workflow for purification via scavenger resin.
Section 6: References
-
EvitaChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaBond Electrophile Scavengers. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaBond Organic Scavengers. Retrieved from --INVALID-LINK--
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). Metal Scavengers Selection Guide. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Scavenger resin. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Ellman, J. A., & Stankovic, C. J. (1997). U.S. Patent No. 5,632,898. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2024, July 24). This compound, 97%. Retrieved from --INVALID-LINK--
-
Eubanks, J. D., et al. (1997). EP Patent No. 0544496B1. European Patent Office. Retrieved from --INVALID-LINK--
-
Frevel, L. K., & Kressley, L. J. (1970). U.S. Patent No. 3,539,653. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chlorophenethyl bromide 97%. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
LibreTexts. (2019, June 5). 7.6.1. Elimination of Alkyl Halides. Retrieved from --INVALID-LINK--
-
ResearchGate. (2012, December 5). Removing free alkylating reagent from a reaction mixture. Retrieved from --INVALID-LINK--
-
De Laat, J., et al. (2015). Kinetics of Chlorination of Benzophenone-3 in the Presence of Bromide and Ammonia. Environmental Science & Technology, 50(1), 225-233. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound, 97% CAS#: 16799-05-6. Retrieved from --INVALID-LINK--
-
Michigan State University, Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from --INVALID-LINK--
-
Chem LibreTexts. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations. Retrieved from --INVALID-LINK--
References
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- 13. biotage.com [biotage.com]
- 14. US3539653A - Method of removing alkyl halides from a hydrocarbon stream with an alkanol amine - Google Patents [patents.google.com]
- 15. 4-クロロフェネチルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Tips & Tricks [chem.rochester.edu]
Stability of 3-Chlorophenethyl bromide in different solvent systems
Answering the user's request to create a technical support center about the stability of 3-Chlorophenethyl bromide in different solvent systems.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS 16799-05-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and using this versatile reagent. Here, we address common questions and troubleshooting scenarios related to its stability in various solvent systems, drawing upon fundamental principles of organic chemistry to provide practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound and what are the primary degradation pathways?
A1: this compound is a reactive alkyl halide, and its stability is highly dependent on the experimental conditions, particularly the choice of solvent and the presence of nucleophiles or bases.[1] As a primary phenethyl bromide, it is susceptible to two main degradation pathways:
-
Nucleophilic Substitution (SN2): This is a bimolecular reaction where a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. This pathway is favored by good nucleophiles in polar aprotic solvents.[2][3]
-
Elimination (E2): This is a bimolecular reaction where a base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of 3-chlorostyrene. This pathway is favored by strong, sterically hindered bases.[4][5][6]
Due to its structure, SN1 and E1 pathways, which proceed through a carbocation intermediate, are generally less favored compared to secondary or tertiary systems unless forced by specific conditions (e.g., highly polar, non-nucleophilic protic solvents and heat).[7][8]
Q2: How does solvent choice impact the stability and reaction pathway of this compound?
A2: Solvent selection is critical as it directly influences the reaction mechanism that prevails. Solvents are generally categorized into three classes, each having a distinct effect on the stability of this compound.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as weak nucleophiles and can solvate both cations and anions effectively.[9] In neutral or acidic protic solvents, solvolysis (an SN1-like reaction where the solvent is the nucleophile) can occur, albeit slowly for a primary halide.[10][11] If a strong, non-bulky base is dissolved in a protic solvent, E2 elimination often competes with or dominates SN2 substitution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are excellent for SN2 reactions.[2][7] They solvate cations well but leave anions (nucleophiles) relatively "naked" and highly reactive.[2] This significantly accelerates the rate of SN2 substitution. Therefore, if your intended reaction is substitution, these are often the solvents of choice. However, strong bases in these solvents will still strongly favor E2 elimination.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): this compound is generally most stable in nonpolar aprotic solvents in the absence of other reagents, as these solvents do not promote ionization (SN1/E1) and do not enhance the reactivity of nucleophiles (SN2).[1] However, the solubility of nucleophilic or basic reagents in these solvents can be limited.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure long-term stability and purity, this compound should be stored under specific conditions. Based on safety data sheets and general chemical principles, the following are recommended:
-
Temperature: Store in a cool, shaded area. Room temperature storage is generally acceptable for unopened containers.[12]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to protect from moisture, which can lead to slow hydrolysis.
-
Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[13]
-
Light: Protect from light, as UV exposure can potentially initiate radical reactions.[14]
-
Incompatibilities: Avoid storage with strong bases, strong acids, and strong oxidizing agents.[13]
Troubleshooting Guide
Scenario 1: My reaction is yielding 3-chlorostyrene as a major byproduct instead of the desired substitution product.
-
Probable Cause: You are observing a competing E2 elimination reaction. This is the most common side reaction for phenethyl bromides.[5][6]
-
Analysis:
-
Basicity of Nucleophile: Is your "nucleophile" also a strong base? Reagents like hydroxides (OH⁻), alkoxides (RO⁻, e.g., ethoxide), and amides (NH₂⁻) are strong bases and will promote E2 elimination.[6]
-
Steric Hindrance: Is your nucleophile sterically bulky? While this compound is a primary halide, a bulky nucleophile will favor acting as a base (E2) rather than attacking the sterically accessible carbon (SN2).
-
Temperature: Are you running the reaction at elevated temperatures? Higher temperatures generally favor elimination over substitution.[7]
-
-
Solutions:
-
Switch to a Less Basic Nucleophile: If possible, use a nucleophile that is a weaker base. For example, for oxygen nucleophiles, using a carboxylate (RCOO⁻) is less basic than an alkoxide. For nitrogen, an azide (N₃⁻) is an excellent nucleophile with very low basicity.
-
Change Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO to maximize the SN2 rate relative to E2.[2][3]
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature.
-
Scenario 2: I am observing no reaction, or the reaction is extremely slow.
-
Probable Cause: The reaction conditions are not sufficiently activating for your chosen nucleophile.
-
Analysis:
-
Nucleophile Strength: Is your nucleophile weak? Neutral nucleophiles like water or alcohols are generally slow to react with primary alkyl halides without activation.
-
Solvent Choice: Are you using a nonpolar solvent? While the substrate is stable, the reaction rate will be very slow as nonpolar solvents do not help stabilize the charge separation in the SN2 transition state.
-
Leaving Group Ability: Bromide is a good leaving group, so this is unlikely to be the primary issue unless it's being compared to an even better leaving group like iodide or tosylate.
-
-
Solutions:
-
Increase Nucleophile Reactivity: If using a neutral nucleophile, consider deprotonating it with a non-nucleophilic base to create a more reactive anionic nucleophile. Alternatively, switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity.[2][9]
-
Catalysis: For weaker nucleophiles, consider adding a catalytic amount of sodium iodide. The iodide will displace the bromide via an SN2 reaction to form the more reactive 3-chlorophenethyl iodide in situ (Finkelstein reaction), which then reacts faster with your primary nucleophile.
-
Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., to 40-60 °C), while monitoring for the appearance of elimination byproducts.
-
Data Summary & Experimental Protocols
Table 1: Predicted Stability and Predominant Reaction Pathway of this compound in Common Solvent Systems
| Solvent Class | Example Solvent(s) | Nucleophile/Base Present | Predicted Stability/Predominant Pathway | Rationale |
| Nonpolar | Toluene, Hexane | None | High Stability | Solvent does not promote ionization or activate nucleophiles. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good Nucleophile (e.g., CN⁻, N₃⁻) | SN2 Substitution | Solvent enhances nucleophilicity by solvating the cation, leading to a fast bimolecular substitution.[2][3] |
| Polar Aprotic | DMF, DMSO | Strong, Bulky Base (e.g., t-BuOK) | E2 Elimination | Strong bases favor proton abstraction, and this pathway is kinetically favored.[5] |
| Polar Protic | Ethanol, Water | Weak Nucleophile (Solvent) | Slow Solvolysis (SN1/SN2) | The compound is relatively stable, but slow degradation via reaction with the solvent can occur over time, especially with heat.[4] |
| Polar Protic | Ethanol | Strong Base (e.g., NaOEt) | E2 Elimination (Major) / SN2 (Minor) | Strong bases in protic solvents strongly favor the E2 pathway for primary and secondary halides. |
Diagram 1: Competing SN2 and E2 Pathways
Below is a diagram illustrating the two major degradation pathways for this compound in the presence of a species that is both a nucleophile and a base (Nu:/B:⁻).
Caption: Competing SN2 and E2 reaction pathways for this compound.
Protocol 1: Assessing the Stability of this compound in a Given Solvent
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the title compound over time. A similar workflow can be adapted for GC-MS.
Objective: To quantify the percentage of this compound remaining after incubation in a specific solvent at a set temperature.
Materials:
-
This compound
-
Test Solvent (e.g., HPLC-grade Acetonitrile, Ethanol)
-
Internal Standard (IS) (e.g., Naphthalene, or another stable, UV-active compound with a different retention time)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a stable solvent like Acetonitrile.
-
Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in Acetonitrile.
-
-
Stability Sample Preparation (Time=0):
-
In a 10 mL volumetric flask, add a known volume of the this compound stock solution.
-
Add a known volume of the IS stock solution.
-
Dilute to the mark with the test solvent. This is your T=0 sample. The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Incubation:
-
Transfer the remaining T=0 solution to a sealed vial and place it in a temperature-controlled environment (e.g., 40 °C water bath or oven).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from the incubated sample.
-
Transfer the aliquot to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the T=0 sample and the samples from each time point onto the HPLC system.
-
Use a suitable mobile phase (e.g., Acetonitrile/Water gradient) to achieve good separation between this compound, the IS, and any potential degradation products.
-
Monitor at a wavelength where the compound has strong absorbance (e.g., ~220 nm or ~265 nm).
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of this compound to the peak area of the Internal Standard.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Area_Ratio_Tx / Area_Ratio_T0) * 100
-
-
Diagram 2: Experimental Workflow for Stability Assessment
This diagram outlines the key steps in the stability testing protocol described above.
Caption: Workflow for HPLC-based stability testing of this compound.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. studley.ai [studley.ai]
- 4. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 16799-05-6 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing Reactions with 3-Chlorophenethyl Bromide
Welcome to the technical support center for 3-Chlorophenethyl bromide (1-(2-bromoethyl)-3-chlorobenzene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and general reactivity of this compound.
Question: What are the primary reactive sites on this compound?
Answer: this compound possesses two distinct halogenated sites with different reactivities.
-
Alkyl Bromide: The bromoethyl group (-CH₂CH₂Br) is the most reactive site. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This site readily participates in Sɴ2 nucleophilic substitution and E2 elimination reactions.[1][2][3]
-
Aryl Chloride: The chlorine atom attached to the benzene ring is significantly less reactive towards classical nucleophilic substitution due to the strength of the C(sp²)-Cl bond. However, this site is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[4][5]
The key to successfully using this molecule is to leverage the differential reactivity of these two sites.
Question: Which site will react first in a typical nucleophilic substitution?
Answer: The alkyl bromide will react exclusively under standard nucleophilic substitution conditions (e.g., with hydroxides, cyanides, amines).[1][6] The C(sp³)-Br bond is weaker and more polarized than the C(sp²)-Cl bond, making it a much better electrophilic center for nucleophiles.[7] To engage the aryl chloride, you must employ a catalyst system, typically based on palladium, that can undergo oxidative addition into the C-Cl bond.
Question: What are the main competing side reactions I should be aware of?
Answer: The primary side reaction during nucleophilic substitution is elimination (E2) , especially when using strong, sterically hindered bases.[8] This reaction forms 3-chlorostyrene. To minimize this, use less hindered bases, employ milder reaction conditions, and consider using a catalyst system like Phase-Transfer Catalysis (PTC) that can often operate at lower temperatures.[9] In cross-coupling reactions, common side reactions include homo-coupling of the starting materials and dehalogenation.
Part 2: Troubleshooting Guide for Common Reactions
This section provides specific troubleshooting advice in a Q&A format for common experimental challenges.
Scenario 1: Nucleophilic Substitution Reactions (e.g., Alkylation, Cyanation)
Question: My nucleophilic substitution reaction has a very low yield. What is the most likely cause and how do I fix it?
Answer: Low yields in these reactions often stem from poor solubility of the nucleophilic salt (e.g., NaCN, KOAc) in the organic solvent, leading to a slow reaction rate. The reactants are in separate phases (solid/liquid or liquid/liquid) with minimal interaction.
Solution: Employ a Phase-Transfer Catalyst (PTC). A PTC, such as a quaternary ammonium or phosphonium salt, acts as a "detergent" to carry the nucleophilic anion from the solid or aqueous phase into the organic phase where the this compound is dissolved.[10][11] This dramatically accelerates the reaction rate.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow of Phase-Transfer Catalysis (PTC)."
Catalyst Selection Table:
| Catalyst Type | Common Examples | Recommended For | Key Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | General purpose, good for moderate temperatures (<100 °C).[10] | Can be "poisoned" by highly lipophilic leaving groups like iodide or tosylate.[12] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide | Higher temperature reactions (>100 °C) due to greater thermal stability.[10] | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6 | Activating alkali metal cations (like K⁺ in KF or KCN). | Often used at a lab scale; can be expensive.[10] |
| Polyethylene Glycols (PEGs) | PEG-400 | Inexpensive and effective for many applications. | Can sometimes complicate product purification.[13] |
Question: I am seeing a significant amount of 3-chlorostyrene as a byproduct. How can I favor substitution over elimination?
Answer: This indicates that the E2 elimination pathway is competing with the desired Sɴ2 substitution. This is favored by strong, bulky bases and higher temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Sɴ2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor substitution.
-
Choose a Weaker, Less Hindered Base: If a base is required, switch from a bulky base like potassium tert-butoxide to a less hindered one like potassium carbonate.
-
Use a PTC: As mentioned, PTC can facilitate the reaction under milder conditions, which inherently suppresses the elimination pathway.[9]
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) which is known to accelerate Sɴ2 reactions.[6]
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)
Question: My Suzuki coupling of the aryl chloride moiety is failing. I see only starting material. What should I check first?
Answer: The C(sp²)-Cl bond is notoriously difficult to activate. Failure is almost always related to the catalyst system (palladium precursor and ligand) or the reaction conditions.
Catalyst Troubleshooting Workflow:
Explanation of Causality:
-
Ligand Choice: The oxidative addition of a Pd(0) species into the strong C-Cl bond is the rate-limiting step.[14] Standard ligands like triphenylphosphine (PPh₃) are often not electron-donating enough to facilitate this. Bulky, electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition step.[4]
-
Base Choice: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[15] A sufficiently strong base is needed to form the more nucleophilic boronate species, which accelerates this transfer.[5]
Question: My Heck reaction is giving a mixture of trans and cis isomers, with low overall yield. How can I improve the selectivity and conversion?
Answer: The Heck reaction is generally highly stereoselective, favoring the trans product.[16] Poor selectivity and yield can point to issues with catalyst stability, base, or temperature.
Troubleshooting Steps:
-
Optimize the Base: A hindered amine base like triethylamine (Et₃N) is common, but inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be very effective, especially for less reactive halides like chlorides.[4][17]
-
Add a Phase-Transfer Catalyst: For reactions with inorganic bases that are insoluble in the organic solvent, adding a PTC like Tetrabutylammonium Bromide (TBAB) can significantly improve reaction rates and yields by facilitating the interaction between the base and the catalytic cycle intermediates.[18]
-
Ligand Selection: While some Heck reactions can be run "ligand-free" (often meaning the solvent or amine base acts as a weak ligand), using a phosphine ligand is generally more reliable. For aryl chlorides, a bulky, electron-rich phosphine like P(t-Bu)₃ is highly recommended to promote the initial oxidative addition.[4]
-
Temperature Control: While higher temperatures can increase the rate, they can also lead to catalyst decomposition. Find the optimal temperature where the reaction proceeds cleanly without significant catalyst degradation. For aryl chlorides, temperatures around 100-120 °C are often necessary.[4]
Part 3: Experimental Protocols
Protocol 1: PTC-Catalyzed Nucleophilic Substitution (Synthesis of 3-Chlorophenethylnitrile)
This protocol details the synthesis of 3-chlorophenethylnitrile from this compound using sodium cyanide and a phase-transfer catalyst.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene or Acetonitrile (solvent)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and toluene.
-
Aqueous Phase: In a separate beaker, dissolve sodium cyanide (1.2 eq) and TBAB (0.05 eq) in a minimal amount of deionized water.
-
Reaction Initiation: Add the aqueous solution to the stirring organic solution in the flask.
-
Heating: Heat the biphasic mixture to 70-80 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer twice with deionized water and once with saturated brine to remove residual cyanide and catalyst.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude nitrile by vacuum distillation or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol describes the coupling of the aryl chloride of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.06 eq)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask or similar reaction vessel under an inert atmosphere of nitrogen or argon. All reagents and solvents must be anhydrous.
-
Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 eq) and P(t-Bu)₃ (0.06 eq) in a small amount of the reaction solvent. Caution: P(t-Bu)₃ is pyrophoric and must be handled with care under an inert atmosphere.
-
Reaction Initiation: Add the anhydrous, degassed solvent to the flask containing the substrates and base, followed by the catalyst solution via syringe.
-
Heating: Heat the reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the base and palladium residues, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude biphenyl product by column chromatography on silica gel.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. cognitoedu.org [cognitoedu.org]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. savemyexams.com [savemyexams.com]
- 8. knockhardy.org.uk [knockhardy.org.uk]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 3-Chlorophenethyl Bromide
Welcome to the technical support center for 3-Chlorophenethyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging reagent. Here, we address common issues, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your desired synthetic outcomes, with a specific focus on mitigating unwanted elimination reactions.
Understanding the Challenge: Substitution vs. Elimination
This compound (ClC₆H₄CH₂CH₂Br) is a primary alkyl halide, a class of compounds that can undergo both nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The competition between these two pathways is a central challenge in its application. While the primary nature of the electrophilic carbon generally favors the SN2 mechanism, the presence of β-hydrogens opens the door for E2 elimination, leading to the formation of 3-chlorostyrene as an undesired byproduct.[1][2] This guide will equip you with the knowledge to strategically favor substitution.
Core Concepts at Play
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group. This pathway is favored by strong, non-bulky nucleophiles and is sensitive to steric hindrance.[2][3]
-
E2 (Bimolecular Elimination): A concerted reaction where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, simultaneously forming a double bond and expelling the bromide. This is favored by strong, sterically hindered bases and higher temperatures.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios encountered when working with this compound.
Q1: My reaction is producing a significant amount of 3-chlorostyrene. What's causing this and how can I fix it?
A1: The formation of 3-chlorostyrene is a clear indication that the E2 elimination pathway is competing with, or even dominating, your desired SN2 substitution. Several factors could be at play:
-
Your Nucleophile is Too Basic: Many strong nucleophiles are also strong bases. If your chosen reagent has high basicity, it will readily abstract a β-proton, leading to elimination.[6] For instance, alkoxides like sodium ethoxide are known to promote E2 reactions.[4]
-
The Reaction Temperature is Too High: Elimination reactions generally have a higher activation energy than substitution reactions.[8][9] Consequently, increasing the reaction temperature will favor the E2 pathway.[10][11]
-
Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even slightly below may be sufficient for many SN2 reactions with this substrate. If heating is necessary, do so cautiously and monitor the reaction closely for byproduct formation.
-
-
Your Solvent Choice is Promoting Elimination: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, effectively increasing its steric bulk and hindering its ability to attack the carbon center.[12] This can tip the balance in favor of elimination, where the base only needs to access a sterically accessible proton.[12]
Q2: I'm using a bulky nucleophile and getting low yields. Is steric hindrance the problem?
A2: Yes, steric hindrance is a critical factor in SN2 reactions.[3][15] this compound, while a primary alkyl halide, does have a phenyl group that can create some steric congestion. If your nucleophile is also large (e.g., t-butoxide), the backside attack required for an SN2 reaction becomes difficult.[16][17] This steric clash significantly slows down the substitution pathway, allowing the E2 reaction to become the major pathway.[1][18]
-
Solution: If your synthesis allows, choose a smaller nucleophile. If the bulky group is essential to your target molecule, you may need to consider a multi-step approach where a smaller nucleophile is first introduced, followed by subsequent modification.
Q3: Can I use a strong base to deprotonate a weakly acidic nucleophile in situ?
A3: This is a common strategy, but it must be approached with caution. For example, if you are using a thiol (RSH) as a nucleophile, you might add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the more nucleophilic thiolate (RS⁻). However, if you use a strong, sterically unhindered base like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt), you risk promoting the E2 elimination of this compound itself.
-
Solution: Use a non-nucleophilic, yet sufficiently strong, base to deprotonate your nucleophile. Alternatively, use a base that is also a good nucleophile for your desired reaction if applicable. For thiols, a mild base like potassium carbonate in a polar aprotic solvent is often a good choice.
Experimental Protocols
The following protocols are designed to maximize the yield of the SN2 substitution product while minimizing the E2 elimination byproduct.
Protocol 1: Azide Substitution (Synthesis of 1-(2-azidoethyl)-3-chlorobenzene)
This protocol utilizes sodium azide, an excellent nucleophile with low basicity, to favor the SN2 pathway.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cyanide Substitution (Synthesis of 3-(3-chlorophenyl)propanenitrile)
This protocol uses sodium cyanide, another strong nucleophile that is a relatively weak base.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in DMSO in a round-bottom flask.
-
Carefully add sodium cyanide to the solution (Caution: Cyanide is highly toxic).
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding the reaction mixture to a large volume of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Summary of Key Factors to Avoid Elimination
| Factor | To Favor SN2 (Substitution) | To Avoid E2 (Elimination) | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophile with low basicity (e.g., I⁻, N₃⁻, CN⁻, RS⁻)[1][7] | Avoid strong, bulky bases (e.g., t-BuOK) and strong, non-bulky bases (e.g., NaOEt)[1][4] | High basicity promotes proton abstraction, leading to elimination.[6] Steric hindrance on the nucleophile makes the attack on the electrophilic carbon difficult.[3][15] |
| Temperature | Lower temperatures (e.g., room temperature) | Avoid high temperatures | Elimination reactions have a higher activation energy and are favored by heat.[8][9][10] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone)[13][14] | Avoid polar protic (e.g., Ethanol, Water) | Polar aprotic solvents enhance nucleophilicity by not solvating the nucleophile, while polar protic solvents can hinder the nucleophile through hydrogen bonding.[12][14] |
| Substrate Structure | Primary alkyl halide (like this compound) | - | Primary substrates are less sterically hindered, favoring SN2.[2][3] |
Visualizing the Competing Pathways
The following diagram illustrates the competition between the SN2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways for this compound.
By carefully controlling the reaction conditions as outlined in this guide, researchers can effectively steer the reaction of this compound towards the desired substitution product, minimizing the formation of the elimination byproduct and ensuring the success of their synthetic endeavors.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. studley.ai [studley.ai]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 2phenylethyl bromide when heated with NaOEt elimination class 12 chemistry CBSE [vedantu.com]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. idc-online.com [idc-online.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. glasp.co [glasp.co]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Chapter 8 Notes [web.pdx.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 18. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Alkylating Efficiency of 3-Chlorophenethyl Bromide and Phenethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and medicinal chemistry, the strategic introduction of a phenethyl moiety can be a pivotal step in the construction of complex molecular architectures, particularly in the development of novel therapeutics. Phenethyl bromide has long served as a reliable and versatile alkylating agent for this purpose.[1] Its substituted analogue, 3-Chlorophenethyl bromide, offers an alternative with potentially modulated reactivity and utility. This guide provides an in-depth technical comparison of the alkylating efficiency of these two reagents, grounded in mechanistic principles and supported by a proposed experimental framework for direct comparison. As Senior Application Scientists, our goal is to not only present data but to also elucidate the underlying chemical principles that govern the observed reactivity, thereby empowering researchers to make informed decisions in their synthetic endeavors.
Core Chemical Properties
A foundational understanding of the physicochemical properties of both alkylating agents is essential for their effective application.
| Property | Phenethyl Bromide | This compound |
| CAS Number | 103-63-9 | 16799-05-6[2] |
| Molecular Formula | C₈H₉Br | C₈H₈BrCl[2] |
| Molecular Weight | 185.06 g/mol | 219.51 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Not specified, likely a liquid |
| Boiling Point | 220-221 °C | Not specified |
| Density | 1.355 g/cm³ | Not specified |
Mechanistic Considerations: The SN2 Pathway
The primary mechanism through which phenethyl bromides act as alkylating agents is the bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group.[3][4] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[3][5]
Factors Influencing SN2 Reactivity
Several key factors dictate the rate and efficiency of an SN2 reaction:
-
Substrate Structure: Steric hindrance around the reaction center can significantly impede the approach of the nucleophile, thereby slowing the reaction.[6]
-
Nucleophile Strength: A more potent nucleophile will attack the electrophilic carbon more readily, leading to a faster reaction.[7]
-
Leaving Group Ability: A better leaving group, one that is a stable anion, will facilitate the reaction.[7]
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[7]
Comparative Analysis of Alkylating Efficiency
The key difference between this compound and phenethyl bromide lies in the presence of a chlorine atom on the benzene ring in the meta position. This substituent exerts electronic effects that can influence the reactivity of the benzylic bromide.
Electronic Effects of the Chloro Substituent
The chlorine atom has two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond.[8] This deactivates the ring towards electrophilic substitution.[8]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the benzene ring through resonance, which increases electron density at the ortho and para positions.[8]
In the case of this compound, the chloro group is in the meta position relative to the ethyl bromide side chain. Therefore, the resonance effect does not directly influence the carbon chain. The dominant electronic effect will be the electron-withdrawing inductive effect. This withdrawal of electron density from the benzene ring will also be transmitted to the benzylic carbon, making it more electrophilic and thus, in principle, more susceptible to nucleophilic attack.
However, the effect of substituents on the rate of SN2 reactions at a benzylic carbon is not as straightforward as for electrophilic aromatic substitution. While an electron-withdrawing group can increase the electrophilicity of the carbon center, it can also destabilize the transition state.
A study on the elimination reactions of para-substituted 2-phenylethyl bromides provides a Hammett ρ value of +1.879.[8] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents. While this is for an E2 reaction, it suggests that electron-withdrawing groups can enhance the reactivity of the system. It is plausible that a similar, albeit potentially smaller, effect would be observed for an SN2 reaction at the benzylic position.
Steric Effects
The chloro substituent in the meta position is not expected to introduce significant steric hindrance to the backside attack of a nucleophile on the β-carbon of the ethyl bromide chain. Therefore, steric effects are unlikely to be a major differentiating factor in the alkylating efficiency of these two compounds.
Based on these considerations, it is hypothesized that This compound will be a slightly more reactive alkylating agent than phenethyl bromide in SN2 reactions due to the electron-withdrawing inductive effect of the chloro group.
Experimental Protocol for a Comparative Kinetic Study
To empirically determine and compare the alkylating efficiency of this compound and phenethyl bromide, a kinetic study is proposed. This protocol is designed to be a self-validating system, allowing for the direct comparison of reaction rates under identical conditions.
Objective
To determine the second-order rate constants for the N-alkylation of a model amine with this compound and phenethyl bromide.
Materials
-
This compound
-
Phenethyl bromide
-
Aniline (or another suitable primary amine)
-
Acetonitrile (anhydrous)
-
An internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Syringes
-
Gas chromatograph-mass spectrometer (GC-MS)
Kinetic Analysis Workflow
References
- 1. Self-Immolative System for Disclosure of Reactive Electrophilic Alkylating Agents: Understanding the Role of the Reporter Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-氯苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Chlorophenethyl Bromide
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of key reagents and intermediates is not merely a procedural formality; it is the bedrock of reproducible and reliable research. 3-Chlorophenethyl bromide, a versatile building block in the synthesis of a multitude of pharmaceutical compounds, is no exception. Its precise atomic connectivity and isomeric purity are critical to ensure the intended molecular architecture of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthetic pathways.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can provide a complete picture of a molecule's structure. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. This multi-faceted approach provides a self-validating system where the strengths of one technique compensate for the limitations of another. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for unambiguous identification. Furthermore, High-Performance Liquid Chromatography (HPLC) is indispensable for assessing isomeric purity.
This guide will dissect the application of each of these techniques, providing not just the "what" but the "why" behind the experimental choices, empowering you to not only replicate these methods but also to adapt and troubleshoot them for your specific needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. Electronegative atoms, like chlorine and bromine, deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield).
For this compound, we expect to see signals corresponding to the aromatic protons and the two methylene (-CH₂-) groups of the ethyl chain.
Expected ¹H NMR Spectrum of this compound:
A typical ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit the following key features:
-
Aromatic Region (δ 7.0-7.3 ppm): The four protons on the chlorinated benzene ring will appear as a complex multiplet. The meta-substitution pattern leads to distinct electronic environments for each proton, resulting in overlapping signals.
-
Methylene Group adjacent to Bromine (-CH₂Br, δ ~3.5 ppm): This group will appear as a triplet, as it is coupled to the adjacent methylene group (n+1 rule, 2+1=3). The high electronegativity of the bromine atom causes a significant downfield shift.
-
Methylene Group adjacent to the Aromatic Ring (Ar-CH₂-, δ ~3.1 ppm): This group will also appear as a triplet, being coupled to the other methylene group. It is shifted downfield due to the influence of the aromatic ring.
Experimental Data for this compound:
Published ¹H NMR data for this compound in CDCl₃ confirms these expectations, with signals reported at: δ 7.26-7.11 (m, 3H), 7.09-7.07 (m, 1H), 3.54 (t, 2H), and 3.12 (t, 2H)[1].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. As with ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
Expected ¹³C NMR Spectrum of this compound:
Based on established chemical shift ranges, the proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals:
-
Aromatic Carbons (δ 125-145 ppm): Six signals are expected for the six unique carbon atoms of the benzene ring. The carbon atom attached to the chlorine will be significantly influenced, as will the carbon attached to the ethyl group.
-
Aliphatic Carbons (δ 30-40 ppm): Two signals are expected for the two methylene carbons. The carbon attached to the bromine will be further downfield than the carbon attached to the aromatic ring.
Distinguishing Isomers with NMR
A crucial application of NMR is the differentiation of positional isomers. The substitution pattern on the benzene ring significantly alters the symmetry of the molecule, leading to distinct patterns in both ¹H and ¹³C NMR spectra.
| Isomer | Expected ¹H NMR Aromatic Pattern | Expected Number of ¹³C Aromatic Signals |
| 2-Chlorophenethyl bromide | Complex multiplet, more spread out due to the proximity of both substituents to some protons. | 6 |
| This compound | Complex multiplet. | 6 |
| 4-Chlorophenethyl bromide | Two doublets (an AA'BB' system), appearing as a more symmetrical pattern due to the plane of symmetry. | 4 |
The distinct symmetry of the para-isomer (4-Chlorophenethyl bromide) makes it readily distinguishable from the ortho- and meta-isomers by both ¹H and ¹³C NMR. While the ¹H NMR spectra of the ortho and meta isomers are both complex, subtle differences in their chemical shifts and coupling patterns can be used for differentiation, often aided by 2D NMR techniques like COSY and HSQC.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Isotopic Signature of this compound:
Chlorine has two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), while bromine also has two, ⁷⁹Br (~50%) and ⁸¹Br (~50%). This results in a distinctive pattern for the molecular ion peak (M⁺) in the mass spectrum of this compound. We expect to see a cluster of peaks at M, M+2, and M+4, with relative intensities reflecting the combined probabilities of the different isotopic combinations. The presence of this characteristic pattern is strong evidence for a molecule containing one chlorine and one bromine atom.[2]
Fragmentation Analysis:
Electron ionization (EI) mass spectrometry often causes fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways include:
-
Loss of a bromine radical (•Br): This would result in a significant peak at [M-79]⁺ and [M-81]⁺.
-
Loss of a chlorine radical (•Cl): This would result in peaks at [M-35]⁺ and [M-37]⁺.
-
Benzylic cleavage: Cleavage of the C-C bond between the two methylene groups to form a stable chlorobenzyl cation ([C₇H₆Cl]⁺) and a bromoethyl radical. The chlorobenzyl cation would also exhibit the characteristic 3:1 isotopic pattern for chlorine.
A representative mass spectrum of this compound can be found in the PubChem database, which shows a base peak that corresponds to the chlorotropylium ion, a common fragment for phenethyl derivatives.[1][3]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Functional Groups
FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Characteristic FTIR Absorptions for this compound:
The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:
-
C-H stretching (aromatic): Weak to medium bands just above 3000 cm⁻¹.[4][5]
-
C-H stretching (aliphatic): Medium to strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]
-
C=C stretching (aromatic): Medium, sharp bands in the 1450-1600 cm⁻¹ region.[4]
-
C-H bending (aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern. For a meta-disubstituted benzene ring, characteristic bands are expected.
-
C-Cl stretching: A strong band in the 600-800 cm⁻¹ region.
-
C-Br stretching: A strong band in the 500-600 cm⁻¹ region.
While the fingerprint region can be complex, the presence of bands in the expected regions for aromatic and aliphatic C-H bonds, as well as the C-Cl and C-Br stretches, provides corroborating evidence for the proposed structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Isomers
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, its primary role is to assess purity and to separate it from its positional isomers and other synthesis-related impurities.
Choosing the Right HPLC Method:
Given the non-polar nature of the chlorophenethyl bromide isomers, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).
For the separation of positional isomers, which often have very similar polarities, a column with a phenyl-based stationary phase can provide enhanced selectivity. The π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analytes can lead to better resolution of the isomers.
A Starting Point for Method Development:
A validated HPLC method for the separation of similar halogenated aromatic compounds can serve as an excellent starting point. A gradient elution with a mobile phase consisting of water and acetonitrile on a C18 or phenyl-hexyl column would be a logical initial approach. The detection wavelength can be set around 210-220 nm, where the benzene ring exhibits strong absorbance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to optimize its homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Data Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a standard 30-degree pulse.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 240 ppm, centered around 120 ppm.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the ¹H NMR signals.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector: Set to 250°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition: Inject 1 µL of the sample solution.
-
Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern. Compare the obtained spectrum with a reference spectrum from a database if available.
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Protocol 4: HPLC Analysis for Isomeric Purity
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of about 100 µg/mL.
-
HPLC System and Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition and Analysis: Run the sample and integrate the peak areas to determine the purity and the relative amounts of any isomeric impurities.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A multi-technique approach, leveraging the strengths of NMR, MS, FTIR, and HPLC, provides a robust and self-validating system for unambiguous identification and purity assessment. By understanding the principles behind each technique and following detailed experimental protocols, researchers can confidently verify the structure of this important synthetic building block, thereby upholding the integrity of their scientific endeavors.
References
- 1. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR [m.chemicalbook.com]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. 1-(2-Bromoethyl)-3-chlorobenzene | C8H8BrCl | CID 140140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
LC-MS analysis of 3-Chlorophenethyl bromide reaction products
An In-Depth Comparative Guide to the LC-MS Analysis of 3-Chlorophenethyl Bromide Reaction Products
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of reaction products is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This compound is a versatile reagent and building block, yet its reactivity can lead to a complex mixture of desired products, isomers, and process-related impurities. Ensuring the purity of the final active pharmaceutical ingredient (API) requires analytical methodologies that are not only sensitive and specific but also robust and reliable.
This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool for characterizing the reaction products of this compound. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are grounded in established analytical principles and field-proven experience to support researchers, scientists, and drug development professionals in making informed methodological decisions.
The Analytical Challenge: Characterizing this compound Reactions
This compound (C₈H₈BrCl) is an alkyl halide containing both chlorine and bromine. Its synthesis and subsequent reactions can introduce a variety of impurities. For instance, the synthesis from 3-chlorophenethyl alcohol may leave unreacted starting material or reagents like triphenylphosphine.[1] Reactions involving this alkylating agent can yield not only the target molecule but also side-products from elimination reactions or reactions with residual nucleophiles.
The primary analytical objectives are:
-
Confirmation of the desired product's identity.
-
Identification and Quantitation of process impurities and degradation products.
-
Monitoring reaction progress and completion.
LC-MS is exceptionally well-suited for these tasks due to its ability to separate complex mixtures and provide high-specificity mass data for structural elucidation.[2]
The Primary Method: Reversed-Phase LC-MS Analysis
Liquid chromatography coupled with mass spectrometry is the workhorse for impurity analysis in the pharmaceutical industry.[3][4] Its power lies in the synergy between the separation capabilities of LC and the sensitive, specific detection of MS.[2] For moderately polar and non-volatile compounds typical of this compound reaction products, a reversed-phase LC-MS method is the logical first choice.
Experimental Workflow: From Sample to Signal
The entire analytical process must be meticulously controlled to ensure data integrity. The workflow diagram below illustrates the key stages of the LC-MS analysis.
Caption: A comprehensive workflow for the LC-MS analysis of reaction mixtures.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, providing a robust starting point for method development.
I. Sample Preparation:
-
Accurately pipette 10 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. The choice of diluent should match the initial mobile phase conditions to ensure good peak shape.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove particulates that could clog the LC system.
II. LC-MS Instrumentation and Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) for high-resolution mass accuracy or a Triple Quadrupole for targeted quantification).
-
Rationale: UHPLC systems with sub-2 µm particle columns offer faster analysis times and higher resolution compared to traditional HPLC.[2] A TOF detector provides accurate mass data, which is crucial for identifying unknown impurities by determining their elemental composition.[4]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18 is a versatile reversed-phase chemistry suitable for a wide range of moderately polar compounds. The smaller particle size enhances separation efficiency.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is necessary to resolve compounds with a range of polarities, from polar starting materials to non-polar products. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and often improving peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading and peak distortion. |
| Ionization Mode | Electrospray (ESI), Positive | ESI is a soft ionization technique suitable for polar and moderately polar molecules. Positive mode is chosen to form protonated molecules [M+H]⁺.[6] |
| MS Scan Range | 100 - 1000 m/z | A wide scan range to capture the molecular ions of expected products and potential dimeric impurities. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ionization. |
III. Data Analysis and Interpretation:
-
Identify the Product Peak: The desired product peak should be identified based on its retention time and expected mass-to-charge ratio (m/z). For a hypothetical product where a nucleophile (Nu-H) displaces the bromine from this compound (MW: 219.51), the expected [M+H]⁺ ion would be calculated accordingly.
-
Confirm with Isotopic Patterns: The presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) in a molecule creates a highly characteristic isotopic pattern in the mass spectrum.[7] The starting material, this compound, will exhibit a distinctive cluster of peaks for its molecular ion, which is invaluable for confirmation.
-
Characterize Impurities: Analyze smaller peaks in the chromatogram. Extract their mass spectra to identify potential side-products (e.g., elimination products) or unreacted starting materials. High-resolution mass spectrometry allows for the determination of elemental formulas, greatly aiding in the structural elucidation of unknowns.[4]
Understanding Fragmentation for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming structure. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
Caption: A simplified diagram showing desired substitution vs. a common elimination side-reaction.
For this compound, a key fragmentation pathway involves the loss of the bromine radical due to the relative weakness of the C-Br bond.[8] Another common fragmentation for phenethyl compounds is cleavage of the bond between the two ethyl carbons, leading to a stable tropylium-like ion.
Performance Comparison: LC-MS vs. GC-MS
While LC-MS is a powerful tool, it is essential to understand its performance relative to other techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a strong alternative, particularly for volatile and thermally stable compounds like alkyl halides.[9][10]
| Feature | LC-MS | GC-MS | Rationale & Justification |
| Applicability | Broad; excellent for polar, non-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. | This compound itself is suitable for GC. However, many of its reaction products (e.g., with polar nucleophiles) are non-volatile, making LC-MS more broadly applicable without extra steps.[9][11] |
| Sensitivity | High (pg to fg range) | Very High (pg to fg range) | Both techniques offer excellent sensitivity. GC-MS can sometimes provide lower detection limits for small, volatile analytes.[9] |
| Sample Prep. | Simple (typically "dilute and shoot"). | Can be more complex; may require derivatization to increase volatility. | The simplicity of LC-MS sample preparation is a significant advantage for high-throughput screening.[2] |
| Separation | Based on polarity and interaction with stationary/mobile phases. | Based on boiling point and volatility. | GC columns typically offer higher separation efficiency (more theoretical plates) than LC columns, which can be advantageous for resolving closely related isomers.[10] |
| Ionization | Soft ionization (ESI, APCI) preserves the molecular ion. | Hard ionization (Electron Ionization - EI) causes extensive fragmentation. | ESI in LC-MS provides clear molecular weight information, which is critical for identifying unknowns. EI in GC-MS provides a reproducible "fingerprint" spectrum that is excellent for library matching but may not show a molecular ion.[12] |
| Impurity Scope | Can detect a wide range of impurities, including salts and very polar compounds. | Limited to impurities that are volatile enough to pass through the GC column. | LC-MS is superior for comprehensive profiling of unknown reaction mixtures that may contain non-volatile components.[3] |
-
For a known, volatile analyte like this compound itself, GC-MS is an excellent, high-resolution choice.[9]
-
For the analysis of its diverse reaction products , which often involves the addition of larger, more polar, and non-volatile functional groups, LC-MS is the superior and more versatile platform. Its ability to handle a wider range of compound polarities with minimal sample preparation makes it the preferred method in a drug development setting.[2]
Final Synthesis for the Practicing Scientist
The selection of an analytical method is a critical decision driven by the specific questions being asked. For the comprehensive analysis of this compound reaction products, LC-MS offers an unparalleled combination of broad applicability, high sensitivity, and rich informational output. The provided protocol serves as a robust starting point, grounded in the fundamental principles of chromatography and mass spectrometry.
By understanding the causality behind each parameter—from the choice of a C18 column to the use of formic acid and ESI positive mode—scientists can troubleshoot issues effectively and adapt the method to their specific reaction chemistry. The characteristic isotopic signatures of chlorine and bromine are powerful confirmatory tools that should be leveraged in spectral interpretation. While GC-MS remains a valuable technique for certain applications, the versatility of LC-MS solidifies its role as the primary analytical tool for navigating the complexities of pharmaceutical reaction analysis.
References
- 1. This compound, 97% | 16799-05-6 [chemicalbook.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lcms.cz [lcms.cz]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3-Chlorophenethyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and complex organic molecules, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and developmental success. For a versatile reagent such as 3-Chlorophenethyl bromide, a precursor in various synthetic pathways, the presence of even minor impurities can have cascading effects, leading to unforeseen side reactions, diminished yields, and compromised biological activity in downstream applications.[1] This guide, born from extensive experience in analytical chemistry, provides an in-depth, objective comparison of the primary analytical methodologies for determining the purity of synthesized this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparative analysis to empower researchers in selecting the most appropriate technique for their specific needs.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with a comprehensive understanding of the potential impurities that can arise during synthesis. The common routes to this compound provide a roadmap for anticipating these unwanted components.
One prevalent synthetic pathway involves the bromination of 3-chlorophenethyl alcohol. This reaction, typically employing reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), is an SN2 nucleophilic substitution.[2] Another route is the reduction of a ketone, such as the bromination of 3'-chloroacetophenone followed by reduction.[3][4][5]
Based on these synthetic routes, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most common impurities are residual starting materials, such as 3-chlorophenethyl alcohol or 3'-chloroacetophenone.[4][6]
-
Reagent-Related Byproducts: Depending on the reagents used, byproducts can form. For instance, the use of PBr₃ can lead to the formation of phosphorous acid byproducts.
-
Over-brominated or Under-brominated Species: Incomplete or overly aggressive bromination can result in the presence of starting material or di-brominated byproducts.
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers of this compound could potentially form, although this is less common with the directed syntheses mentioned.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps are almost always present to some extent.
The ability to detect and quantify these diverse potential impurities is the primary challenge for any analytical method.
The Analytical Gauntlet: A Head-to-Head Comparison of Purity Assessment Techniques
We will now explore the application of GC, HPLC, and qNMR for the purity assessment of a hypothetical batch of synthesized this compound. Each method offers a unique lens through which to view the purity of the compound.
Gas Chromatography (GC): The Volatility Virtuoso
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[7] For a compound like this compound, which has a reasonable vapor pressure, GC is an excellent choice for detecting volatile impurities.
The "Why": Causality in GC Method Design
Our choice of a GC method with a Flame Ionization Detector (FID) is deliberate. The FID is a robust, near-universal detector for hydrocarbons, offering a response that is proportional to the mass of carbon entering the flame.[8] This makes it well-suited for quantitative analysis without the need for a specific reference standard for every single impurity, allowing for an "area percent" estimation of purity. The choice of a mid-polarity capillary column, such as a DB-5 or equivalent, provides good separation for a wide range of aromatic and halogenated compounds.[9]
Experimental Protocol: GC-FID Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 1 mL of high-purity dichloromethane.
Data Presentation: Hypothetical GC-FID Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area % | Identification Rationale |
| 1 | 5.21 | Dichloromethane | - | Solvent peak |
| 2 | 8.95 | 3-Chlorophenethyl alcohol | 0.45 | Unreacted starting material |
| 3 | 10.32 | This compound | 99.23 | Main product |
| 4 | 11.58 | Isomeric Impurity (e.g., 2- or 4-isomer) | 0.15 | Potential byproduct |
| 5 | 13.89 | Dibrominated byproduct | 0.17 | Over-bromination byproduct |
GC Workflow Diagram
Caption: Workflow for GC-FID purity assessment.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used technique in the pharmaceutical industry for purity assessment due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7]
The "Why": Causality in HPLC Method Design
A reversed-phase HPLC method with UV detection is the logical choice for this compound.[10][11] The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic analyte, while a mobile phase of acetonitrile and water allows for the effective elution and separation of components with varying polarities.[12] UV detection is ideal as the aromatic ring of the analyte and related impurities provides strong chromophores. Gradient elution is chosen to ensure that both more polar (e.g., 3-chlorophenethyl alcohol) and less polar (e.g., dibrominated species) impurities are effectively separated and eluted within a reasonable timeframe.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.
Data Presentation: Hypothetical HPLC-UV Analysis of this compound
| Peak No. | Retention Time (min) | Component | Area % | Identification Rationale |
| 1 | 4.12 | 3-Chlorophenethyl alcohol | 0.48 | Unreacted starting material (more polar, elutes earlier) |
| 2 | 9.87 | This compound | 99.19 | Main product |
| 3 | 11.23 | Isomeric Impurity (e.g., 2- or 4-isomer) | 0.16 | Potential byproduct |
| 4 | 14.56 | Dibrominated byproduct | 0.17 | Over-bromination byproduct (less polar, elutes later) |
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV purity assessment.
Quantitative NMR (qNMR): The Absolute Standard
Quantitative NMR stands apart from chromatographic techniques as it is not a separative method. Instead, it provides a direct measure of the molar concentration of an analyte relative to a certified internal standard.[13][14] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] This allows for the determination of absolute purity, a significant advantage over the relative purity provided by area percent calculations in chromatography.[16]
The "Why": Causality in qNMR Method Design
The selection of an appropriate internal standard is paramount for accurate qNMR.[17][18][19] The standard must be of high purity, stable, soluble in the same deuterated solvent as the analyte, and possess at least one signal that is well-resolved from any analyte or impurity signals.[20] For this compound, maleic acid is an excellent choice. Its two olefinic protons give a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free of signals from aromatic compounds.[19] Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent for its excellent solvating power for both the analyte and the internal standard.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.5%).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the internal standard (m_std) into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) approximately 20 mg of the synthesized this compound (m_analyte) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply an exponential line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved singlet of the maleic acid internal standard and a well-resolved signal from the analyte (e.g., the triplet corresponding to the -CH₂Br protons).
-
Data Presentation: Hypothetical qNMR Analysis of this compound
-
Analyte Signal: Triplet at ~3.7 ppm (-CH₂Br), Integral (I_analyte) = 2.00, Number of Protons (N_analyte) = 2.
-
Standard Signal: Singlet at ~6.3 ppm (=CH), Integral (I_std) = 2.05, Number of Protons (N_std) = 2.
-
Analyte Mass (m_analyte): 20.15 mg
-
Standard Mass (m_std): 10.05 mg
-
Analyte Molecular Weight (MW_analyte): 219.51 g/mol
-
Standard Molecular Weight (MW_std): 116.07 g/mol
-
Standard Purity (P_std): 99.8%
Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
P_analyte (%) = (2.00 / 2.05) * (2 / 2) * (219.51 / 116.07) * (10.05 / 20.15) * 99.8% = 91.8%
This absolute purity value is significantly different from the area percent values obtained by chromatography, as it accounts for non-UV active or non-volatile impurities that would be invisible to those methods.
qNMR Workflow Diagram
Caption: Workflow for absolute purity determination by qNMR.
Comparative Summary and Concluding Remarks
The choice of an analytical method for purity assessment is not a one-size-fits-all decision. Each technique offers a unique set of advantages and limitations that must be weighed against the specific requirements of the analysis.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction. | Separation based on partitioning between mobile and stationary phases. | Molar ratio determination based on signal integration. |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass Fraction) |
| Strengths | Excellent for volatile impurities and residual solvents. High resolution. | Highly versatile for a wide range of compounds. Well-established and robust. | Provides absolute purity without a specific analyte standard. Non-destructive. Provides structural information. |
| Limitations | Only for volatile/semi-volatile compounds. Thermal degradation possible. | Impurities must have a UV chromophore. Relative response factors can vary. | Lower sensitivity than chromatography. Requires a certified internal standard. Potential for signal overlap. |
| Best For | Detecting residual solvents and volatile byproducts. | Routine quality control and purity profiling of the main component and non-volatile impurities. | Obtaining a highly accurate, absolute purity value. Characterizing reference standards. |
By understanding the strengths and weaknesses of each of these powerful analytical tools, and by carefully considering the potential impurities arising from the synthetic route, researchers and drug development professionals can approach the critical task of purity assessment with the scientific rigor and confidence necessary to advance their work.
References
- 1. (2-Bromoethyl)benzene | 103-63-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-CHLOROPHENACYL BROMIDE | 41011-01-2 [chemicalbook.com]
- 4. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Chlorophenethyl alcohol 98 5182-44-5 [sigmaaldrich.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chemicke-listy.cz [chemicke-listy.cz]
- 9. agilent.com [agilent.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. enovatia.com [enovatia.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to the Biological Activity of 3-Chlorophenethyl Bromide Derivatives and Their Analogs
This guide provides an in-depth comparison of the biological activities of compounds derived from 3-Chlorophenethyl bromide and their structural analogs. Moving beyond a simple recitation of data, we will delve into the structure-activity relationships (SAR) that govern their effects, providing field-proven insights into the experimental choices and methodologies that underpin these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of chemical modifications on the biological profile of phenethylamine scaffolds.
Introduction: The Phenethylamine Scaffold and the Influence of Halogenation
The 2-phenethylamine (PEA) motif is a cornerstone in medicinal chemistry, forming the backbone of many endogenous catecholamines like dopamine and norepinephrine, which are critical for regulating mood, voluntary movement, and stress responses. Due to its inherent biological relevance, the PEA scaffold is a frequent starting point for the development of novel therapeutics.
This compound (meta-chlorophenethyl bromide) serves as a versatile chemical intermediate for synthesizing a wide array of these PEA derivatives. Its reactivity, stemming from the ethyl bromide group, allows for nucleophilic substitution, enabling the attachment of various functional groups, particularly amines. The chlorine atom on the phenyl ring is not merely a passive substituent; its strategic placement significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The incorporation of chlorine can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of a compound to its biological target. This guide will explore how modifications to this chlorinated scaffold, particularly in comparison to other halogenated and non-halogenated analogs, dictate their pharmacological effects.
Comparative Biological Activity: Toxicity and CNS Effects
A critical aspect of drug development is understanding a compound's toxicity and its effects on the central nervous system (CNS). Studies on halogenated phenylethylamine analogs provide a clear illustration of how subtle changes to the molecular structure can dramatically alter these properties.
Acute Toxicity in Murine Models
Research conducted on Swiss male albino mice demonstrates that halogenation at the para-position of the phenylethylamine ring significantly increases acute toxicity compared to the parent, non-halogenated compound. The median lethal dose (LD50) is a standard measure of acute toxicity, representing the dose required to be lethal for 50% of a test population. As shown in the table below, the para-halogenated analogs are considerably more toxic than the unsubstituted phenylethylamine (PEA).
| Compound | Substituent | LD50 (mg/kg; x ± SEM) | Relative Toxicity vs. PEA |
| Phenylethylamine (PEA) | None | 226.7 ± 4.4 | 1.00 (Reference) |
| p-Fluoro-PEA | para-Fluoro | 136.7 ± 1.7 | ~1.66x more toxic |
| p-Bromo-PEA | para-Bromo | 145.0 ± 2.9 | ~1.56x more toxic |
| p-Chloro-PEA | para-Chloro | 146.7 ± 1.7 | ~1.55x more toxic |
| p-Iodo-PEA | para-Iodo | 153.3 ± 1.7 | ~1.48x more toxic |
| Data synthesized from acute toxicity studies in mice. |
The data clearly indicates that the presence of a halogen at the para-position enhances toxicity, with the fluoro-substituted analog being the most potent in this regard. While this specific study focused on para-substituted compounds, the principles of altered electronic properties and metabolic stability conferred by the halogen are broadly applicable when considering isomers like the meta-substituted derivatives of this compound.
Behavioral and Central Nervous System (CNS) Effects
Beyond toxicity, these structural modifications profoundly impact the behavioral profiles of the compounds. In mice, many phenylethylamine derivatives increase locomotor activity and can produce hyperexcitability, fighting, and other stereotyped behaviors. These effects are believed to be mediated by catecholaminergic mechanisms, involving neurotransmitters like dopamine and norepinephrine.
When comparing various analogs, a graded response is observed. The parent PEA is a potent stimulator of locomotor activity. Halogenated analogs, including p-Cl-PEA and p-Br-PEA, also increase locomotor activity, though they fall within a spectrum of potency. In one study, the order of increasing activity was listed as p-Cl-, p-Br-, and then p-F-PEA, all of which were less potent than PEA itself or amphetamine. These findings are critical for drug development, as they suggest that specific halogen substitutions can be used to modulate the desired CNS effects while managing potential toxicity. The effects of these compounds were shown to be enhanced by pretreatment with a monoamine oxidase inhibitor (pargyline) and suppressed by agents that deplete or block catecholamines (reserpine or haloperidol), confirming their mechanism of action through these pathways.
Structure-Activity Relationship (SAR) Insights
The experimental data reveals key SAR trends:
-
Halogenation Increases Potency: The presence of a halogen on the phenyl ring generally increases biological potency, as evidenced by the lower LD50 values of halogenated PEAs compared to the parent compound. This is likely due to altered lipophilicity, which can affect absorption and distribution, and changes in metabolic stability.
-
Halogen Type and Position Matter: The specific halogen and its position on the ring (ortho, meta, or para) fine-tune the activity. While the available comparative data focuses on para-isomers, it establishes a clear principle that both electronegativity and atomic size of the halogen influence the interaction with biological targets. For example, in a separate study on dienyl sulphonyl fluorides, the position of a chloro or bromo substituent had a significant impact on enzyme inhibition, with ortho-substitution being most effective.
-
Beyond Halogenation: Other substitutions, such as methylation, also modulate activity. However, with the exception of α-methylation (which produces amphetamine), these changes often result in more modest shifts in toxicity compared to halogenation.
The synthesis of derivatives from a precursor like this compound allows for systematic exploration of these SAR principles.
Caption: General synthetic workflow for producing phenethylamine analogs from this compound.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxicity and in vivo effects of novel compounds, representing cornerstone assays in preclinical drug development.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine a compound's toxicity against cultured cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human cell lines.
Pillars of a Self-Validating System:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells establish the baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to confirm that the assay can detect cell death.
-
Selectivity Assessment: The assay should be run on both a cancer cell line (e.g., K562, human chronic myeloid leukemia) and a normal, non-cancerous cell line (e.g., L02, human normal hepatocyte) to determine if the compound is selectively toxic to cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., K562 and L02) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol: In Vivo Acute Toxicity and Behavioral Assessment
This protocol outlines a procedure to determine the acute toxicity (LD50) and observe the behavioral effects of a compound in a murine model, based on established methodologies.
Objective: To determine the LD50 and characterize the CNS effects of test compounds following intraperitoneal administration in mice.
Pillars of a Self-Validating System:
-
Vehicle Control Group: A group of animals receives only the vehicle (e.g., saline) to control for effects of the injection and handling.
-
Dose-Response Evaluation: Multiple dose levels are tested to establish a clear relationship between the dose and the observed effect (both lethal and behavioral).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The number of animals should be minimized, and any signs of severe distress should lead to humane euthanasia.
Caption: Experimental workflow for assessing acute toxicity and CNS effects in a murine model.
Step-by-Step Methodology:
-
Animal Model: Use adult male Swiss albino mice (e.g., 10-12 weeks old), housed in groups with free access to food and water. Allow for at least one week of acclimation to the facility.
-
Group Assignment: Randomly assign animals to different treatment groups (n=6-10 per group), including a vehicle control group and at least 5 dose levels of the test compound.
-
Dose Preparation and Administration: Dissolve the compound in a suitable vehicle (e.g., saline). Administer the assigned dose via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately after injection, place the mice in observation cages. For the next 1-4 hours, trained observers should record the incidence and severity of specific behaviors, such as increased locomotor activity, sniffing, head weaving, fighting, jumping, and convulsions.
-
Acute Toxicity Assessment: Monitor the animals for mortality over a 24-hour period.
-
Data Analysis: Calculate the LD50 value using a statistical method such as the probit analysis. Analyze behavioral scores using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Conclusion and Future Directions
The biological activity of compounds derived from this compound is profoundly influenced by their chemical structure. Comparative data demonstrates that halogenation, particularly on the phenyl ring, is a powerful strategy for modulating potency, toxicity, and CNS effects. The phenylethylamine analogs exhibit a clear structure-activity relationship where the type and position of the halogen substituent can fine-tune the pharmacological profile. This principle is fundamental to modern drug discovery, where chemists aim to maximize therapeutic effects while minimizing adverse reactions.
Future research should focus on synthesizing and evaluating a broader range of isomers (including ortho- and meta-substituted analogs) and derivatives to build a more comprehensive SAR model. Investigating their effects on a wider array of biological targets, such as specific G-protein coupled receptors or ion channels, could uncover novel therapeutic applications for this versatile chemical class.
A Comparative Guide to the Synthesis of 3-Chlorophenethyl Bromide for the Modern Research Laboratory
For the discerning researcher, scientist, and drug development professional, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project execution. 3-Chlorophenethyl bromide, a versatile building block in the construction of a multitude of pharmaceutical and bioactive molecules, is a compound of significant interest. This guide provides an in-depth comparative analysis of four distinct synthetic routes to this valuable intermediate. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of each pathway, offering field-proven insights to inform your synthetic strategy. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure technical accuracy and reproducibility.
At a Glance: A Comparative Overview of Synthetic Strategies
To aid in the rapid assessment of the most suitable route for your specific needs, the following table summarizes the key attributes of each synthetic pathway. The data presented is a synthesis of reported yields for analogous transformations and expert evaluation of the practical considerations for each route.
| Parameter | Route 1: Bromination of 3-Chlorophenethyl Alcohol | Route 2: Sandmeyer Reaction of 3-Chlorophenethylamine | Route 3: From 3-Chlorophenylacetic Acid | Route 4: Anti-Markovnikov Hydrobromination of 3-Chlorostyrene |
| Starting Material | 3-Chlorophenethyl alcohol | 3-Chlorophenethylamine | 3-Chlorophenylacetic acid | 3-Chlorostyrene |
| Key Transformations | Nucleophilic Substitution (SN2) | Diazotization, Radical-Nucleophilic Aromatic Substitution | Reduction, Nucleophilic Substitution | Radical Addition |
| Common Reagents | Phosphorus tribromide (PBr₃) | NaNO₂, HBr, CuBr | Borane dimethyl sulfide (BH₃·SMe₂), PBr₃ | HBr, Azobisisobutyronitrile (AIBN) |
| Estimated Yield | High | Moderate to High | Good (over two steps) | High |
| Key Advantages | High yield, clean reaction, readily available starting material. | Utilizes a common and powerful transformation for aromatic amines. | Avoids handling of potentially unstable diazonium salts. | Direct, atom-economical, and scalable. |
| Key Disadvantages | PBr₃ is corrosive and moisture-sensitive. | Diazonium intermediates can be unstable; potential for side reactions. | Two-step process, requires handling of borane reagents. | Requires a radical initiator and careful control of reaction conditions to ensure regioselectivity. |
| Scalability | Good | Moderate | Good | Excellent |
| Safety Concerns | PBr₃ is corrosive. | Diazonium salts can be explosive if isolated. | Borane reagents are flammable. | HBr is corrosive; radical initiators can be thermally sensitive. |
Synthetic Route Diagrams
The following diagrams provide a visual representation of the chemical transformations for each of the described synthetic routes.
In-Depth Analysis of Synthetic Routes
Route 1: Bromination of 3-Chlorophenethyl Alcohol
This classical approach is often a reliable choice for the conversion of primary alcohols to their corresponding bromides. The use of phosphorus tribromide (PBr₃) is a standard and high-yielding method.[1][2]
Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[3] The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is subsequently displaced by the bromide ion in a backside attack on the adjacent carbon atom. This mechanism typically results in an inversion of stereochemistry if the alcohol is chiral.
Experimental Protocol (Analogous Transformation): While a specific protocol for 3-chlorophenethyl alcohol is not readily available, the following general procedure for the bromination of a primary alcohol with PBr₃ can be adapted.[4]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorophenethyl alcohol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq., as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Discussion: This route is attractive due to its typically high yields and the clean nature of the SN2 reaction, which minimizes the formation of rearrangement byproducts.[5] However, PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with care in a well-ventilated fume hood.[2]
Route 2: The Sandmeyer Reaction of 3-Chlorophenethylamine
The Sandmeyer reaction is a powerful tool in aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halides.[6][7] This route would begin with the diazotization of 3-chlorophenethylamine, followed by treatment with a copper(I) bromide salt.
Mechanistic Insight: The reaction begins with the formation of a diazonium salt from the amine using nitrous acid (generated in situ from sodium nitrite and a strong acid).[8] The diazonium salt is then treated with a copper(I) salt, which catalyzes a single-electron transfer to the diazonium species, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide species formed in the process, regenerating the copper(I) catalyst and yielding the desired aryl bromide.
Experimental Protocol (Analogous Transformation): The following is a general procedure for a Sandmeyer bromination that can be adapted for 3-chlorophenethylamine.[9]
-
In a flask, dissolve 3-chlorophenethylamine (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, approx. 3 eq.).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to complete the diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Discussion: The Sandmeyer reaction is a versatile method, but the stability of the diazonium salt is a critical factor.[10] These intermediates are often unstable and can be explosive if isolated; therefore, they are typically generated and used in situ at low temperatures. The yields can be variable depending on the substrate and reaction conditions.
Route 3: From 3-Chlorophenylacetic Acid
This two-step approach involves the reduction of the carboxylic acid to the corresponding alcohol, followed by its conversion to the bromide. This route offers an alternative starting point and avoids the use of potentially unstable diazonium salts.
Mechanistic Insight: The first step is the reduction of the carboxylic acid. While sodium borohydride is generally not effective for reducing carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes are suitable. Borane dimethyl sulfide (BH₃·SMe₂) is a convenient and selective reagent for this transformation.[11] The second step is the bromination of the resulting primary alcohol, as described in Route 1.
Experimental Protocol (Analogous Transformation): The following procedure is based on the reduction of a similar substituted phenylacetic acid.
-
Step 1: Reduction of 3-Chlorophenylacetic Acid
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-chlorophenylacetic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, approx. 1.5 eq.) in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield crude 3-chlorophenethyl alcohol, which can be used in the next step without further purification.
-
-
Step 2: Bromination of 3-Chlorophenethyl Alcohol Follow the procedure outlined in Route 1 .
Discussion: This route is a solid choice, particularly if 3-chlorophenylacetic acid is a more readily available or cost-effective starting material. The reduction with borane complexes is generally high-yielding and selective. However, it is a two-step process, which may be less desirable from a process efficiency standpoint. Borane reagents are also flammable and must be handled with appropriate care.
Route 4: Anti-Markovnikov Hydrobromination of 3-Chlorostyrene
This route represents a direct and atom-economical approach to this compound. The anti-Markovnikov addition of hydrogen bromide across the double bond of 3-chlorostyrene is achieved under radical conditions.[12]
Mechanistic Insight: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, the reaction proceeds via a free-radical chain mechanism.[13][14] The initiator generates a bromine radical from HBr. This bromine radical then adds to the less substituted carbon of the styrene double bond to form the more stable benzylic radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and regenerate a bromine radical, thus propagating the chain reaction. This regioselectivity is opposite to the Markovnikov addition that would occur under ionic conditions.
Experimental Protocol (Analogous Transformation): The following is a general procedure for the anti-Markovnikov hydrobromination of an olefin, which can be adapted for 3-chlorostyrene.[15][16]
-
In a suitable flask, dissolve 3-chlorostyrene (1.0 eq.) in a non-polar solvent such as toluene or hexane.
-
Add a catalytic amount of a radical initiator, such as AIBN (e.g., 0.05-0.1 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble hydrogen bromide gas through the solution or add a saturated solution of HBr in a suitable solvent (e.g., acetic acid or toluene) dropwise.
-
Stir the reaction at 0 °C for several hours, monitoring its progress by TLC or GC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Discussion: This method is highly efficient and scalable. The anti-Markovnikov selectivity is typically very high when the reaction is performed under appropriate radical conditions.[16] The main considerations are the handling of corrosive HBr gas and the use of a radical initiator, which may require specific safety precautions.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound will ultimately depend on the specific requirements of the research project, including the availability and cost of starting materials, the required scale of the synthesis, and the available laboratory equipment and safety infrastructure.
-
For high-yield, laboratory-scale synthesis with a readily available starting alcohol, Route 1 (Bromination of 3-Chlorophenethyl Alcohol) is an excellent and reliable choice.
-
When starting from an aromatic amine, Route 2 (Sandmeyer Reaction) offers a classic and powerful transformation, though careful control of reaction conditions is paramount.
-
If 3-chlorophenylacetic acid is the preferred starting material, Route 3 provides a robust two-step sequence, avoiding the use of diazonium intermediates.
-
For a direct, scalable, and atom-economical synthesis, Route 4 (Anti-Markovnikov Hydrobromination) is likely the most efficient and modern approach, provided the necessary precautions for handling HBr and radical initiators are taken.
By carefully considering the mechanistic principles and practical aspects of each route presented in this guide, researchers can make an informed decision to select the most appropriate synthetic strategy for their specific needs, ensuring the efficient and successful preparation of this compound.
References
- 1. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic Sandmeyer Bromination | Semantic Scholar [semanticscholar.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 13. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Chlorophenethyl Bromide
Introduction: The Strategic Importance of 3-Chlorophenethyl Bromide in Drug Discovery
In the intricate world of pharmaceutical development, the success of a drug candidate is profoundly influenced by the quality of its constituent chemical building blocks. This compound (1-(2-bromoethyl)-3-chlorobenzene) is a vital intermediate, serving as a cornerstone for the synthesis of a multitude of more complex and biologically active molecules.[1] Its bifunctional nature, featuring a reactive alkyl bromide for nucleophilic substitution and a chlorinated aromatic ring, makes it a versatile scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.[2]
The reliability of any synthetic route is not merely a matter of yield; it is a question of purity, reproducibility, and a deep understanding of the potential impurity profile. A poorly validated synthetic method can introduce unknown variables that compromise biological assays, lead to costly downstream purification challenges, and, in the worst-case scenario, derail a promising drug development program.
This guide provides an in-depth comparison of viable synthetic methodologies for this compound. We will dissect the mechanistic underpinnings of each approach, select an optimal method based on field-proven criteria, and present a rigorous, step-by-step protocol for its execution and subsequent analytical validation. This document is designed for researchers, process chemists, and drug development professionals who require not just a recipe, but a comprehensive understanding of how to produce and validate this critical chemical intermediate with the highest degree of scientific integrity.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct chemical pathways. The choice of method is a critical decision, balancing factors such as the availability and cost of starting materials, reaction scalability, and, most importantly, the purity profile of the final product. Here, we compare two primary, logically sound approaches: direct bromination of a precursor alcohol and the Sandmeyer reaction from a corresponding amine.
Method A: Nucleophilic Substitution of 3-Chlorophenethyl Alcohol
This is a classical and straightforward approach involving the conversion of a primary alcohol to an alkyl bromide. The reaction typically employs a strong brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
-
Mechanism: The hydroxyl group is protonated (with HBr) or activated by PBr₃ to form a good leaving group (H₂O or HOPBr₂). The bromide ion then acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction. The choice of a non-aqueous system with PBr₃ can minimize side reactions like ether formation.
Method B: The Sandmeyer Reaction of 3-Chlorophenethylamine
The Sandmeyer reaction is a powerful transformation for converting primary aromatic amines into a wide variety of functional groups, including halides.[3][4] This multi-step, one-pot process involves the formation of a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[5][6]
-
Mechanism: The primary amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. A single electron transfer from the copper(I) catalyst to the diazonium salt generates a diazo radical and copper(II).[4] This radical rapidly loses nitrogen gas (N₂) to form an aryl radical, which then abstracts a bromine atom from the copper(II) bromide, yielding the final product and regenerating the copper(I) catalyst.[4]
Head-to-Head Comparison
| Parameter | Method A: From Alcohol | Method B: Sandmeyer Reaction | Rationale & Justification |
| Starting Material | 3-Chlorophenethyl Alcohol | 3-Chlorophenethylamine | Both are commercially available, but the amine is often a precursor in larger synthetic schemes, making the Sandmeyer route more integrated. |
| Reaction Specificity | Good. Less prone to aromatic substitution. | Excellent. The reaction is highly specific to the amino group, avoiding unwanted ring halogenation. | The Sandmeyer reaction's specificity is a significant advantage, particularly for complex substrates where side reactions are a concern.[3] |
| Reaction Conditions | Can require harsh reagents (PBr₃) and anhydrous conditions. | Requires strict low-temperature control (0-5 °C) for the diazotization step. | The need for precise temperature control in the Sandmeyer reaction is critical to prevent the premature decomposition of the diazonium salt. |
| Potential Impurities | Unreacted alcohol, dialkyl ethers, phosphate byproducts. | Unreacted amine, diazonium decomposition products (e.g., phenols), potential azo compounds. | Impurity profiles are distinct. Phenolic impurities from the Sandmeyer route can sometimes be challenging to remove. |
| Scalability | Generally straightforward to scale. | Can be challenging due to the exothermic nature of diazotization and the instability of the diazonium salt. Requires careful engineering controls. | While scalable, the Sandmeyer reaction demands more sophisticated process safety considerations. |
| Overall Recommendation | Suitable for simpler applications or when the alcohol is the readily available starting material. | Preferred Method. Offers superior specificity and is a more powerful tool in a medicinal chemist's arsenal for aromatic transformations.[6] |
Part 2: A Validated Protocol for the Synthesis of this compound via Sandmeyer Reaction
This protocol is designed to be self-validating by incorporating in-process checks and culminating in a rigorous analytical confirmation of the final product. The causality behind each step is explained to provide a deeper understanding of the process.
Materials & Reagents
-
3-Chlorophenethylamine
-
Hydrobromic Acid (HBr), 48% aqueous solution
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Step-by-Step Experimental Protocol
-
Diazotization (Formation of the Diazonium Salt):
-
Action: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Chlorophenethylamine (1 equiv.) in a 3M solution of hydrobromic acid (3 equiv.). Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Causality: A low temperature is absolutely critical. Diazonium salts are unstable and can decompose violently at higher temperatures. Using excess strong acid ensures the amine is fully protonated and provides the acidic medium required for the formation of nitrous acid.
-
Action: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir vigorously during the addition.
-
Causality: Sodium nitrite reacts with HBr to generate nitrous acid (in situ), which then reacts with the amine to form the diazonium salt. A slow, controlled addition is necessary to manage the exothermicity of the reaction and prevent localized warming. The slight excess of NaNO₂ ensures the complete conversion of the starting amine.
-
In-Process Check: After the addition is complete, stir for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of NaNO₂ solution until a positive test is obtained. This confirms the reaction has gone to completion.
-
-
Sandmeyer Reaction (Displacement with Bromide):
-
Action: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in hydrobromic acid (2 equiv.) and cool it to 0-5 °C.
-
Causality: CuBr is the catalyst for the radical-nucleophilic aromatic substitution.[3] Dissolving it in HBr helps maintain its stability and activity.
-
Action: Slowly and carefully add the cold diazonium salt solution from Step 1 to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Causality: This is the core of the Sandmeyer reaction. The Cu(I) catalyzes the decomposition of the diazonium salt, releasing N₂ gas and forming the desired C-Br bond. The rate of addition should be controlled to manage the gas evolution and prevent foaming.
-
Action: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.
-
Causality: Gentle heating drives the reaction to completion.
-
-
Work-up and Purification:
-
Action: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Causality: The organic product is partitioned into the ether layer, separating it from the aqueous solution containing inorganic salts.
-
Action: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Causality: The water wash removes water-soluble impurities. The NaHCO₃ wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
Action: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Causality: MgSO₄ is a drying agent that removes trace amounts of water. Rotary evaporation removes the volatile diethyl ether, leaving the crude product.
-
Action: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Causality: This final purification step removes any non-volatile impurities, such as unreacted starting material or side products, yielding the pure this compound. The final product should be a colorless to pale yellow liquid.[1]
-
Part 3: Comprehensive Validation of the Synthetic Product
Validation is the process of providing documented evidence that a method is fit for its intended purpose. For this synthesis, validation confirms both the identity and the purity of the this compound product. The workflow follows established principles outlined in guidelines such as ICH Q2(R1).[7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of small molecules in the pharmaceutical industry.[8]
-
Objective: To develop a stability-indicating HPLC method to quantify the purity of this compound and separate it from any potential process impurities or degradants.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile at 1 mg/mL. Dilute to an appropriate concentration (e.g., 100 µg/mL) for analysis.
-
-
Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Experimental Procedure |
| Specificity | The peak for the main component must be free from interference from blank, placebo, and known impurities. | Inject blank (mobile phase), and a solution of the purified product. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradants are resolved from the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Prepare a series of at least five standard solutions of a reference standard over a range of 50-150% of the target concentration. Plot peak area vs. concentration. |
| Accuracy | 98.0% - 102.0% recovery | Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[9] |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%) | Repeatability: Analyze six replicate samples on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determine experimentally by injecting solutions of decreasing concentration. |
Spectroscopic Validation for Structural Confirmation
While HPLC confirms purity, a suite of spectroscopic techniques is required to unequivocally confirm the chemical structure.
-
¹H and ¹³C NMR Spectroscopy:
-
Objective: To confirm the connectivity of atoms and the overall structure of the molecule.
-
Protocol: Dissolve ~10-20 mg of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.[8]
-
Expected Data: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons (in the 7.1-7.3 ppm range) and two triplets for the ethyl chain protons (~3.1 and ~3.5 ppm).[10] The ¹³C NMR will show distinct signals for all 8 carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Protocol: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) or another soft ionization technique.
-
Expected Data: The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of C₈H₈BrCl (219.51 g/mol ). The characteristic isotopic pattern for the presence of one bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) atom must be observed, which is a powerful confirmation of the elemental composition.
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | ≥ 97% (typical commercial purity) |
| ¹H NMR (CDCl₃) | Aromatic Protons | Multiplet, δ 7.0-7.3 ppm (4H) |
| -CH₂-Br | Triplet, δ ~3.5 ppm (2H) | |
| Ar-CH₂- | Triplet, δ ~3.1 ppm (2H) | |
| MS (ESI) | [M]+ | m/z ~218, 220, 222 (displaying characteristic Br/Cl isotopic pattern) |
| Physical Appearance | State | Colorless to pale yellow liquid[1] |
By systematically applying this validated synthetic protocol and comprehensive analytical suite, researchers can confidently produce and verify this compound of high purity, ensuring the integrity of their subsequent research and development activities.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 10. This compound, 97% | 16799-05-6 [chemicalbook.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 3-Chlorophenethyl Bromide
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate landscape of drug development, the purity of each component is not merely a quality metric but a cornerstone of safety and efficacy. 3-Chlorophenethyl bromide (1-(2-bromoethyl)-3-chlorobenzene) is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] As such, a comprehensive understanding and rigorous control of its impurity profile are mandated by global regulatory bodies and are essential for ensuring the consistency and safety of the final drug product. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, impact the stability of the API, or affect the yield and efficiency of subsequent synthetic steps.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical methodologies for characterizing impurities in commercial this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical framework for selecting the most appropriate analytical strategy. Our approach is grounded in the principles of scientific integrity, ensuring that every described protocol is a self-validating system, supported by authoritative references.
The Impurity Landscape: Understanding Potential Contaminants
The impurity profile of this compound is intrinsically linked to its manufacturing process. The most common synthetic routes involve either the conversion of 3-chlorophenethyl alcohol or the side-chain bromination of 3-chlorotoluene.[3][4] Each pathway presents a unique set of potential process-related impurities.
1. Process-Related Impurities:
-
Unreacted Starting Materials: The presence of residual 3-chlorophenethyl alcohol or 3-chlorotoluene is a common process impurity resulting from incomplete reactions.
-
Reagent-Related Impurities: Reagents used in the synthesis, such as triphenylphosphine (in the conversion from the alcohol) or radical initiators like benzoyl peroxide (in side-chain bromination), can be carried through the process.[3][5]
-
Isomeric By-products: The bromination of 3-chlorotoluene can lead to the formation of isomeric impurities. While side-chain bromination is desired, electrophilic aromatic substitution can also occur, yielding brominated toluene ring isomers (e.g., 4-bromo-3-chlorotoluene).[6][7]
-
Over-brominated Species: Excessive bromination can lead to the formation of dibrominated or even tribrominated species, such as 3-chloro-1-(1,2-dibromoethyl)benzene or benzal bromides.[4]
2. Degradation Products:
Forced degradation studies, conducted under stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products that may form during storage or handling.[8][9][10][11] For this compound, potential degradation pathways include:
-
Hydrolysis: The bromoethyl group is susceptible to hydrolysis under acidic, basic, or neutral conditions, leading to the formation of 3-chlorophenethyl alcohol.
-
Oxidation: Oxidative conditions can potentially lead to the formation of various degradation products, including aldehydes or carboxylic acids at the ethyl side chain.
-
Photolysis: Exposure to light can induce degradation, potentially through radical mechanisms.
The following diagram illustrates the potential sources of impurities in a common synthetic pathway for this compound.
Caption: Potential impurity sources in the synthesis of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of impurities. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages and limitations.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| GC-MS | Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection and identification. | High separation efficiency for volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries and fragmentation patterns.[12][13] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, starting materials, and isomeric by-products. |
| HPLC-UV/MS | Separation of compounds in the liquid phase based on their affinity for a stationary phase, with detection by UV absorbance or mass spectrometry. | Wide applicability to a broad range of compounds, including non-volatile and thermally labile ones.[14] Robust and reproducible for quantitative analysis. HPLC-MS provides molecular weight information for impurity identification.[15] | Lower chromatographic resolution compared to capillary GC for volatile compounds. UV detection requires a chromophore in the analyte. | Routine quality control, purity assays, and the analysis of non-volatile impurities and degradation products. It is considered the "gold standard" for pharmaceutical impurity analysis.[14] |
| qNMR | Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[16] | A primary ratio method that does not require a specific reference standard for each impurity.[17] Provides structural information for impurity identification. Non-destructive. Can determine relative response factors for HPLC.[18] | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for accurate quantification of minor components. Can be complex for samples with significant peak overlap. | Purity assessment of the main component without a dedicated reference standard. Quantification of impurities when reference standards are unavailable. Orthogonal technique for validating chromatographic results. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound. Method validation must be performed in accordance with ICH Q2(R1) guidelines to ensure suitability for its intended purpose.[12][19][20][21]
GC-MS Protocol for Volatile Impurities
This method is adapted from established protocols for similar phenethyl bromide compounds and is designed for high-resolution separation of volatile and semi-volatile impurities.[20]
Instrumentation:
-
Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex to ensure homogeneity.
Causality of Choices: The HP-5ms column is a robust, low-bleed column ideal for separating a wide range of non-polar to moderately polar compounds. The temperature program is designed to provide good separation of early-eluting volatile impurities while ensuring the elution of higher-boiling point components within a reasonable timeframe.
HPLC-UV Protocol for Purity Assay and Non-Volatile Impurities
This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential non-volatile impurities and degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) acetonitrile and water.
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 0.5 mg/mL.
-
Vortex to ensure homogeneity.
Causality of Choices: A C18 column is a versatile choice for reversed-phase chromatography, providing good retention for the moderately polar this compound and its likely impurities. The gradient elution allows for the separation of compounds with a range of polarities, from potential polar degradation products to less polar, over-brominated species. A wavelength of 220 nm is chosen to ensure the detection of the aromatic ring present in the parent compound and most related impurities.
Quantitative NMR (qNMR) for Purity Determination
qNMR provides an orthogonal method for purity assessment, particularly valuable when a certified reference standard of this compound is unavailable.[3][22]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A high-purity, stable compound with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Pulse Sequence: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) a known amount of the internal standard into the same vial. The molar ratio should be close to 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to a 5 mm NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for both the this compound (e.g., the triplet for the -CH₂Br protons) and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality of Choices: The choice of a long relaxation delay is critical to ensure complete relaxation of all protons, which is a prerequisite for accurate quantification. The internal standard method is preferred for high accuracy as it corrects for variations in sample volume and spectrometer performance.[3]
Workflow and Decision-Making
The selection of the appropriate analytical technique(s) should be guided by the specific objective of the analysis. The following workflow illustrates a logical approach to comprehensive impurity characterization.
Caption: A comprehensive workflow for impurity characterization.
Conclusion
The characterization of impurities in this compound is a multifaceted task that requires a strategic application of orthogonal analytical techniques. GC-MS serves as a powerful tool for the identification of volatile and isomeric impurities, leveraging its high separation efficiency and the definitive structural information from mass spectrometry. HPLC remains the workhorse for routine purity assessment and the quantification of non-volatile species, offering robustness and versatility. qNMR provides an invaluable, primary method for purity determination without the need for specific impurity reference standards, serving as an excellent orthogonal technique to validate chromatographic results.
By understanding the potential impurity landscape based on the synthetic route and employing a combination of these well-validated analytical methods, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound, thereby contributing to the integrity of the final pharmaceutical product.
References
- 1. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. EP0045431A1 - Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. This compound | 16799-05-6 [sigmaaldrich.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. 1-(2-Bromoethyl)-3-chlorobenzene | C8H8BrCl | CID 140140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
- 22. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chlorophenethyl Bromide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks.[1] Among these, 3-Chlorophenethyl bromide and its derivatives are of significant interest due to their versatile reactivity, enabling the construction of more complex molecules for pharmaceutical and material science applications.[1][2] However, this structural utility presents a critical challenge: the potential for cross-reactivity. Whether in the context of antibody-based diagnostics, targeted drug therapies, or toxicological screening, understanding and quantifying the specific binding of a target molecule versus its structurally similar cousins is paramount for safety, efficacy, and accuracy.[3]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound derivatives. We will move beyond mere protocols to explore the immunochemical principles, explain the rationale behind experimental choices, and detail robust methodologies for generating reliable and defensible data.
Part 1: The Immunological Challenge of Small Molecules
Small organic molecules like this compound, with a molecular weight under 1000 Da, are generally non-immunogenic.[] They are classified as haptens : molecules that cannot independently elicit an immune response but can be recognized by antibodies.[5] To generate antibodies against such a hapten, it must first be covalently attached to a large, immunogenic carrier molecule, typically a protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][6] This hapten-carrier conjugate, now a complete antigen, can effectively stimulate B-cells to produce antibodies.[6] The resulting antibodies will have binding sites (paratopes) that can recognize the hapten. It is the fidelity of this recognition that lies at the heart of cross-reactivity studies.
Part 2: Generating the Tool: Hapten-Carrier Conjugation
The first critical step is the creation of a stable immunogen. The choice of conjugation chemistry is dictated by the functional groups available on the hapten. Since this compound itself lacks a convenient functional group for direct conjugation, a derivative is typically synthesized. For this guide, we will consider a hypothetical derivative, 4-(2-(3-chlorophenyl)ethyl)benzoic acid , which introduces a carboxyl group—an ideal handle for conjugation.
Causality Behind Experimental Choices:
-
Carrier Protein Selection : BSA is often chosen for initial antibody development due to its high solubility, availability, and abundance of lysine residues, which provide primary amines for conjugation.[]
-
Cross-linker Chemistry : The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a standard and effective method for forming a stable amide bond between the carboxyl group on the hapten and the primary amines on the carrier protein.[7]
-
Hapten Density : The number of hapten molecules conjugated per carrier protein molecule (hapten density) is crucial. Too low a density may result in a weak immune response, while too high a density can sometimes lead to tolerance or the generation of antibodies that recognize the conjugated complex rather than the hapten itself.[6][8] A hapten density of around 15 is often a good starting point for achieving a high antibody titer.[8]
Experimental Protocol: EDC Conjugation of a Carboxylic Acid Derivative
-
Hapten Activation : Dissolve 10 mg of the hapten derivative (e.g., 4-(2-(3-chlorophenyl)ethyl)benzoic acid) in 1 mL of Dimethylformamide (DMF). Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) to create a more stable active ester. Incubate at room temperature for 1 hour.
-
Carrier Preparation : Dissolve 20 mg of BSA in 4 mL of 0.1 M MES buffer (pH 6.0).
-
Conjugation Reaction : Add the activated hapten solution dropwise to the stirring BSA solution. Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.
-
Purification : Remove unreacted hapten and cross-linker byproducts via dialysis against Phosphate Buffered Saline (PBS) at 4°C with several buffer changes over 48 hours, or by using a desalting column.
-
Characterization : Confirm successful conjugation and estimate hapten density using methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[8]
Part 3: Quantitative Assessment via Competitive ELISA
Once polyclonal or monoclonal antibodies are generated against the immunogen, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format for quantifying the hapten and assessing cross-reactivity. In this format, the free hapten in a sample competes with a labeled or immobilized hapten-conjugate for binding to a limited number of antibody binding sites. A higher concentration of free hapten in the sample results in a lower signal, creating an inverse relationship between concentration and signal.
Experimental Protocol: Indirect Competitive ELISA
-
Plate Coating : Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., hapten conjugated to a different protein like Ovalbumin (OVA) to avoid cross-reactivity with the immunizing carrier). Dilute the coating conjugate to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL per well and incubate overnight at 4°C.[9]
-
Washing : Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking : Block unoccupied sites on the plate by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Competition Reaction :
-
Prepare a series of dilutions of the "standard" (the original hapten derivative used for immunization) and the potential cross-reactants (other this compound derivatives).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 30 minutes.
-
-
Incubation : Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step (Step 2).
-
Detection : Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[9]
-
Washing : Repeat the washing step (Step 2).
-
Substrate Addition : Add 100 µL of HRP substrate (e.g., TMB). Allow the color to develop in the dark for 15-30 minutes.
-
Stop Reaction : Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Reading : Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity (CR%) of a derivative is determined by comparing the concentration required to cause 50% inhibition (IC50) with the IC50 of the primary hapten.
CR (%) = (IC50 of Primary Hapten / IC50 of Derivative) x 100
| Compound | Derivative Structure | IC50 (nM) | Cross-Reactivity (%) |
| Primary Hapten | 3-chloro-phenethyl | 25 | 100% |
| Derivative A | 2-chloro-phenethyl | 150 | 16.7% |
| Derivative B | 4-chloro-phenethyl | 95 | 26.3% |
| Derivative C | 3-bromo-phenethyl | 450 | 5.6% |
| Derivative D | 3-fluoro-phenethyl | 2,500 | 1.0% |
| Derivative E | Phenethyl (unsubstituted) | >10,000 | <0.25% |
Table 1: Hypothetical cross-reactivity data for various this compound derivatives. The data illustrates how minor positional or elemental changes in the halogen substitution can significantly impact antibody recognition.
Part 4: Orthogonal Confirmation with Mass Spectrometry
-
Chlorine : Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one chlorine atom will exhibit a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a height ratio of roughly 3:1.[11][12]
-
Bromine : Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with one bromine atom will show M+ and M+2 peaks of nearly equal height.[11][12]
This compound, containing both, will have a complex and highly specific pattern (M+, M+2, M+4), making it unambiguously identifiable. This isotopic signature allows researchers to confirm the presence of the target analyte and differentiate it from derivatives that might cross-react in an immunoassay.
Analytical Workflow: GC-MS Confirmation
A typical workflow involves sample extraction with an organic solvent, followed by analysis using Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection.[10] The retention time from the GC provides one level of identification, while the mass spectrum and its isotopic pattern provide definitive confirmation.
Conclusion
A thorough investigation of the cross-reactivity of this compound derivatives requires a multi-pronged approach. It begins with the rational design and synthesis of a specific hapten-carrier immunogen. This is followed by high-throughput screening using a carefully optimized competitive ELISA to quantify the degree of cross-reactivity with structurally related analogs. Finally, results must be confirmed using a highly specific orthogonal method like mass spectrometry, which leverages the unique isotopic signatures of halogenated compounds. This rigorous, self-validating system ensures that any claims of specificity are built on a foundation of sound scientific data, a non-negotiable requirement in modern research and drug development.
References
- 1. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 2. This compound | 16799-05-6 | RAA79905 [biosynth.com]
- 3. histologix.com [histologix.com]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISA 절차 [sigmaaldrich.com]
- 10. env.go.jp [env.go.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Benchmarking the performance of 3-Chlorophenethyl bromide in specific synthetic transformations
For the discerning researcher in organic synthesis and drug development, the choice of a phenethylating agent can be a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth technical comparison of 3-Chlorophenethyl bromide, benchmarking its performance against viable alternatives in a range of common and indispensable synthetic transformations. By elucidating the mechanistic nuances and providing validated experimental protocols, this document serves as a practical resource for making informed decisions in the laboratory.
Introduction to this compound and Its Analogs
This compound, with its characteristic chloro-substituted aromatic ring and a reactive primary alkyl bromide, is a versatile building block in organic synthesis.[1] Its utility stems from the ability to introduce the 3-chlorophenethyl moiety, a common structural motif in pharmaceuticals and other functional molecules. However, its performance is not absolute and must be considered in the context of other commercially available or readily synthesizable alternatives. This guide will focus on comparing this compound with the following key analogs:
-
4-Chlorophenethyl bromide: A positional isomer, allowing for the investigation of electronic effects of the chloro-substituent's position.
-
3-Bromophenethyl bromide: An analog with a different halogen on the aromatic ring, which can influence reactivity in cross-coupling reactions.
-
3-Chlorophenethyl tosylate: An alternative with a sulfonate leaving group, offering a different reactivity profile in nucleophilic substitution reactions.
A summary of the physical properties of these key compounds is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₈BrCl | 219.51 | 85 (0.1 Torr)[2][3] |
| 4-Chlorophenethyl bromide | C₈H₈BrCl | 219.51 | 76-78 (0.3 mmHg)[4] |
| 3-Bromophenethyl bromide | C₈H₈Br₂ | 263.96 | 77-78 (0.1 mmHg) |
| 3-Chlorophenethyl tosylate | C₁₅H₁₅ClO₃S | 326.80 | Not readily available |
Nucleophilic Substitution: The Williamson Ether Synthesis
The Williamson ether synthesis, a classic and reliable method for the formation of ethers, proceeds via an SN2 mechanism.[2][5] The reactivity of the electrophile is paramount to the success of this reaction. Here, we compare the performance of this compound with its tosylate analog.
Mechanistic Considerations and Performance Comparison
The rate of an SN2 reaction is highly dependent on the nature of the leaving group.[6][7] Tosylates are generally better leaving groups than bromides because the negative charge in the transition state is better stabilized through resonance over the sulfonate group. Consequently, 3-Chlorophenethyl tosylate is expected to react faster and under milder conditions than this compound in a Williamson ether synthesis. This can be particularly advantageous when dealing with sensitive substrates or when aiming for lower reaction temperatures to minimize side reactions.
The position of the chloro group (meta vs. para) is expected to have a minor electronic effect on the electrophilicity of the benzylic carbon in SN2 reactions, thus this compound and 4-chlorophenethyl bromide should exhibit similar reactivity.
Experimental Protocols
Protocol 2.1: Synthesis of 3-Chlorophenethyl Tosylate
A detailed protocol for the synthesis of the tosylate is necessary as it is not as commonly available as the bromide.
-
To a stirred solution of 3-chlorophenethyl alcohol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 3-chlorophenethyl tosylate.
Protocol 2.2: Comparative Williamson Ether Synthesis
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add the desired alcohol (e.g., phenol, 1.0 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the phenethylating agent (this compound or 3-Chlorophenethyl tosylate, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ether by flash column chromatography.
Expected Outcome: The reaction with 3-Chlorophenethyl tosylate will likely reach completion in a shorter time and may provide a higher yield compared to this compound under the same conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both a C-Br and a C-Cl bond in this compound and its analogs allows for their participation in various palladium-catalyzed cross-coupling reactions. The general reactivity trend for halides in these reactions is I > Br > Cl > F.[4][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9]
Mechanistic Insights and Performance Comparison:
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the organohalide. The C-Br bond is weaker than the C-Cl bond, making oxidative addition to the phenethyl bromide moiety significantly more favorable than to the chlorophenyl moiety. Therefore, This compound will selectively undergo coupling at the C-Br bond , leaving the C-Cl bond intact for potential further transformations.
When comparing this compound with 3-Bromophenethyl bromide, the latter offers two reactive C-Br bonds. This can lead to double coupling or a mixture of products if selectivity is not controlled. For selective mono-coupling, this compound is the superior choice.
Protocol 3.1.1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1, 0.2 M).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]
Performance Expectations:
Similar to the Suzuki coupling, the Sonogashira reaction relies on the oxidative addition of palladium to the organohalide. Consequently, This compound will selectively react at the C-Br bond . This allows for the synthesis of molecules containing both a chloro-substituted aromatic ring and an alkyne moiety. The reactivity order of halides (I > Br > Cl) is well-established in Sonogashira couplings.[3]
Protocol 3.2.1: Sonogashira Coupling of this compound with Phenylacetylene
-
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine, as both the base and a solvent component.
-
Degas the mixture and stir at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product via column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene.[10]
Comparative Reactivity:
The Heck reaction also proceeds via oxidative addition of palladium to the C-X bond. Therefore, selective coupling at the C-Br bond of this compound is anticipated . This provides a route to stilbene-like structures while retaining the chloro-substituent for further functionalization.
Protocol 3.3.1: Heck Coupling of this compound with Styrene
-
Combine this compound (1.0 eq), styrene (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a solvent like DMF or acetonitrile.
-
Degas the mixture and heat to 80-100 °C.
-
Monitor the reaction until completion.
-
Work-up the reaction by cooling, diluting with water, and extracting the product.
-
Purify the resulting substituted alkene by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent is a fundamental transformation for creating carbon nucleophiles.[11]
Mechanistic Considerations and Performance Comparison
The formation of a Grignard reagent involves the oxidative insertion of magnesium into a carbon-halogen bond.[12] The reactivity of the organic halide is crucial and follows the trend I > Br > Cl.[13] While Grignard reagents can be formed from alkyl chlorides, the reaction is often more sluggish and may require activation of the magnesium.[11] Therefore, This compound will readily form the Grignard reagent at the C-Br bond . Attempting to form a Grignard reagent from a dichloro- or dibromo-analog would likely lead to a mixture of mono- and di-Grignard reagents, or Wurtz coupling side products.
Protocol 4.1: Formation of 3-Chlorophenethylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the addition funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting solution of 3-Chlorophenethylmagnesium bromide is ready for use in subsequent reactions.
Visualization of Key Workflows
dot digraph "Williamson_Ether_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_Reactants" { label="Reactants"; style="filled"; color="#FFFFFF"; "Alcohol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NaH" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3-Chlorophenethyl_bromide" [label="this compound / tosylate", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Reaction" { label="Reaction Steps"; style="filled"; color="#FFFFFF"; "Alkoxide_Formation" [label="Alkoxide Formation\n(THF, 0°C to RT)"]; "SN2_Reaction" [label="SN2 Reaction\n(60°C)"]; }
subgraph "cluster_Workup" { label="Workup & Purification"; style="filled"; color="#FFFFFF"; "Quench" [label="Quench with Water"]; "Extraction"; "Purification" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Alcohol" -> "Alkoxide_Formation"; "NaH" -> "Alkoxide_Formation"; "Alkoxide_Formation" -> "SN2_Reaction"; "3-Chlorophenethyl_bromide" -> "SN2_Reaction"; "SN2_Reaction" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product"; } }
Caption: General workflow for the Williamson ether synthesis.
dot digraph "Palladium_Cross_Coupling_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_Reactions" { label="Cross-Coupling Reactions"; style="filled"; color="#FFFFFF"; "Suzuki" [label="Suzuki Coupling\n(ArB(OH)₂, Pd cat, Base)"]; "Sonogashira" [label="Sonogashira Coupling\n(Alkyne, Pd/Cu cat, Base)"]; "Heck" [label="Heck Reaction\n(Alkene, Pd cat, Base)"]; }
"Product_Suzuki" [label="3-(3-Arylphenethyl)chlorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Sonogashira" [label="3-(3-(Alkynyl)phenethyl)chlorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_Heck" [label="3-(3-(Alkenyl)phenethyl)chlorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Suzuki"; "Start" -> "Sonogashira"; "Start" -> "Heck";
"Suzuki" -> "Product_Suzuki"; "Sonogashira" -> "Product_Sonogashira"; "Heck" -> "Product_Heck";
{rank=same; "Suzuki"; "Sonogashira"; "Heck"} } }
Caption: Selective cross-coupling reactions of this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its performance, however, is context-dependent. For nucleophilic substitutions where enhanced reactivity is desired, conversion to the corresponding tosylate is a highly effective strategy. In palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds provides a powerful tool for selective functionalization, making it a more strategic choice than its di-bromo analog for sequential couplings. For Grignard reagent formation, the bromide offers reliable and predictable reactivity. This guide provides the foundational knowledge and experimental frameworks to empower researchers to strategically select and effectively utilize this compound and its alternatives in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. adichemistry.com [adichemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chlorophenethyl Bromide
As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. Handling specialized reagents like 3-Chlorophenethyl bromide (CAS No. 16799-05-6) requires not only precision in its application but also diligence in its disposal. This guide provides a detailed, field-tested protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles: Hazard Identification and Immediate Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a halogenated aromatic compound with specific hazards that dictate its management pathway.
1.1. Hazard Profile
The primary hazards associated with this compound are its toxicity and corrosivity.[1][2] It is classified as "Danger" and carries specific hazard statements.[1][3]
| Property | Value / Classification | Source |
| CAS Number | 16799-05-6 | [1][4] |
| Molecular Formula | C₈H₈BrCl | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][3] |
| Flash Point | > 110 °C (> 230 °F) | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [5] |
1.2. Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier against the specific routes of exposure. Given the risk of serious eye damage and skin contact, the following PPE is non-negotiable when handling or disposing of this compound.[2]
-
Eye Protection: Chemical safety goggles are essential. For splash risks, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5] If engineering controls are insufficient, a respirator with an appropriate filter (e.g., type ABEK EN14387) is required.[2]
-
Body Protection: A laboratory coat must be worn.
Waste Characterization & Segregation: The Critical First Step
Proper disposal begins with correct waste classification. This compound contains both chlorine and bromine atoms, classifying it unequivocally as a halogenated organic waste .[6]
2.1. The "Why" of Segregation
The segregation of halogenated from non-halogenated waste streams is a critical protocol rooted in both safety and regulatory compliance. The combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrochloric and hydrobromic acid.[7] Therefore, hazardous waste incinerators require specific operational parameters and off-gas scrubbing systems to manage these compounds. Mixing waste streams can lead to:
-
Regulatory Non-compliance: Violating federal and local disposal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][9]
-
Safety Hazards: Unpredictable and dangerous chemical reactions within the waste container.
-
Increased Disposal Costs: Contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire container to be treated via the more expensive halogenated disposal route.[6]
2.2. Segregation Protocol
-
Designate a Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[6]
-
Ensure Compatibility: The container must be made of a material compatible with this compound and fitted with a secure, vapor-tight lid.[6]
-
Accurate Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "this compound."[6] Do not use abbreviations. Maintain a log of the contents and their approximate volumes.
Step-by-Step Disposal Workflow
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
3.1. Collection of Waste
-
Work in a Controlled Area: Conduct all transfers of waste in a chemical fume hood.
-
Original Containers: Whenever feasible, leave small amounts of the chemical in its original container for disposal. This is the safest option as it minimizes handling and ensures proper identification.[10][11]
-
Consolidating Waste: If consolidating waste from multiple experiments, transfer the liquid into your designated "Halogenated Organic Waste" container using a funnel.
-
Seal Securely: Keep the waste container sealed at all times, except when adding waste.[6] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin, away from incompatible materials.[5][6]
3.2. Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow Institutional Guidelines: Adhere to all institutional procedures for waste accumulation time limits and storage location.
-
Never Use Drains: Under no circumstances should this compound or its containers be disposed of in a sink or drain.[7][11] This compound is harmful to aquatic life, and this action is a serious regulatory violation.
Below is a workflow diagram illustrating the decision-making and operational process for managing this compound waste.
Caption: Waste Management Workflow for this compound.
Spill and Emergency Management
Accidents require immediate and correct action to mitigate harm.
4.1. Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent (e.g., Chemizorb®), to soak up the spill.[10]
-
Collect & Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
4.2. Large Spills or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's EHS or emergency response team immediately.[6] Do not attempt to clean up a large spill yourself.
-
Provide Information: Be ready to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
References
- 1. 3-氯苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 97 16799-05-6 [sigmaaldrich.com]
- 3. This compound | 16799-05-6 [sigmaaldrich.com]
- 4. Buy this compound (EVT-296681) | 16799-05-6 [evitachem.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Mastering the Handling of 3-Chlorophenethyl bromide: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the diligent researcher and drug development professional, a profound respect for the chemical reagents we handle is paramount to both personal safety and scientific integrity. 3-Chlorophenethyl bromide, a valuable building block in organic synthesis, demands such respect. While instrumental in forging new molecular pathways, its inherent hazards necessitate a comprehensive and rigorously applied safety protocol.
This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower you to not only follow procedures but to cultivate an intuitive and proactive safety mindset in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
This compound is classified with specific hazard statements that dictate our handling procedures. The primary dangers are significant and immediate upon exposure.
-
Severe Eye Damage (H318): This compound is a potent lachrymator, a substance that irritates the eyes, causing a burning sensation and tearing.[1] Beyond simple irritation, it can cause serious, lasting damage to eye tissue.[2][3][4] The H318 classification underscores the critical, non-negotiable need for robust eye protection.[2][4]
-
Harmful if Swallowed (H302): Ingestion of this compound is toxic.[3][4][5] This highlights the importance of preventing any hand-to-mouth contact and strictly prohibiting eating or drinking in the laboratory.[5]
-
Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory system, leading to coughing and discomfort.[5][6] This risk mandates the use of primary engineering controls like a chemical fume hood.
-
Skin Irritation: While not its primary classification, contact can cause skin irritation.[6] Prolonged or repeated exposure should always be avoided through appropriate gloves and protective clothing.
Core Protective Measures: A Multi-Layered Defense
No single piece of equipment is sufficient. Safety is achieved through a synergistic system of engineering controls and personal protective equipment (PPE). All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]
The following table summarizes the required PPE for various laboratory operations involving this reagent.
| Task | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes | Not required if performed in a certified fume hood |
| Reaction Setup/Sampling | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes | Not required if performed in a certified fume hood |
| Work-up/Extraction | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes | Not required if performed in a certified fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Nitrile Gloves (or more resistant, e.g., Butyl) | Chemical-resistant Apron over Lab Coat, Closed-toe Shoes | Air-purifying respirator with organic vapor cartridge may be required for large spills |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes | Not required for routine container handling |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses, even with side shields, are insufficient due to the splash hazard and lachrymatory properties.[1] Chemical splash goggles that form a seal around the eyes are mandatory. For tasks with a higher splash potential, such as transfers of larger volumes or extractions, a full-face shield must be worn over the goggles.[2][6] All eyewear must meet the ANSI Z87.1 standard for impact and splash protection.[1]
-
Hand Protection : Disposable nitrile gloves provide adequate protection against accidental, small-volume contact.[1] Always inspect gloves for tears or pinholes before use.[5] For extended operations, consider changing gloves periodically. Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[5]
-
Body Protection : A fully-buttoned laboratory coat is required to protect skin and personal clothing.[1] Appropriate attire, including long pants and closed-toe shoes, must be worn at all times in the laboratory.[1]
-
Respiratory Protection : All routine work must be performed in a chemical fume hood. A respirator is generally not necessary under these conditions. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with an organic vapor cartridge should be available.[7]
Operational Workflow: A Step-by-Step Protocol for Safe Handling
This workflow diagram illustrates the critical decision points and actions from preparation to disposal, ensuring safety is integrated into every step.
Caption: Safe handling workflow for this compound.
Procedural Steps
-
Pre-Handling Checklist :
-
Donning PPE :
-
Put on your lab coat and fasten it completely.
-
Don chemical splash goggles and, if necessary, a face shield.
-
Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair.
-
-
Handling and Disposal :
-
Perform all manipulations, including weighing and transfers, within the fume hood sash at the lowest practical height.
-
Should an exposure occur, immediately proceed to the nearest emergency station.
-
Eyes : Flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][7]
-
Skin : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][6]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]
-
-
For minor spills inside the fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and label it as hazardous waste.
-
Dispose of waste into a clearly labeled "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste, as this complicates disposal.[9]
-
-
Post-Handling Decontamination :
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Carefully doff PPE in the reverse order of donning to avoid cross-contamination: remove outer gloves (if used), face shield, goggles, lab coat, and finally inner gloves.
-
Dispose of contaminated gloves and any disposable PPE in the appropriate solid waste stream.
-
Wash hands and forearms thoroughly with soap and water.
-
By adhering to these rigorous protocols, you ensure that this compound can be used effectively and safely, protecting yourself, your colleagues, and the integrity of your research.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. 3-クロロフェネチルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | 16799-05-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
